racemic-Tasocitinib
Description
The exact mass of the compound 3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLAWZDWDVHWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Racemic-Tofacitinib
Abstract
Tofacitinib, marketed under the brand name Xeljanz®, is a potent inhibitor of Janus kinases (JAKs) used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1][2] While the commercial drug is the enantiomerically pure (3R,4R) form, the synthesis and characterization of its racemic counterpart are of significant interest for research, process development, and the establishment of analytical standards. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to racemic-tofacitinib and the analytical methodologies required for its thorough characterization. The protocols and explanations are designed for researchers, chemists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure scientific rigor and reproducibility.
Introduction to Tofacitinib and Racemic Synthesis
Tofacitinib functions by inhibiting the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are intracellular tyrosine kinases involved in cytokine signaling pathways critical to the immune response.[1][2] The molecule's structure consists of a pyrrolo[2,3-d]pyrimidine core linked to a substituted piperidine ring.[1] The specific stereochemistry at the 3 and 4 positions of the piperidine ring is crucial for its pharmacological activity.
The synthesis of racemic-tofacitinib provides a valuable platform for several key areas of pharmaceutical development:
-
Process Optimization: Racemic synthesis routes are often more direct and cost-effective, serving as a baseline for developing more complex asymmetric syntheses.[3]
-
Analytical Standards: Racemic material is essential for developing and validating analytical methods, such as chiral chromatography, designed to separate and quantify the enantiomers.
-
Impurity Profiling: Understanding the chemistry of the racemic synthesis aids in the identification of potential process-related impurities.[4]
This guide will focus on a convergent synthesis strategy, a common approach for complex molecules like tofacitinib.[1]
Retrosynthetic Analysis of Racemic-Tofacitinib
A logical retrosynthetic analysis of tofacitinib (I) breaks the molecule down into two primary building blocks: the pyrrolo[2,3-d]pyrimidine core and the racemic 3,4-disubstituted piperidine side chain.[1][5]
The key disconnections are:
-
Amide Bond Formation: The final cyanoacetyl group can be installed via an acylation reaction on the piperidine nitrogen.
-
C-N Bond Formation (Buchwald-Hartwig Amination): The central C-N bond connecting the pyrimidine ring to the piperidine can be formed via a palladium-catalyzed cross-coupling reaction.[6][7] This disconnection yields the key intermediates: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (IV) and the racemic piperidine derivative (V).
This retrosynthetic approach is illustrated in the diagram below.
Caption: Retrosynthetic analysis of racemic-tofacitinib.
Synthesis of Racemic-Tofacitinib
This section details a step-by-step synthesis pathway. The chosen route emphasizes commercially available starting materials and robust, well-documented chemical transformations.
Synthesis of Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (IV)
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a critical component.[1] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a widely used intermediate for many kinase inhibitors.[8][9][10]
Protocol:
-
Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one: To a dried round-bottom flask, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 3.0 eq) as both the reagent and solvent.[11]
-
Slowly add N,N-diisopropylethylamine (DIPEA, 1.5 eq) at 0 °C to catalyze the reaction.[11]
-
Heat the mixture to 50-60 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Workup (Critical Step): Cool the reaction mixture. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This reverse quench is crucial to prevent the hydrolysis of the product back to the starting material.[11]
-
Neutralize the aqueous solution to pH 7-8 using a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from toluene to yield compound (IV) as a solid.[11]
-
Expert Insight: The use of POCl₃ is a standard method for converting hydroxyl groups on heterocyclic rings to chlorides. The addition of a tertiary amine base like DIPEA accelerates the reaction. The workup is the most critical part of this procedure; incomplete removal or harsh quenching of POCl₃ can lead to significant hydrolysis and low yields.[11]
Coupling and Final Assembly
The final steps involve the coupling of the pyrimidine core with the racemic piperidine side chain, followed by deprotection and acylation.
References
- 1. research.unl.pt [research.unl.pt]
- 2. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 9. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 10. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Synthesis of Racemic Tofacitinib and its Core Intermediates
Abstract: Tofacitinib (marketed as Xeljanz®) is a potent inhibitor of Janus kinases (JAKs) used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1][2] Its molecular structure features a chiral 3,4-disubstituted piperidine ring linked to a 7H-pyrrolo[2,3-d]pyrimidine core. While the therapeutically active form is the (3R,4R)-enantiomer, the synthesis of the racemic mixture is a crucial precursor, often serving as the substrate for subsequent chiral resolution.[3][4] This guide provides an in-depth technical overview of established synthetic routes to racemic Tofacitinib, focusing on the preparation of its key intermediates and their final assembly. The causality behind experimental choices, detailed protocols, and comparative data are presented to serve as a valuable resource for researchers and professionals in drug development.
Retrosynthetic Analysis and Strategic Overview
The synthesis of Tofacitinib can be logically deconstructed into two primary building blocks: the heterocyclic 7H-pyrrolo[2,3-d]pyrimidine core (Intermediate A ) and the functionalized piperidine side chain (Intermediate B ).[1] The principal strategy involves the synthesis of these two components separately, followed by their coupling and subsequent functional group manipulations to yield the final product.
The key racemic intermediate for the piperidine moiety is typically (cis)-1-benzyl-N,4-dimethylpiperidin-3-amine. The cis stereochemistry is crucial and is often established during the synthesis of this intermediate. The final assembly involves a nucleophilic aromatic substitution (SNAr) reaction, followed by deprotection and N-acylation.
Figure 1: Retrosynthetic analysis of Racemic Tofacitinib.
Synthesis of Key Intermediates
The efficiency of the overall synthesis hinges on the effective preparation of the two core fragments.
Intermediate A: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This heterocyclic core, also known as 7-deazapurine, is a common intermediate in the synthesis of many kinase inhibitors. Its preparation is well-documented and typically begins with commercially available materials. One established method involves the use of malononitrile and other simple precursors to construct the pyrimidine ring onto a pyrrole template, followed by chlorination.[2][5] The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a standard procedure often sufficient for early discovery and large-scale manufacturing efforts.[2]
Intermediate B: Racemic (cis)-1-benzyl-N,4-dimethylpiperidin-3-amine
The synthesis of the racemic piperidine moiety is the most challenging aspect of the Tofacitinib synthesis, requiring control of the relative stereochemistry between the C3 and C4 positions.[1] Several routes have been developed, primarily starting from inexpensive pyridine derivatives.
A robust and frequently cited method starts from 4-picoline (4-methylpyridine).[1][4] This pathway involves the construction of the piperidine ring and the sequential introduction of the required functional groups.
Figure 2: Synthetic pathway to Intermediate B starting from 4-picoline.
The causality for these steps is as follows:
-
N-Benzylation: The pyridine nitrogen is quaternized with a benzyl halide. The benzyl group serves as a robust protecting group that can be removed under mild hydrogenolysis conditions at a later stage.[4]
-
Reduction: The pyridinium ring is reduced to a tetrahydropyridine or directly to a piperidine. Using a reducing agent like sodium borohydride often yields a mixture of piperidinol isomers.[4][6]
-
Oxidation: The secondary alcohol is oxidized to the corresponding ketone, 1-benzyl-4-methylpiperidin-3-one. This ketone is a critical precursor as it sets the stage for introducing the amine functionality.[1]
-
Reductive Amination: This is the key stereochemistry-defining step. The ketone is reacted with methylamine to form an imine/enamine intermediate, which is then reduced in situ. The use of reducing agents like sodium triacetoxyborohydride often favors the formation of the thermodynamically more stable cis-isomer, where the methyl and amino groups are on the same face of the ring.[1][7] This step directly yields the desired racemic intermediate B.
An alternative and widely adopted approach begins with 3-amino-4-methylpyridine.[1][8] This route leverages the existing amino functionality and builds the piperidine ring around it.
-
Amino Group Protection: The exocyclic amine is first protected, often as a carbamate (e.g., with methyl chloroformate).[1]
-
Pyridine Ring Reduction: The protected pyridine is hydrogenated, typically using a heterogeneous catalyst like Rh/C or PtO₂, to form the corresponding substituted piperidine. This hydrogenation generally results in a mixture of cis and trans isomers, with the cis isomer often being the major product.[1][4]
-
N-Benzylation: The piperidine nitrogen is benzylated via reductive amination with benzaldehyde.[1]
-
Protecting Group Conversion: The carbamate protecting group is reduced (e.g., with LiAlH₄) to yield the N-methylamino group, affording Intermediate B.[1]
| Feature | Route 1 (from 4-Picoline) | Route 2 (from 3-Amino-4-methylpyridine) |
| Starting Material | Inexpensive and readily available. | More functionalized and costly. |
| Key Steps | Ring reduction, oxidation, reductive amination. | Ring hydrogenation, protecting group manipulations. |
| Stereocontrol | Primarily established during the final reductive amination step.[7] | Established during the catalytic hydrogenation of the pyridine ring.[1] |
| Overall Yield | Variable, dependent on the efficiency of each step. | Can be efficient, with reports of good overall yields.[4] |
Table 1: Comparison of primary synthetic routes to Intermediate B.
Final Assembly of Racemic Tofacitinib
With both key intermediates in hand, the final steps involve coupling, deprotection, and acylation.
Figure 3: Final assembly pathway to Racemic Tofacitinib.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The coupling of Intermediate A (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) and Intermediate B is a cornerstone of the synthesis. This reaction proceeds via an SNAr mechanism, where the secondary amine of the piperidine displaces the chlorine atom on the pyrimidine ring.[3][9] The reaction is typically carried out in a polar solvent like water or n-butanol at elevated temperatures, with an inorganic base such as potassium carbonate to act as a hydrogen chloride acceptor.[9][10] While this reaction can be sluggish, its execution is critical for forging the key C-N bond.[2][11]
Step 2: N-Debenzylation
The benzyl protecting group on the piperidine nitrogen is removed to free up the site for the final acylation. This is most commonly achieved through catalytic hydrogenation.[10] The coupled product is treated with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (Pearlman's catalyst), in a protic solvent like ethanol.[6][12] This method is highly effective and clean, typically affording the debenzylated product in high yield.
Step 3: N-Acylation
The final step is the acylation of the secondary piperidine nitrogen with a cyanoacetyl moiety. This is accomplished by reacting the debenzylated intermediate with an activated cyanoacetic acid derivative, such as an ester (e.g., ethyl cyanoacetate) or an acyl chloride.[6][13] This reaction forms the propanenitrile side chain, completing the synthesis of racemic Tofacitinib. The resulting free base can then be converted to a pharmaceutically acceptable salt, such as the citrate salt, for formulation.[2][14]
Key Experimental Protocols
The following protocols are illustrative examples based on procedures described in the literature.
Protocol 1: Synthesis of Racemic (cis)-1-benzyl-4-methylpiperidin-3-one from (cis/trans)-1-benzyl-4-methylpiperidin-3-ol[1]
-
Materials: (cis/trans)-1-benzyl-4-methylpiperidin-3-ol, acetone, Jones reagent (chromic acid in sulfuric acid).
-
Procedure:
-
Dissolve the piperidinol substrate in reagent-grade acetone and cool the solution to 0°C in an ice bath.
-
Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 5°C. The reaction progress can be monitored by the persistence of the orange color of Cr(VI).
-
Once the reaction is complete (as determined by TLC or LC-MS), quench the excess oxidant by the careful addition of isopropanol until the solution turns green.
-
Filter the mixture to remove chromium salts and concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ketone, which can be purified by column chromatography.
-
Protocol 2: SNAr Coupling of Intermediates A and B[9][10][15]
-
Materials: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate A), (cis)-1-benzyl-N,4-dimethylpiperidin-3-amine (Intermediate B), potassium carbonate (K₂CO₃), water, n-butanol.
-
Procedure:
-
To a reaction vessel, add Intermediate A, Intermediate B, potassium carbonate, and a mixture of water and n-butanol.
-
Heat the reaction mixture to reflux (approximately 95-105°C) with vigorous stirring.
-
Maintain the reaction at reflux for 36-72 hours, monitoring the progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Isolate the solid product by filtration, wash with water and a cold co-solvent like methanol to remove inorganic salts and unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure coupled product.
-
Conclusion
The synthesis of racemic Tofacitinib is a multi-step process that relies on the strategic construction and coupling of a 7-deazapurine core and a stereochemically defined piperidine fragment. The most common and scalable routes utilize inexpensive starting materials like 4-picoline or 3-amino-4-methylpyridine to build the racemic (cis)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate. Key transformations include reductive amination to control stereochemistry, a robust SNAr coupling to link the two core fragments, and standard deprotection/acylation steps to complete the synthesis. While this guide focuses on the racemic synthesis, it is important to note that this mixture serves as the direct precursor for chiral resolution techniques, which are employed to isolate the therapeutically active (3R,4R)-enantiomer for clinical use.[4][15] The methodologies described herein represent a convergence of classic and modern organic chemistry principles, providing a solid foundation for the production of this important pharmaceutical agent.
References
- 1. research.unl.pt [research.unl.pt]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and oral efficacy of a 4-(butylethylamino)pyrrolo[2,3-d]pyrimidine: a centrally active corticotropin-releasing factor1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN114835714A - Preparation method of tofacitinib - Google Patents [patents.google.com]
- 9. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Chemical properties of racemic Tofacitinib
An In-Depth Technical Guide to the Chemical Properties of Racemic Tofacitinib
Abstract
Tofacitinib, a potent inhibitor of the Janus kinase (JAK) family, is a cornerstone therapeutic for various autoimmune diseases. Its molecular structure contains two chiral centers, giving rise to a complex stereoisomeric landscape. While the marketed drug, Xeljanz®, is the enantiomerically pure (3R,4R)-Tofacitinib, the racemic mixture and its constituent stereoisomers are of profound importance during synthesis, process development, and quality control. This guide provides a detailed exploration of the chemical properties of racemic Tofacitinib, focusing on the stereochemical relationships, physicochemical characteristics, analytical resolution, and the structure-activity relationship that dictates its pharmacological profile. We will delve into the causality behind experimental choices, providing field-proven insights and validated protocols essential for professionals in drug development.
The Stereochemical Core of Tofacitinib
The therapeutic activity and safety of Tofacitinib are critically dependent on its stereochemistry. The molecule possesses two chiral centers at the C3 and C4 positions of its piperidine ring, which results in the existence of four distinct stereoisomers.[1] These isomers exist as two pairs of enantiomers.
-
Enantiomeric Pair 1: (3R,4R)-Tofacitinib and (3S,4S)-Tofacitinib
-
Enantiomeric Pair 2: (3R,4S)-Tofacitinib and (3S,4R)-Tofacitinib
The therapeutically active pharmaceutical ingredient (API) is (3R,4R)-Tofacitinib.[1] Its enantiomer, (3S,4S)-Tofacitinib, and the two diastereomers, (3R,4S) and (3S,4R), are considered process-related impurities that must be rigorously monitored and controlled in accordance with regulatory guidelines.[1][2] The synthesis of enantiomerically pure Tofacitinib is a significant challenge, often requiring the resolution of racemic intermediates or complex asymmetric synthesis strategies.[3][4] Understanding the properties of the racemic mixture is therefore fundamental to ensuring the quality, safety, and efficacy of the final drug product.
References
A Technical Guide to the Structural Elucidation of Racemic Tofacitinib
Abstract
Tofacitinib is a potent Janus kinase (JAK) inhibitor approved for the treatment of several inflammatory autoimmune diseases.[1][2] The active pharmaceutical ingredient (API) is the (3R,4R)-enantiomer.[1][3] However, synthetic routes can produce a racemic mixture, necessitating robust analytical methodologies to elucidate and differentiate the stereoisomers. This technical guide provides an in-depth exploration of the integrated analytical workflow required for the complete structural elucidation of racemic tofacitinib, from fundamental molecular characterization to absolute stereochemical assignment and enantiomeric separation. We will delve into the causality behind experimental choices, presenting field-proven protocols and data interpretation strategies for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chirality in Tofacitinib
Tofacitinib, chemically known as 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, is a targeted synthetic disease-modifying antirheumatic drug (DMARD).[4][5] It functions by inhibiting JAKs, intracellular enzymes critical to signaling pathways that drive immune cell function and hematopoiesis.[6] The molecule possesses two chiral centers on its piperidine ring, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[7]
The therapeutic efficacy of tofacitinib is stereospecific, with the (3R,4R)-isomer being the active moiety.[7] Its enantiomer, the (3S,4S)-isomer, and the corresponding diastereomers are considered process-related impurities.[1][7] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate strict control over enantiomeric impurities to ensure the safety and efficacy of the final drug product.[1][3] Therefore, the complete structural elucidation of a sample purported to be tofacitinib must not only confirm the molecular structure but also definitively assign the absolute stereochemistry and quantify the presence of other stereoisomers.
This guide outlines the multi-technique approach essential for this task, integrating spectroscopic, crystallographic, and chromatographic methods.
Foundational Structure Confirmation: A Spectroscopic Approach
Before tackling stereochemistry, the fundamental connectivity of the tofacitinib molecule must be confirmed. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides the primary evidence for the molecular formula and atomic framework. Infrared (IR) spectroscopy serves as a complementary technique to verify the presence of key functional groups.
Mass Spectrometry (MS)
Causality: The first step in identifying an unknown compound is to determine its molecular weight. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides an accurate mass measurement, allowing for the confident determination of the elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the molecule, and the resulting fragmentation pattern serves as a fingerprint, helping to piece together the structural components.
Protocol: LC-TOF-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the tofacitinib sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Chromatography:
-
Mass Spectrometry (Time-of-Flight - TOF):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Acquisition: Acquire both full scan MS and data-dependent MS/MS spectra.
-
Expected Data: Tofacitinib has a molecular formula of C₁₆H₂₀N₆O and a monoisotopic mass of 312.170 g/mol .[2] The HRMS should detect the protonated molecule [M+H]⁺ at m/z 313.177. The MS/MS fragmentation will show characteristic losses corresponding to the cyanoacetyl group, the piperidine ring, and the pyrrolo[2,3-d]pyrimidine core, confirming the major structural motifs.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While MS provides the overall formula and fragments, NMR spectroscopy maps the precise connectivity of the molecule. ¹H NMR identifies the types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for establishing proton-proton and proton-carbon connectivities, respectively, allowing for the unambiguous assembly of the molecular skeleton.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the tofacitinib sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Expected signals include aromatic protons from the pyrrolo[2,3-d]pyrimidine system, aliphatic protons from the piperidine ring and its methyl substituents, and the methyl group on the amine.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all carbon environments.
-
2D NMR: Run COSY and HSQC experiments to establish C-H and H-H correlations.
-
Data Interpretation: The resulting spectra should be compared against a known reference standard or published data. The chemical shifts, coupling constants, and 2D correlations must be consistent with the known structure of tofacitinib. For a racemic mixture, the NMR spectra of the two enantiomers are identical in a non-chiral solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid, non-destructive technique that confirms the presence of specific functional groups by measuring the absorption of infrared radiation. For tofacitinib, this is a quick and reliable way to verify the presence of key bonds like N-H (amine), C-H (aliphatic/aromatic), C≡N (nitrile), and C=O (amide).
Expected Data: The FTIR spectrum of tofacitinib citrate shows characteristic absorption bands.[9]
-
~3310 cm⁻¹: N-H stretching from the pyrrole and amine groups.[9]
-
~2920 cm⁻¹: Aliphatic C-H stretching.[9]
-
~2250 cm⁻¹: C≡N stretching of the nitrile group (typically weak).
-
~1650 cm⁻¹: C=O stretching of the amide group.[9]
Absolute Structure and Polymorphism: X-ray Crystallography
Causality: Spectroscopic methods confirm the molecular structure but cannot determine the three-dimensional arrangement of atoms in space, i.e., the absolute stereochemistry. X-ray crystallography is the definitive method for this purpose. By diffracting X-rays off a single crystal, one can generate a 3D electron density map of the molecule, revealing the precise spatial coordinates of every atom and unambiguously assigning the R/S configuration at each chiral center. It is also the primary tool for identifying the solid-state form (polymorphism), which can impact a drug's physical properties.[10][11][12]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a saturated solution of tofacitinib (e.g., in a solvent system like methanol/water or acetone) is a common method.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods or Patterson synthesis. The resulting structural model is then refined to achieve the best fit with the experimental data.
Data Interpretation: The final refined structure of tofacitinib citrate reveals an orthorhombic crystal system with space group P2₁2₁2₁.[13][14][15] The crystallographic data provides precise bond lengths, angles, and the absolute configuration of the chiral centers, confirming the (3R,4R) or (3S,4S) nature of the molecule within the crystal lattice. For a racemic synthesis, separate crystallization may yield crystals of the pure enantiomers or a racemic compound.
Table 1: Crystallographic Data for Tofacitinib Dihydrogen Citrate
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [13][14] |
| Space Group | P2₁2₁2₁ | [13][14][15] |
| a (Å) | 5.91113(1) | [13][14] |
| b (Å) | 12.93131(3) | [13][14] |
| c (Å) | 30.43499(7) | [13][14] |
| Volume (ų) | 2326.411(6) | [13][14] |
| Z | 4 | [13][14] |
Resolving the Mirror Image: Chiral Chromatography
Causality: While crystallography provides the absolute structure of a single crystal, it doesn't quantify the composition of a bulk powder, which may be a racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying enantiomers. The principle relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times.
Protocol: Chiral RP-HPLC for Tofacitinib Enantiomers This protocol is adapted from a validated method for separating the (3R,4R) and (3S,4S) enantiomers.[1][3]
-
Instrumentation: An HPLC system equipped with a UV detector.[1]
-
Chromatographic Conditions:
-
Mobile Phase: Gradient elution using Ammonium Acetate buffer (5 mM, pH 8.0) (A) and Acetonitrile (B).[1][3]
-
Gradient Program: 0 min, 20% B; 2 min, 15% B; 15 min, 25% B; 20 min, 90% B; 25 min, 90% B; 30 min, 20% B.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 20.0 µL.[1]
-
System Suitability: Inject a resolution solution containing both the (3R,4R) and (3S,4S) isomers. The resolution between the two peaks should be greater than 1.5.[1]
-
Quantification: Prepare a calibration curve using a reference standard of the undesired (3S,4S) enantiomer. The limit of detection (LOD) and limit of quantitation (LOQ) for this method have been reported as 0.04 µg/mL and 0.1 µg/mL, respectively.[1][3]
References
- 1. mdpi.com [mdpi.com]
- 2. Tofacitinib - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pfizermedical.com [pfizermedical.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. New polymorph of tofacitinib citrate and in vitro equivalence study of its sustained-release tablets | PLOS One [journals.plos.org]
- 11. New polymorph of tofacitinib citrate and in vitro equivalence study of its sustained-release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New polymorph of tofacitinib citrate and in vitro equivalence study of its sustained-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal structure of tofacitinib dihydrogen citrate (Xeljanz®), (C16H21N6O)(H2C6H5O7) | Powder Diffraction | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structure of tofacitinib dihydrogen citrate (Xeljanz®), (C16H21N6O)(H2C6H5O7) | Powder Diffraction | Cambridge Core [cambridge.org]
Introduction: The Dawn of JAK Inhibition and the Question of Chirality
An In-depth Technical Guide to the Discovery and Racemic History of Tofacitinib
Tofacitinib, marketed as Xeljanz®, represents a landmark achievement in the treatment of autoimmune diseases, being the first oral Janus kinase (JAK) inhibitor approved for conditions like rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[1][2][3] Its mechanism of action targets the JAK-STAT signaling pathway, a critical cascade in the transduction of signals for numerous cytokines and growth factors that mediate inflammation and immune responses.[4][5][6] The journey of Tofacitinib from a high-throughput screening hit to a blockbuster drug is a compelling case study in modern medicinal chemistry, particularly in the strategic management of stereoisomerism.
The Tofacitinib molecule possesses two chiral centers at the C3 and C4 positions of its piperidine ring.[7][8] This structural feature gives rise to four possible stereoisomers: the (3R,4R) and (3S,4S) enantiomeric pair, and the (3R,4S) and (3S,4R) enantiomeric pair. These pairs are diastereomers of each other.[7] It is now well-established that the therapeutic activity resides almost exclusively in the (3R,4R)-enantiomer.[5][7][9] However, the initial path to this optimized, single-enantiomer drug involved a critical and common phase in drug discovery: the synthesis and evaluation of the racemic mixture.
This guide provides a detailed technical account of the discovery and history of racemic Tofacitinib, intended for researchers, scientists, and drug development professionals. We will explore the rationale behind the initial racemic approach, the synthetic methodologies used to create the racemic core, the pivotal process of chiral resolution, and the comparative biological data that ultimately mandated the development of the single (3R,4R)-enantiomer.
Part 1: The Racemic Approach - Speed and Strategy in Early-Phase Discovery
The Tofacitinib discovery program, initiated by Pfizer in the 1990s following foundational research at the NIH, sought novel immunosuppressive agents.[10] In early-stage drug discovery, the primary goal is to identify a "hit" compound with the desired biological activity and then optimize it into a "lead" with drug-like properties. When a new chiral scaffold is identified, pursuing a racemic synthesis is often the most pragmatic and time-efficient strategy.
The causality behind this choice is rooted in practicality. Devising a robust, stereoselective synthesis from scratch can be a lengthy and resource-intensive process. In contrast, a racemic synthesis allows for the rapid generation of material to validate the biological target, establish preliminary structure-activity relationships (SAR), and assess early pharmacokinetic properties. If the racemic mixture shows promise, the subsequent, more complex task of separating the enantiomers and identifying the active "eutomer" is justified. Most early synthetic routes to Tofacitinib's core structure involved the creation of a racemic 3,4-disubstituted piperidine intermediate, which was then subjected to resolution.[11]
Experimental Protocol: Representative Racemic Synthesis of the Tofacitinib Piperidine Core
The following protocol describes a common strategy for synthesizing the key racemic intermediate, cis-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine, a direct precursor that requires resolution before being coupled with the pyrrolo[2,3-d]pyrimidine heterocycle. This pathway begins with readily available starting materials.[11]
Objective: To synthesize the racemic cis-3-amino-4-methylpiperidine core structure.
Methodology:
-
Step 1: Olefin Formation.
-
To a solution of 1-Benzyl-4-piperidone in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of methyllithium dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
The resulting tertiary alcohol is then treated with thionyl chloride in dichloromethane at 0 °C to form a tertiary chloride, which is subsequently eliminated using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the tetrahydropyridine olefin 6.[11]
-
-
Step 2: Epoxidation.
-
Dissolve the olefin intermediate from Step 1 in dichloromethane.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with aqueous sodium bicarbonate and sodium thiosulfate solutions to yield the racemic epoxide 7.[11]
-
-
Step 3: Aziridination (Alternative to Epoxidation).
-
Alternatively, the olefin can be converted to an aziridine. Treat the olefin with Boc-azide in the presence of a suitable catalyst to form the N-Boc protected aziridine 9.[11]
-
-
Step 4: Regioselective Ring Opening.
-
Dissolve the epoxide 7 (or aziridine 9) in a suitable solvent like methanol.
-
Add an amine source, such as a solution of methylamine in ethanol, and heat the reaction in a sealed vessel. The nucleophilic attack occurs preferentially at the less-hindered C3 position, establishing the cis relationship between the methyl group at C4 and the new amino group at C3.
-
Purify the resulting product, (1-benzyl-4-methylpiperidin-3-yl)(methyl)amine, via column chromatography to yield the racemic cis intermediate.
-
Diagram: Racemic Synthesis Workflow
Caption: Workflow for the racemic synthesis of the Tofacitinib piperidine core.
Part 2: The Pivotal Separation - From Racemate to Single Enantiomer
Once the racemic mixture of the piperidine core demonstrated promising activity, the critical next step was to isolate the individual enantiomers. It is a fundamental principle of pharmacology that enantiomers of a chiral drug can have vastly different pharmacological, toxicological, and pharmacokinetic properties.[12][13] For Tofacitinib, this proved to be the case, making chiral separation an essential, non-negotiable step in its development.
The most common industrial method for resolving such racemic amines is through the formation of diastereomeric salts using a chiral acid. This process exploits the different physical properties (like solubility) of the resulting diastereomeric salts, allowing for their separation by crystallization.
Experimental Protocol 1: Classical Chemical Resolution of Racemic Piperidine Intermediate
This protocol details the resolution of the racemic amine intermediate V to isolate the desired (3R,4R) precursor using a chiral resolving agent.[14]
Objective: To separate the (3R,4R) and (3S,4S) enantiomers of the key piperidine intermediate via diastereomeric salt crystallization.
Methodology:
-
Step 1: Diastereomeric Salt Formation.
-
Dissolve the racemic amine intermediate V in a suitable solvent mixture, such as methanol or ethanol.
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-2,3-Dibenzoyl-D-tartaric acid, in the same solvent.
-
Slowly add the resolving agent solution to the racemic amine solution with stirring.
-
Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization. The salt formed between the (3R,4R)-amine and the D-tartaric acid derivative will preferentially crystallize due to lower solubility.[14]
-
-
Step 2: Isolation of the Diastereomeric Salt.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
The enantiomeric purity of the isolated salt can be checked at this stage using chiral HPLC. Multiple recrystallizations may be necessary to achieve >99% diastereomeric excess.
-
-
Step 3: Liberation of the Free Amine.
-
Suspend the purified diastereomeric salt (intermediate IV) in a biphasic system of water and an organic solvent like dichloromethane.
-
Add an aqueous base, such as sodium hydroxide or potassium carbonate, to neutralize the tartaric acid and liberate the free amine into the organic layer.[14]
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure (3R,4R)-piperidine intermediate III.
-
Experimental Protocol 2: Analytical Chiral HPLC for Quality Control
To monitor the success of the resolution and for final product quality control, a validated chiral HPLC method is essential.[12][15]
Objective: To separate and quantify the enantiomers of Tofacitinib or its chiral intermediates.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK IH (250 mm × 4.6 mm, 5 µm) or similar polysaccharide-based chiral stationary phase.[12]
-
Mobile Phase: A mixture of an ammonium acetate buffer and acetonitrile, often run in a gradient elution mode. A typical starting condition could be 85:15 buffer:acetonitrile.[12]
-
Flow Rate: 0.6 - 1.0 mL/min.[12]
-
Column Temperature: 30 °C.[12]
-
Detection Wavelength: 285 nm.[12]
Procedure:
-
Prepare standard solutions of the racemate and the purified enantiomer in the mobile phase.
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the samples and record the chromatograms.
-
The (3R,4R)-isomer (Tofacitinib) and its (3S,4S)-enantiomer will elute as distinct peaks, allowing for accurate quantification of enantiomeric purity.
Diagram: Chiral Resolution and Analysis Workflow
Caption: Workflow for classical resolution and analysis of the chiral piperidine core.
Part 3: The Proof of Concept - Stereochemistry and Biological Potency
The rationale for abandoning the racemate in favor of a single enantiomer is ultimately driven by biological data. Experiments consistently demonstrated that the (3R,4R)-enantiomer of Tofacitinib is the most potent inhibitor of the JAK family of kinases.[5] The other stereoisomers, including its enantiomer (3S,4S) and the diastereomers, are significantly less active.[7] This high degree of stereoselectivity is typical for interactions between small molecules and chiral biological targets like enzyme active sites.
Diagram: JAK-STAT Signaling Pathway
Caption: Tofacitinib inhibits JAK phosphorylation of STAT proteins.
Data Presentation: Comparative Inhibitory Activity of Tofacitinib Stereoisomers
The following table summarizes the inhibitory potency (IC₅₀) of Tofacitinib's stereoisomers against key JAK enzymes. This quantitative data provides the definitive justification for selecting the (3R,4R)-enantiomer for clinical development.
| Compound | Stereochemistry | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| Tofacitinib | (3R,4R) | 3.2 | 4.1 | 1.6 |
| Enantiomer | (3S,4S) | >10,000 | >10,000 | >10,000 |
| Diastereomer 1 | (3R,4S) | Significantly Less Active | Significantly Less Active | Significantly Less Active |
| Diastereomer 2 | (3S,4R) | Significantly Less Active | Significantly Less Active | Significantly Less Active |
| Note: IC₅₀ values are approximate and compiled from literature.[5][7][16] "Significantly Less Active" indicates reported IC₅₀ values are several orders of magnitude higher than the active (3R,4R) enantiomer. |
The dramatic difference in potency—over a thousand-fold between the (3R,4R) enantiomer and its counterparts—is a classic example of Easson-Stedman hypothesis in action. It underscores that only one enantiomer fits optimally into the ATP-binding pocket of the JAK enzymes, highlighting the necessity of moving forward with an enantiomerically pure drug to maximize efficacy and minimize potential off-target effects from inactive isomers.
Conclusion: From a Racemic Puzzle to a Chiral Solution
The story of Tofacitinib's early development is a testament to a strategic and logical drug discovery process. The initial synthesis of a racemic mixture was a crucial first step that enabled rapid target validation and established a viable chemical scaffold. However, the true therapeutic potential was only unlocked through the meticulous process of chiral resolution and the subsequent discovery that the desired biological activity was confined to the (3R,4R)-enantiomer. This journey from a racemic compound to a single-enantiomer drug not only paved the way for a new class of oral therapies for autoimmune diseases but also serves as an exemplary technical guide for navigating the complexities of stereoisomerism in modern pharmaceutical development. The decision to pursue the enantiopure form was not merely an optimization but a fundamental requirement to create a safe and effective medicine.
References
- 1. Tofacitinib - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Pfizer - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. research.unl.pt [research.unl.pt]
- 9. CN112697906A - Method for detecting chiral intermediate and enantiomer of tofacitinib - Google Patents [patents.google.com]
- 10. forbes.com [forbes.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 15. Separation and Determination of Tofacitinib and Its Optical Isomers by NP-HPLC [cjph.com.cn]
- 16. pubs.acs.org [pubs.acs.org]
In Vitro Activity of Racemic Tofacitinib: A Technical Guide for Drug Development Professionals
Introduction: Tofacitinib and the JAK-STAT Signaling Axis
Tofacitinib is a potent small molecule inhibitor of the Janus kinase (JAK) family of enzymes, a critical component of the JAK-STAT signaling pathway.[1][2][3] This pathway is a primary conduit for signal transduction for a wide array of cytokines and growth factors that are pivotal in hematopoiesis and immune cell function.[1][2] The binding of these extracellular messengers to their corresponding receptors on the cell surface triggers the activation of receptor-associated JAKs. There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][3] Once activated, JAKs phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs).[2] Recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the expression of target genes involved in inflammation and immune responses.[2]
Tofacitinib exerts its therapeutic effect by modulating this signaling cascade at the level of the JAKs, thereby preventing the phosphorylation and subsequent activation of STATs.[1] It is recognized as a pan-JAK inhibitor, though it exhibits a degree of selectivity, primarily targeting JAK1 and JAK3, with moderate activity against JAK2 and lower potency towards TYK2.[2][4] This inhibition of cytokine signaling pathways, including those for interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21) and interferons (IFNs), underpins its efficacy in treating various autoimmune and inflammatory conditions such as rheumatoid arthritis.[2][5]
A crucial aspect of Tofacitinib's molecular structure is the presence of two chiral centers, which gives rise to four possible stereoisomers.[6] The therapeutically active agent is the (3R,4R)-stereoisomer.[6] Its enantiomer, the (3S,4S)-isomer, and the two diastereomers, (3R,4S) and (3S,4R), are considered impurities that must be carefully monitored and controlled during manufacturing.[6][7] While enantiomers possess identical chemical compositions, their different three-dimensional structures can lead to significant variations in their pharmacological and toxicological profiles.[7] This guide focuses on the in vitro activity of racemic Tofacitinib, a 1:1 mixture of the (3R,4R) and (3S,4S) enantiomers, providing a comprehensive overview for researchers and drug development professionals.
Core Principles of In Vitro Assessment: Unraveling Potency and Selectivity
The cornerstone of characterizing any kinase inhibitor lies in meticulously designed in vitro assays that quantify its potency and selectivity. For Tofacitinib, this involves two primary experimental approaches: biochemical kinase assays and cell-based functional assays. The former provides a direct measure of the inhibitor's ability to engage with its purified enzyme targets, while the latter offers insights into its efficacy within a more physiologically relevant cellular context.
Biochemical Kinase Assays: Determining IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[8] Lower IC50 values are indicative of greater potency.[8] The determination of Tofacitinib's IC50 against the different JAK isoforms is fundamental to understanding its selectivity profile.
Table 1: Reported In Vitro IC50 Values for Tofacitinib against JAK Kinases
| JAK Isoform | IC50 (nM) | Assay Conditions |
| JAK1 | 1.7 - 3.7 | Enzymatic Assay |
| JAK2 | 1.8 - 4.1 | Enzymatic Assay |
| JAK3 | 0.75 - 2.0 | Enzymatic Assay |
| TYK2 | 16 - 416 | Varies by cell type and cytokine |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and the substrate used.[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a generalized method for determining the IC50 of racemic Tofacitinib against a panel of purified recombinant JAK enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of racemic Tofacitinib against purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Racemic Tofacitinib
-
Adenosine triphosphate (ATP)
-
Suitable peptide substrate (e.g., poly-Glu-Tyr)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of racemic Tofacitinib in DMSO. Further dilute these stock solutions in the assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme and Substrate Preparation: Dilute the recombinant JAK enzymes and the peptide substrate to their optimal concentrations in the assay buffer.
-
Assay Reaction Setup: In a multi-well plate, add the following components in a defined order:
-
Racemic Tofacitinib dilution or DMSO (for control wells).
-
A mixture of the specific JAK enzyme and peptide substrate.
-
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration is often set near the Michaelis constant (Km) value for each respective kinase to ensure accurate IC50 determination.[9]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period to allow the enzymatic reaction to proceed.
-
Detection of Kinase Activity: Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent. The ADP-Glo™ assay, for example, converts the produced ADP into a luminescent signal.[8]
-
Data Analysis: Measure the luminescent signal from each well using a plate reader. Plot the percentage of enzyme inhibition against the logarithm of the racemic Tofacitinib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11]
Cell-Based Assays: Probing Functional Consequences
While biochemical assays are invaluable for determining direct enzyme inhibition, cell-based assays are essential for understanding how an inhibitor affects signaling pathways within a living cell. For Tofacitinib, the most relevant cell-based assays focus on its ability to block cytokine-induced STAT phosphorylation.
Phospho-STAT Flow Cytometry and Western Blotting
These techniques are the workhorses for assessing the functional consequences of JAK inhibition. By stimulating specific cell types with a relevant cytokine (e.g., IL-6, IFN-γ), one can induce the phosphorylation of downstream STAT proteins. Pre-treatment with Tofacitinib should lead to a dose-dependent decrease in this phosphorylation event.
Figure 1: JAK-STAT Signaling Pathway and Tofacitinib's Point of Intervention
Caption: Canonical JAK-STAT signaling and the inhibitory action of Tofacitinib.
Experimental Protocol: Cellular Phospho-STAT Inhibition Assay
This protocol describes a general workflow for assessing the inhibitory effect of racemic Tofacitinib on cytokine-induced STAT phosphorylation in a cellular context using Western blotting. A similar approach can be adapted for flow cytometry.[12]
Objective: To evaluate the dose-dependent inhibition of cytokine-induced STAT phosphorylation by racemic Tofacitinib in a relevant cell line.
Materials:
-
Cells of interest (e.g., human peripheral blood mononuclear cells (PBMCs), or a specific cell line responsive to the chosen cytokine)
-
Complete cell culture medium
-
Racemic Tofacitinib stock solution (in DMSO)
-
Recombinant cytokine (e.g., IL-6, IFN-γ)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed the cells in appropriate culture plates and allow them to adhere or stabilize. Pre-treat the cells with varying concentrations of racemic Tofacitinib or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with the chosen cytokine at a predetermined concentration and for an optimal time to induce robust STAT phosphorylation.[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target STAT protein overnight at 4°C.[4]
-
Wash the membrane and then incubate it with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an appropriate imaging system.
-
-
Stripping and Re-probing: To ensure equal protein loading and to normalize the phospho-STAT signal, the membrane can be stripped of the initial antibodies and re-probed with antibodies against the total STAT protein and a loading control protein (e.g., GAPDH).[4]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT signal to the total STAT signal and/or the loading control. Calculate the percentage of inhibition for each Tofacitinib concentration relative to the cytokine-stimulated vehicle control.
Figure 2: General Experimental Workflow for Cellular Assay
Caption: Workflow for assessing cellular inhibition of STAT phosphorylation.
Considerations for Racemic vs. Enantiomerically Pure Tofacitinib
While this guide focuses on racemic Tofacitinib, it is imperative for drug development professionals to recognize the potential differences in activity between the racemate and the individual enantiomers. The (3R,4R)-enantiomer is the active pharmaceutical ingredient, and the (3S,4S)-enantiomer is generally considered to be significantly less active.[6] Therefore, the in vitro activity of the racemate will likely be an average of the high potency of the (3R,4R)-isomer and the lower potency of the (3S,4S)-isomer.
For rigorous drug development and quality control, it is essential to:
-
Develop and validate chiral separation methods, such as chiral High-Performance Liquid Chromatography (HPLC), to accurately quantify the enantiomeric purity of Tofacitinib batches.[7][13]
-
Characterize the in vitro activity of the individual enantiomers in parallel with the racemic mixture to fully understand the contribution of each to the overall pharmacological profile.
Conclusion: A Framework for In Vitro Characterization
This technical guide provides a comprehensive framework for assessing the in vitro activity of racemic Tofacitinib. By employing a combination of biochemical kinase assays and cell-based functional assays, researchers can obtain a detailed understanding of its potency, selectivity, and mechanism of action. A thorough characterization of the inhibitory profile against the JAK kinase family and the downstream consequences on STAT signaling is fundamental for the continued development and quality control of Tofacitinib and related JAK inhibitors. The principles and protocols outlined herein serve as a robust starting point for scientists and researchers dedicated to advancing the field of targeted immunomodulatory therapies.
References
- 1. ptmasterguide.com [ptmasterguide.com]
- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ard.bmj.com [ard.bmj.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. courses.edx.org [courses.edx.org]
- 12. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Stability and Degradation of Racemic Tofacitinib
This guide provides an in-depth exploration of the chemical stability of racemic Tofacitinib, a potent Janus kinase (JAK) inhibitor. Designed for researchers, scientists, and professionals in drug development, this document delves into the degradation pathways of Tofacitinib under various stress conditions, offering a comprehensive understanding of its intrinsic stability. The methodologies and insights presented herein are grounded in established scientific principles and aim to equip the reader with the necessary knowledge to conduct robust stability-indicating studies.
Section 1: Introduction to Tofacitinib and the Imperative of Stability Studies
Tofacitinib is a pivotal therapeutic agent in the management of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1][2] It functions by inhibiting the Janus kinase family of enzymes (JAKs), thereby modulating cytokine signaling pathways crucial to the inflammatory response.[3] The chemical structure of Tofacitinib, 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, features several functional groups susceptible to chemical degradation.
Forced degradation studies are a regulatory requirement and a critical component of the drug development process.[1][2] They provide invaluable insights into the intrinsic stability of a drug substance, help in the identification of potential degradation products, and are essential for the development and validation of stability-indicating analytical methods.[4][5] Understanding the degradation profile of racemic Tofacitinib is paramount for ensuring the safety, efficacy, and quality of the final drug product by controlling impurities and establishing appropriate storage conditions and shelf-life.
Section 2: Degradation Pathways of Tofacitinib
Forced degradation studies on Tofacitinib have revealed its susceptibility to degradation under hydrolytic (acidic and basic), oxidative, and to a lesser extent, thermal and photolytic stress conditions.[1][2][6] The primary sites of degradation are the 3-oxopropanenitrile moiety and the pyrrolo[2,3-d]pyrimidine core.[1]
Hydrolytic Degradation
Acidic Conditions: Under acidic hydrolysis, Tofacitinib shows susceptibility to degradation, primarily at the amide and cyano positions of the 3-oxopropanenitrile moiety.[1] Minor degradation has been observed, leading to the formation of specific degradation products.[7][8] One of the identified degradants in acidic conditions is descyanoacetyl-TOFT.[8]
Basic Conditions: Tofacitinib is significantly more labile under basic conditions.[6][8] The degradation is rapid and extensive, resulting in multiple degradation products.[2] The primary degradation pathway involves the hydrolysis of the cyano and amide groups.[1] Treatment with 0.1 N NaOH can lead to the formation of four distinct degradation products.[6] A major degradant observed under basic stress is descyanoacetyl-TOFT.[8]
Oxidative Degradation
Tofacitinib is highly sensitive to oxidative stress.[1][2] Exposure to hydrogen peroxide (H2O2) leads to rapid and extensive degradation.[1] The pyrrole ring double bond is particularly susceptible to oxidation, resulting in the formation of several degradation products.[1][2] Studies have identified as many as six degradation peaks following exposure to 3% H2O2.[1]
Thermal and Photolytic Degradation
Thermal Degradation: Tofacitinib exhibits moderate degradation under thermal stress.[1][9] Increased degradation is observed at higher temperatures, with one study noting significant degradation at 50°C.[1] However, another study found the drug to be stable when exposed to 80°C for 24 hours.[6] This suggests that the extent of thermal degradation can be dependent on the specific conditions and duration of exposure.
Photolytic Degradation: The stability of Tofacitinib under photolytic stress appears to be relatively robust.[2] Exposure to UV light at 254 nm results in the formation of a single degradation product, with the percentage of degradation increasing over time.[1] Some studies, however, report no significant degradation under UV light for 24 hours.[6]
The following diagram illustrates the key degradation pathways of Tofacitinib under various stress conditions.
Caption: Key degradation pathways of Tofacitinib under different stress conditions.
Section 3: Experimental Design for Forced Degradation Studies
A well-designed forced degradation study is crucial for understanding the stability of Tofacitinib. The following protocols are based on established practices and ICH guidelines.[2]
Materials and Reagents
-
Racemic Tofacitinib drug substance
-
HPLC grade acetonitrile and methanol
-
Purified water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H2O2), 30% solution
-
Potassium dihydrogen phosphate, analytical grade
-
1-Octane sulfonic acid sodium salt
-
Potassium hydroxide (KOH), analytical grade
Instrumentation
A validated stability-indicating HPLC method is the cornerstone of the analysis. A typical system would consist of:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
General Procedure for Stress Testing
-
Preparation of Stock Solution: Accurately weigh and dissolve Tofacitinib in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined in the table below.
-
Sample Preparation for Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).[1][5]
-
Analysis: Inject the prepared samples into the HPLC system and analyze using a validated stability-indicating method.
The following diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for conducting forced degradation studies of Tofacitinib.
Detailed Protocols for Stress Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix equal volumes of Tofacitinib stock solution and 0.1 M HCl. Keep at room temperature for a specified period (e.g., 2 to 48 hours).[1] Neutralize with an equimolar concentration of NaOH before dilution and analysis.[2] |
| Base Hydrolysis | Mix equal volumes of Tofacitinib stock solution and 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 10 minutes to 48 hours).[1][8] Neutralize with an equimolar concentration of HCl before dilution and analysis.[2] |
| Oxidative Degradation | Mix equal volumes of Tofacitinib stock solution and 3% (v/v) H2O2. Keep at room temperature for a specified period (e.g., 2 to 48 hours).[1] Dilute with mobile phase before analysis. |
| Thermal Degradation | Expose the solid drug substance or a solution to elevated temperatures (e.g., 50°C, 80°C) for a defined duration (e.g., 2 to 24 hours).[1][6] Dissolve/dilute the sample in the mobile phase before analysis. |
| Photolytic Degradation | Expose the solid drug substance or a solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 2 to 24 hours).[1][2][6] Dissolve/dilute the sample in the mobile phase before analysis. |
Section 4: Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential for separating and quantifying Tofacitinib from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for this purpose.[1][4][5][7]
Recommended HPLC Method Parameters
The following parameters are a starting point and should be optimized and validated for the specific application.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 mm x 150 mm, 2.5 µm (e.g., Waters XBridge BEH Shield RP18)[8] or C18, 250 mm x 4.0 mm, 5µm (e.g., Inertsil ODS 3V)[5] |
| Mobile Phase A | Buffer solution (e.g., 2.72 g/L potassium phosphate monobasic and 1 g/L sodium 1-octanesulfonate, pH 5.5) and acetonitrile (90:10 v/v)[4][8] |
| Mobile Phase B | Acetonitrile and Buffer (70:30 v/v)[4] or Acetonitrile and 0.05 M ammonium acetate buffer (35:65 v/v)[5] |
| Flow Rate | 0.8 - 1.0 mL/min[5][8] |
| Column Temperature | 30 - 45°C[5][8] |
| Detection Wavelength | 210 nm, 230 nm, or 280 nm (PDA detection from 200-400 nm is recommended for peak purity analysis)[4][5][8] |
| Injection Volume | 10 µL[8] |
| Gradient Program | A gradient elution is typically required to resolve all degradation products.[8] |
Method Validation
The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[1][2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated through forced degradation studies and peak purity analysis using a PDA detector.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be close to 1.[1][7]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples.[1]
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[1][7]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[5]
Section 5: Summary of Degradation Data
The following table summarizes the typical degradation of Tofacitinib observed under various stress conditions. The percentages are indicative and will vary depending on the exact experimental conditions.
| Stress Condition | Duration | % Degradation (Approximate) | Number of Major Degradants |
| 0.1 M HCl (RT) | 48 hours | 22%[1] | 1-3[1][7] |
| 0.1 M NaOH (RT) | 48 hours | 46%[1] | 4+[1][6] |
| 3% H2O2 (RT) | 48 hours | 94%[1] | 6+[1] |
| Thermal (50°C) | 2 hours | 43%[1] | 1+[1] |
| Photolytic (254 nm) | 6 hours | 17%[1] | 1[1] |
Section 6: Conclusion
This technical guide has provided a comprehensive overview of the stability and degradation of racemic Tofacitinib. The molecule is particularly susceptible to degradation under basic and oxidative conditions, with the 3-oxopropanenitrile moiety and the pyrrolo[2,3-d]pyrimidine ring being the primary sites of instability. It exhibits greater stability under acidic, thermal, and photolytic stress. A thorough understanding of these degradation pathways, coupled with the implementation of robust, validated stability-indicating analytical methods, is essential for the successful development of a safe, effective, and stable Tofacitinib drug product. The experimental protocols and analytical methodologies detailed in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. acgpubs.org [acgpubs.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. emergingstandards.usp.org [emergingstandards.usp.org]
- 9. iosrjournals.org [iosrjournals.org]
An In--Depth Technical Guide to the Solubility Profiling of Racemic Tofacitinib
Executive Summary
This technical guide provides a comprehensive framework for conducting solubility studies on racemic tofacitinib, a Janus kinase (JAK) inhibitor. As a drug substance classified under the Biopharmaceutics Classification System (BCS) as Class III, tofacitinib's high solubility is a key determinant of its biopharmaceutical properties.[1] This document details the physicochemical principles governing its solubility, presents robust, field-proven experimental protocols for both equilibrium and kinetic solubility determination, and outlines validated analytical techniques for quantification. Authored for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring a scientifically rigorous approach to generating reliable and reproducible solubility data essential for formulation development, quality control, and regulatory submissions.
Introduction: Tofacitinib and the Imperative of Solubility
Tofacitinib is a pivotal small molecule inhibitor of the Janus kinase (JAK) family of enzymes, specifically targeting JAK1 and JAK3.[2] This mechanism disrupts the JAK-STAT signaling pathway, a critical cascade in the pathogenesis of autoimmune diseases, making tofacitinib an effective therapy for conditions such as rheumatoid arthritis and ulcerative colitis.[3][4] The drug is typically formulated as a citrate salt to optimize its physicochemical properties.[5]
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of pre-formulation science.[6][7] It directly influences a drug's dissolution rate, absorption, and ultimately, its bioavailability. Tofacitinib citrate is classified as a Biopharmaceutics Classification System (BCS) Class III compound, characterized by high solubility and low permeability.[1][8] Understanding its solubility profile under various conditions is therefore not merely a characterization exercise; it is a critical step that dictates formulation strategy, predicts in vivo performance, and supports regulatory biowaiver applications.[9][10] This guide provides the foundational knowledge and practical methodologies to thoroughly investigate the solubility of racemic tofacitinib.
Physicochemical Fundamentals of Tofacitinib Solubility
The solubility of tofacitinib is not a single value but a dynamic property influenced by several interconnected factors. A deep understanding of these factors is essential for designing meaningful experiments.
3.1 The Critical Role of pH and pKa
As a weak base, the aqueous solubility of tofacitinib is highly dependent on pH. The molecule's pKa is approximately 5.2.[11]
-
Below the pKa (pH < 5.2): In acidic environments, the molecule becomes protonated, forming a more soluble cationic species. This is why tofacitinib citrate exhibits significantly higher solubility in acidic media, which is physiologically relevant to the gastric environment.
-
Above the pKa (pH > 5.2): In neutral to basic environments, the un-ionized, free base form predominates, which has a much lower intrinsic solubility.
This pH-dependent behavior is the primary reason for the wide range of reported solubility values and underscores the necessity of conducting studies across the physiological pH range (1.2 to 6.8) as recommended by regulatory guidelines.[1][12]
3.2 Impact of Solid-State Form
While tofacitinib citrate is typically a crystalline solid, the presence of different polymorphic forms or an amorphous state can alter its apparent solubility and dissolution rate.[13] It is crucial to characterize the solid form of the test material (e.g., via XRPD, DSC) before and after solubility experiments to ensure that no phase transformation has occurred, which could otherwise lead to erroneous results.
3.3 Influence of Solvents and Co-solvents
While aqueous solubility is paramount for biopharmaceutical assessment, understanding solubility in organic solvents is vital for developing analytical methods and certain formulation types (e.g., topical). Tofacitinib citrate is freely soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in other solvents like ethanol and propylene glycol.[14][15] Co-solvents can be employed to enhance aqueous solubility, but their effect must be systematically quantified.
Experimental Design: Thermodynamic vs. Kinetic Solubility
Choosing the right experimental approach depends on the stage of drug development.
-
Thermodynamic (Equilibrium) Solubility: This is the "gold standard" measurement, representing the maximum concentration of a solute that can be dissolved in a solvent at equilibrium. It is determined using methods like the shake-flask technique and is crucial for pre-formulation, biopharmaceutical classification, and regulatory filings.[16][17]
-
Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer. While faster, it often overestimates the true thermodynamic solubility.[11]
For the purpose of this in-depth guide, we will focus on the definitive thermodynamic solubility determination.
Core Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[16][17] The protocol below is designed to be a self-validating system, ensuring data integrity.
5.1 Step-by-Step Methodology
-
Preparation of Media: Prepare aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, and 6.8) as per USP standards to simulate physiological conditions.[12]
-
Addition of Excess API: Add an excess amount of racemic tofacitinib citrate to a known volume of each buffer in a sealed, inert container (e.g., glass vial). The key is to ensure a solid phase remains at equilibrium, confirming saturation.
-
Equilibration: Place the containers in a temperature-controlled shaker bath set to 37 ± 1 °C.[18] Agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Expert Insight: The equilibration time must be experimentally justified. Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.[16]
-
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step.
-
Primary Method: Centrifuge the samples at high speed.
-
Secondary Method: Filter the supernatant using a low-binding, chemically inert syringe filter (e.g., 0.22 µm PTFE).[11]
-
Trustworthiness Check: It is advisable to analyze samples prepared by both centrifugation and filtration. Discrepancies may indicate drug adsorption to the filter material, which would underestimate solubility.[19]
-
-
Sample Dilution and Analysis: Immediately dilute an aliquot of the clear supernatant with a suitable mobile phase or diluent to prevent precipitation. Quantify the concentration of dissolved tofacitinib using a validated analytical method as described in Section 6.0.
-
Final pH Measurement: Measure the pH of the saturated solution after equilibration to ensure it has not shifted significantly due to the dissolution of the API.[17]
5.2 Visualization of Experimental Workflow
Analytical Quantification
Accurate quantification of the dissolved API is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity, sensitivity, and ability to separate the API from potential degradants.[20][21]
6.1 High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating reverse-phase HPLC (RP-HPLC) method is required.[22]
-
Column: A C18 column (e.g., Inertsil ODS 3V, 4.6 x 250 mm, 5µm) is commonly used.[20]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05M ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile) is effective.[20]
-
Detection: UV detection at a wavelength of approximately 287-290 nm is suitable for tofacitinib.[23][24]
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[22][25][26]
6.2 UV-Vis Spectrophotometry
For rapid screening or in settings where HPLC is unavailable, UV-Vis spectrophotometry can be used.[25]
-
Solvent: A suitable solvent in which the drug is freely soluble, such as methanol, should be used for creating standards.[24]
-
Wavelength of Maximum Absorbance (λmax): Tofacitinib exhibits a λmax around 287-288 nm.[24][27]
-
Causality Note: This method is less specific than HPLC. It cannot distinguish the parent drug from UV-active impurities or degradants. Therefore, its use should be justified, and results should ideally be confirmed by HPLC.
Data Presentation & Interpretation
Solubility data should be presented clearly to allow for straightforward interpretation and comparison.
Table 1: Aqueous Solubility of Racemic Tofacitinib Citrate at 37°C
| pH of Medium | Solubility (mg/mL) | Classification |
|---|---|---|
| 1.2 (Simulated Gastric Fluid) | > 28 | Very Soluble |
| 4.5 (Acetate Buffer) | 1.8 - 5.2 | Soluble |
| 6.8 (Simulated Intestinal Fluid) | 0.20 - 0.59 | Sparingly Soluble |
Data compiled from literature sources.[11]
Table 2: Solubility of Racemic Tofacitinib Citrate in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) |
|---|---|
| Dimethyl Sulfoxide (DMSO) | ~10 - 100 |
| Dimethylformamide (DMF) | ~5 |
| Water | 2.9 (increases with warming) |
| Ethanol | < 1 |
| Propylene Glycol | Slightly Soluble |
Data compiled from literature sources.[14][15][28]
Mechanistic Context: The JAK-STAT Signaling Pathway
The clinical relevance of tofacitinib stems from its inhibition of the JAK-STAT pathway. Understanding this mechanism provides an authoritative grounding for the importance of its physicochemical characterization. Cytokines bind to cell surface receptors, activating associated JAKs, which then phosphorylate STAT proteins. Activated STATs translocate to the nucleus to regulate gene transcription, driving inflammatory responses. Tofacitinib blocks the JAKs, thereby interrupting this signaling cascade.[2][3][29][30]
Conclusion
The solubility of racemic tofacitinib is a critical quality attribute that is fundamentally linked to its clinical performance. This guide has established that its solubility is highly pH-dependent, a direct consequence of its chemical nature as a weak base. The provided shake-flask protocol, coupled with a validated HPLC analytical method, represents a robust system for generating the high-quality, reliable thermodynamic solubility data required by drug development professionals. By adhering to these scientifically sound principles and methodologies, researchers can confidently characterize tofacitinib, enabling rational formulation design and supporting successful regulatory outcomes.
References
- 1. fda.gov [fda.gov]
- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 3. ptmasterguide.com [ptmasterguide.com]
- 4. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pfizermedical.com [pfizermedical.com]
- 6. ichapps.com [ichapps.com]
- 7. bspublications.net [bspublications.net]
- 8. criver.com [criver.com]
- 9. ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. biopharminternational.com [biopharminternational.com]
- 11. jetir.org [jetir.org]
- 12. scielo.br [scielo.br]
- 13. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. WO2019152232A1 - Topical formulations comprising tofacitinib - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 19. benchchem.com [benchchem.com]
- 20. acgpubs.org [acgpubs.org]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. researchgate.net [researchgate.net]
- 23. ijsdr.org [ijsdr.org]
- 24. ijcrt.org [ijcrt.org]
- 25. seer.ufrgs.br [seer.ufrgs.br]
- 26. researchgate.net [researchgate.net]
- 27. jchr.org [jchr.org]
- 28. store.p212121.com [store.p212121.com]
- 29. ard.bmj.com [ard.bmj.com]
- 30. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Potential Impurities in the Synthesis of Racemic Tofacitinib
Abstract
Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a critical therapeutic agent for a range of autoimmune diseases. Its synthesis, particularly of the racemic form, is a complex process that can introduce a variety of impurities. Meticulous control and comprehensive understanding of these impurities are paramount to ensure the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This guide provides a detailed exploration of the potential impurities encountered during the racemic synthesis of tofacitinib, categorized by their origin: process-related, stereoisomeric, and degradation products. We will delve into the mechanistic pathways of their formation, strategies for their control, and the analytical methodologies essential for their detection and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of tofacitinib.
Introduction to Tofacitinib and the Imperative of Impurity Profiling
Tofacitinib functions by inhibiting the JAK-STAT signaling pathway, a crucial cascade in the inflammatory process.[1] The molecular structure of tofacitinib, featuring a pyrrolo[2,3-d]pyrimidine core linked to a substituted piperidine ring, presents significant synthetic challenges. The presence of two chiral centers on the piperidine ring means that its synthesis can result in four possible stereoisomers.[1] While the desired product is the (3R,4R)-enantiomer, racemic synthesis initially produces a mixture that must be resolved, introducing the potential for stereoisomeric impurities.
Impurities in pharmaceuticals can arise from various sources, including starting materials, intermediates, reagents, by-products, and degradation of the drug substance over time.[2] These impurities, even in trace amounts, can impact the safety and efficacy of the drug. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances.[2]
This guide will provide a comprehensive overview of the impurities associated with the racemic synthesis of tofacitinib, offering insights into their formation and control to aid in the development of robust and well-controlled manufacturing processes.
Overview of a Generic Racemic Synthesis of Tofacitinib
A common strategy for the racemic synthesis of tofacitinib involves two key fragments: the pyrrolo[2,3-d]pyrimidine core and a racemic cis-3-amino-4-methylpiperidine derivative. A generalized synthetic pathway is outlined below.
Figure 1: Generalized Racemic Synthesis of Tofacitinib.
Process-Related Impurities
Process-related impurities are substances that are formed as by-products during the synthesis. Their presence and levels are highly dependent on the specific reaction conditions, reagents, and purification methods employed.
Impurities from the Synthesis of the Piperidine Moiety
The synthesis of the racemic cis-piperidine intermediate is a critical stage where several impurities can be introduced.
-
Over-alkylation/Under-alkylation Products: In steps involving N-alkylation, such as benzylation, the formation of quaternary ammonium salts (over-alkylation) or the presence of unreacted starting material (under-alkylation) can occur.
-
Positional Isomers: Depending on the starting materials and reaction conditions, positional isomers of the piperidine ring can be formed.
-
Diastereomeric Impurities (trans-isomers): The reduction of substituted pyridinium salts often yields a mixture of cis and trans isomers. While the cis isomer is the desired precursor for tofacitinib, the trans isomer can be carried through the synthesis as a diastereomeric impurity.[1]
Figure 2: Formation of cis and trans Isomers during Piperidine Synthesis.
Impurities from the Coupling Reaction
The coupling of the piperidine moiety with the pyrrolo[2,3-d]pyrimidine core is a nucleophilic substitution reaction that can lead to several by-products.
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the piperidine derivative in the final product.
-
Double-Substitution Products: If the pyrrolo[2,3-d]pyrimidine starting material has multiple reactive sites (e.g., 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine), double substitution with the piperidine moiety can occur.
-
Hydrolysis Products: The chloro group on the pyrrolo[2,3-d]pyrimidine ring is susceptible to hydrolysis, especially under basic conditions, leading to the formation of a hydroxylated impurity.
Impurities from Subsequent Steps
-
Benzyl Impurity: Incomplete debenzylation during the removal of the N-benzyl protecting group will result in the presence of N-benzyl tofacitinib as an impurity.[3]
-
Amide Impurity: The cyano group of tofacitinib can undergo hydrolysis to form the corresponding amide impurity, particularly if the reaction conditions for cyanoacetylation are not carefully controlled or during work-up and storage.[4]
-
Dihydro Impurity: Over-reduction during the debenzylation step, if catalytic hydrogenation is used, can lead to the saturation of the pyrrole ring, forming a dihydro impurity.[3]
| Impurity Name | Structure | Origin |
| Benzyl Impurity | N-benzyl tofacitinib | Incomplete debenzylation |
| Amide Impurity | Tofacitinib with -CONH2 instead of -CN | Hydrolysis of the nitrile group |
| Dihydro Impurity | Tofacitinib with a saturated pyrrole ring | Over-reduction during hydrogenation |
| trans-Isomer | Diastereomer with trans-configuration on the piperidine ring | Incomplete separation of isomers during piperidine synthesis |
Table 1: Common Process-Related Impurities in Racemic Tofacitinib Synthesis.
Stereoisomeric Impurities
Given the presence of two chiral centers in tofacitinib, four stereoisomers are possible: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[1] In a racemic synthesis, the initial product is a mixture of the (3R,4R) and (3S,4S) enantiomers. The (3R,4S) and (3S,4R) isomers are diastereomers and are considered impurities.
-
(3S,4S)-Tofacitinib: This is the enantiomer of the active (3R,4R) isomer. In a racemic synthesis, it is present in equal amounts to the desired enantiomer before resolution. Inefficient resolution will lead to its presence in the final product.
-
(3R,4S)- and (3S,4R)-Tofacitinib: These are diastereomers that can arise from the presence of the trans-isomer of the piperidine intermediate.[1] Their formation underscores the importance of controlling the stereochemistry during the synthesis of the piperidine ring.
The control of stereoisomeric impurities is achieved through a combination of stereoselective synthesis of the piperidine intermediate and efficient chiral resolution of the final racemic mixture.
Figure 3: Stereoisomeric Relationships of Tofacitinib.
Degradation Products
Tofacitinib is susceptible to degradation under various stress conditions, leading to the formation of degradation products that must be monitored during stability studies. Forced degradation studies are essential to identify these potential degradants and to develop stability-indicating analytical methods.[5]
Hydrolytic Degradation
-
Acidic Conditions: Under acidic conditions, tofacitinib can undergo hydrolysis of the cyano group to form the corresponding carboxylic acid or amide impurity.[4] The amide bond of the cyanoacetyl moiety can also be susceptible to hydrolysis.
-
Basic Conditions: In basic media, tofacitinib shows more significant degradation.[4] Hydrolysis of the cyano group to the amide and subsequently to the carboxylic acid can occur. The pyrrolo[2,3-d]pyrimidine ring system may also be susceptible to degradation under strong basic conditions.
Oxidative Degradation
Tofacitinib is particularly sensitive to oxidative stress.[4] The pyrrole ring is prone to oxidation, which can lead to the formation of various oxidized products, including N-oxides.[4]
Photolytic and Thermal Degradation
While generally more stable to light, prolonged exposure can lead to the formation of photolytic degradation products.[4] Thermal stress can also accelerate degradation, particularly in the presence of moisture or reactive excipients.[4]
| Stress Condition | Potential Degradation Products |
| Acid Hydrolysis | Amide impurity, Carboxylic acid impurity |
| Base Hydrolysis | Amide impurity, Carboxylic acid impurity, Ring-opened products |
| Oxidation | N-oxides, other oxidized products of the pyrrole ring |
| Photolysis | Various photolytic degradants |
| Thermal | Increased formation of hydrolytic and oxidative products |
Table 2: Summary of Tofacitinib Degradation Products under Stress Conditions.
Analytical Methodologies for Impurity Profiling
A robust analytical strategy is crucial for the detection, identification, and quantification of impurities in tofacitinib.
Chromatographic Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of tofacitinib and its impurities.[6]
Experimental Protocol: RP-HPLC Method for Tofacitinib Impurity Profiling
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar impurities.
-
Flow Rate: Approximately 1.0 mL/min.[6]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[6]
-
Detection: UV detection at an appropriate wavelength, such as 210 nm.[6]
-
Injection Volume: Typically 10-20 µL.
-
Sample Preparation: The tofacitinib sample is accurately weighed and dissolved in a suitable diluent (often the mobile phase at initial conditions).
Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the identification and structural elucidation of unknown impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of elemental compositions.
Method Validation
Any analytical method used for impurity profiling must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[6]
Control Strategies for Impurities
A comprehensive control strategy for impurities in racemic tofacitinib synthesis involves a multi-pronged approach:
-
Control of Starting Materials: Sourcing high-quality starting materials with well-defined impurity profiles is the first line of defense.
-
Optimization of Reaction Conditions: Each step of the synthesis should be carefully optimized to minimize the formation of by-products. This includes controlling temperature, reaction time, stoichiometry of reagents, and pH.
-
In-process Controls: Monitoring the progress of reactions and the formation of impurities at critical stages of the synthesis allows for timely intervention and control.
-
Purification Strategies: Effective purification techniques, such as crystallization, chromatography, and salt formation, are essential to remove impurities to acceptable levels.
-
Chiral Resolution: For racemic synthesis, the chiral resolution step must be highly efficient to ensure the removal of the unwanted enantiomer to the required level.
-
Stability-Indicating Methods: The use of validated stability-indicating analytical methods is crucial for monitoring the impurity profile of the drug substance over its shelf life.
-
Appropriate Packaging and Storage: Tofacitinib should be stored under controlled conditions of temperature and humidity, and protected from light, to minimize degradation.
Conclusion
The synthesis of racemic tofacitinib is a complex undertaking that requires a thorough understanding and stringent control of potential impurities. Process-related impurities, stereoisomers, and degradation products can all impact the quality, safety, and efficacy of the final drug substance. A robust control strategy, encompassing careful process design, in-process monitoring, effective purification, and the use of validated analytical methods, is essential for the consistent production of high-quality tofacitinib. This guide has provided a detailed overview of the potential impurities, their mechanisms of formation, and strategies for their control, serving as a valuable resource for scientists and professionals in the field of pharmaceutical development and manufacturing.
References
Methodological & Application
Racemic Tofacitinib resolution methods
An Application Guide to the Chiral Resolution of Racemic Tofacitinib
Introduction
Tofacitinib is a potent inhibitor of Janus kinases (JAKs), specifically targeting JAK1 and JAK3, which are integral to the signaling pathways of numerous cytokines involved in inflammation and immune responses.[1][2] Marketed as Xeljanz®, it is an orally administered drug approved for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[2][3]
The molecular structure of tofacitinib features two chiral centers on its piperidine ring, specifically at the C3 and C4 positions. This stereochemistry gives rise to four possible stereoisomers: two pairs of enantiomers, ((3R,4R) and (3S,4S)) and ((3R,4S) and (3S,4R)).[2] The therapeutically active agent is the citrate salt of the single (3R,4R)-stereoisomer.[2][4] As enantiomers and diastereomers can exhibit significant differences in pharmacological activity, toxicology, and pharmacokinetics, the stereochemical purity of the final active pharmaceutical ingredient (API) is of paramount importance.[4] Consequently, robust and efficient methods for resolving the racemic mixture to isolate the desired (3R,4R)-enantiomer are critical in the drug development and manufacturing process.
This application note provides detailed protocols and technical insights into three primary methods for the resolution of racemic tofacitinib or its key synthetic intermediates: Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Formation, and Enzymatic Kinetic Resolution.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC) Resolution
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are particularly effective for this purpose.[4]
Principle of Separation
The separation mechanism involves transient, stereoselective interactions between the enantiomers and the chiral selector immobilized on the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance. For tofacitinib, the functional groups on the piperidine and pyrrolopyrimidine rings interact with the CSP, allowing for chiral recognition. The choice of mobile phase is crucial as it modulates these interactions; it often consists of a non-polar solvent (like hexane) and an alcohol modifier, sometimes with a basic additive (like diethylamine) to improve peak shape for amine-containing compounds.[5][6]
Workflow for Chiral HPLC Separation
Caption: General workflow for chiral HPLC resolution of tofacitinib isomers.
Detailed Protocols for Chiral HPLC
Two effective methods using different polysaccharide-based columns are presented below.
Protocol 1.1: Reversed-Phase Chiral HPLC
This method is suitable for the analytical determination of the enantiomeric impurity (SS-isomer) in tofacitinib citrate (RR-isomer) tablets.[4]
-
Instrumentation: HPLC system with gradient elution capability and UV detector.
-
Column: CHIRALPAK IH (250 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase:
-
A: 5 mM Ammonium Acetate buffer (pH 8.0).
-
B: Acetonitrile.[4]
-
-
Gradient Program: 0 min, 20% B; 2 min, 15% B; 15 min, 25% B; 20 min, 90% B; 25 min, 90% B; 30 min, 20% B; 40 min, 20% B.[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 285 nm.[4]
-
Injection Volume: 20.0 µL.[4]
-
Procedure:
-
Prepare the mobile phase components and degas thoroughly.
-
Equilibrate the CHIRALPAK IH column with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare the sample solution by dissolving the tofacitinib citrate sample in the mobile phase.
-
Inject the sample and run the gradient program.
-
The (RR)-isomer and the (SS)-enantiomer will be separated with a resolution of greater than 2.0.[4]
-
Protocol 1.2: Normal-Phase Chiral HPLC
This method is effective for separating all four optical isomers of tofacitinib.[6]
-
Instrumentation: HPLC system with isocratic elution capability and UV detector.
-
Mobile Phase: Hexane:Ethanol:Methanol:2-Aminoethanol (70:20:10:0.2 v/v/v/v).[6]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Procedure:
-
Prepare the mobile phase, mix thoroughly, and degas.
-
Equilibrate the Chiralpak AS-H column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution containing all four stereoisomers and a test solution of the sample in the mobile phase.
-
Inject the solutions into the HPLC system.
-
The four isomers will be completely separated, allowing for their identification and quantification.
-
Comparative Data for HPLC Methods
| Parameter | Method 1.1 (Reversed-Phase) | Method 1.2 (Normal-Phase) |
| Column | CHIRALPAK IH | Chiralpak AS-H |
| Primary Application | Enantiomeric Purity Analysis | Separation of all 4 Isomers |
| Mobile Phase | Acetonitrile / Ammonium Acetate Buffer | Hexane / Ethanol / Methanol / Amine |
| Resolution (RR vs SS) | > 2.0[4] | Complete separation achieved[6] |
| Key Advantage | Green chemistry approach, uses aqueous buffer[4] | Effective separation of diastereomers |
Method 2: Diastereomeric Salt Resolution
This classical resolution technique is highly effective for large-scale industrial production. It involves reacting a racemic mixture of a key synthetic intermediate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Principle of Separation
The racemic intermediate, (cis)-N,4-dimethyl-piperidin-3-amine (Intermediate V), is an amine.[7] It can be reacted with a chiral acid, such as a derivative of tartaric acid, to form two diastereomeric salts: [(+)-amine / (+)-acid] and [(-)-amine / (+)-acid]. Due to their different three-dimensional structures, these salts exhibit different crystal lattice energies and solubilities in a given solvent system. One diastereomeric salt will preferentially crystallize from the solution, leaving the other dissolved. After separation by filtration, the desired enantiomer is liberated from the salt by treatment with a base.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for resolution via diastereomeric salt formation.
Detailed Protocol for Diastereomeric Salt Resolution
This protocol is based on the process described for resolving a key tofacitinib intermediate.[7][8]
-
Materials:
-
Racemic (cis)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine (Intermediate V).
-
Chiral Resolving Agent: 2,3-dibenzoyl-D-tartaric acid or 2,3-di-p-toluoyl-D-tartaric acid.[8]
-
Solvent: Suitable polar protic solvent (e.g., methanol, ethanol).
-
Base: Aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
-
Procedure:
-
Salt Formation: Dissolve the racemic intermediate (1 equivalent) in the chosen solvent. In a separate vessel, dissolve the chiral resolving agent (approx. 1 equivalent) in the same solvent, heating if necessary.
-
Combine the two solutions and stir. The diastereomeric salt of the desired enantiomer will begin to precipitate.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize the yield of the crystalline salt. Stirring for several hours may be required.
-
Separation: Isolate the precipitated solid (the less soluble diastereomeric salt) by vacuum filtration. Wash the solid with a small amount of cold solvent. The mother liquor contains the other diastereomer.
-
Liberation of Free Base: Suspend the isolated salt in a biphasic system of water and an organic extraction solvent (e.g., DCM).
-
Add a base (e.g., 2M NaOH) to the mixture and stir until the solid dissolves. The base neutralizes the chiral acid, liberating the free amine into the organic layer.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure intermediate with an enantiomeric purity >99%.[7][8]
-
Method 3: Enzymatic Kinetic Resolution of a Key Intermediate
Enzymatic resolutions offer a highly selective and environmentally friendly ("green") alternative to classical methods. A dynamic kinetic resolution (DKR) is particularly efficient as it combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired chiral product.
Principle of Separation
In the context of tofacitinib synthesis, a key ketone intermediate can be resolved. An enzyme, such as an engineered imine reductase, is used in a reductive amination process. The enzyme selectively converts one enantiomer of the ketone into the corresponding chiral amine intermediate of tofacitinib, while the other enantiomer reacts much more slowly. In a DKR process, a catalyst is present that continuously converts the slow-reacting enantiomer back into the fast-reacting one, funneling the entire racemic starting material into a single, desired chiral product.[9]
Workflow for Enzymatic Dynamic Kinetic Resolution
Caption: Conceptual workflow for enzymatic dynamic kinetic resolution.
Conceptual Protocol for Enzymatic Resolution
This protocol describes the key steps for producing a chiral amine intermediate of tofacitinib using an engineered enzyme.[9]
-
Materials:
-
Racemic ketone precursor to the tofacitinib piperidine ring.
-
Engineered enzyme (e.g., imine reductase).
-
Amine source (e.g., ammonia or a primary amine).
-
Reducing agent (e.g., formate/formate dehydrogenase or H₂/hydrogenase).
-
Buffer solution to maintain optimal pH for the enzyme.
-
Racemization catalyst (if not inherent to the system).
-
-
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffered solution containing the racemic ketone substrate, the amine source, and the reducing agent system.
-
Enzymatic Reaction: Add the engineered imine reductase to initiate the reaction. Maintain the reaction at the optimal temperature and pH for the enzyme.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC to determine conversion and enantiomeric excess (ee).
-
Workup: Once the reaction is complete (typically >99% conversion), quench the reaction. This may involve pH adjustment or addition of an organic solvent.
-
Isolation: Extract the chiral amine product with a suitable organic solvent. Purify the product, if necessary, using standard techniques like column chromatography to remove any residual starting material or byproducts.
-
The final product is a key intermediate for tofacitinib, obtained with high stereoselectivity (e.g., >99% ee, >99:1 dr).[9]
-
Comparative Analysis and Conclusion
Each resolution method offers distinct advantages and is suited for different stages of the drug development pipeline.
| Method | Advantages | Disadvantages | Best Application |
| Chiral HPLC | High resolution for all isomers, excellent for analytical QC, fast method development. | Limited scalability for preparative work, higher solvent consumption. | Analytical quality control, purity testing, small-scale purification. |
| Diastereomeric Salt Resolution | Highly scalable for industrial production, cost-effective at scale, results in high enantiomeric purity. | Requires a suitable resolving agent, can be time-consuming, yield depends on crystallization efficiency. | Large-scale manufacturing of the API intermediate. |
| Enzymatic Resolution | Highly selective (>99% ee), environmentally friendly (mild conditions, aqueous media), high theoretical yield (DKR). | Requires development of a specific enzyme, enzyme cost and stability can be a factor. | Modern, green synthesis routes for key chiral intermediates. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN104678001A - Method for separating and measuring tofacitinib citrate and optical isomer of tofacitinib citrate by adopting liquid chromatography - Google Patents [patents.google.com]
- 6. Separation and Determination of Tofacitinib and Its Optical Isomers by NP-HPLC [cjph.com.cn]
- 7. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 8. US9828380B2 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Note: Enantioselective Analysis of Tofacitinib
Introduction: The Criticality of Stereochemistry in Tofacitinib Therapy
Tofacitinib, marketed as Xeljanz®, is a potent Janus kinase (JAK) inhibitor pivotal in the treatment of autoimmune diseases like rheumatoid arthritis and ulcerative colitis.[1] It functions by modulating the JAK-STAT signaling pathway, a crucial cascade for numerous cytokines and growth factors involved in the immune response.[1][2] The Tofacitinib molecule possesses two chiral centers at the C3 and C4 positions of its piperidine ring, which gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[1]
The therapeutically active agent is the citrate salt of the (3R,4R)-stereoisomer.[1] The pharmacological activity of Tofacitinib is highly dependent on its stereochemistry, with the (3R,4R) isomer being a potent inhibitor of JAK1 and JAK3.[1] Its other stereoisomers are considered to be significantly less active and are classified as process-related impurities that must be rigorously monitored and controlled.[1] The enantiomer of the active (3R,4R)-Tofacitinib is the (3S,4S)-isomer, while the (3R,4S) and (3S,4R) isomers are diastereomers.[1][3]
Given that enantiomers can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the development and control of stereoisomeric drugs.[4][5][6][7] These guidelines necessitate the development of robust, validated analytical methods capable of accurately separating and quantifying the enantiomers to ensure the safety, efficacy, and quality of the final drug product.[8][9] This application note provides a detailed overview and protocols for the enantioselective analysis of Tofacitinib, focusing on High-Performance Liquid Chromatography (HPLC) as a primary technique.
Foundational Principle: Chiral Recognition in Chromatography
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the creation of a chiral environment. In liquid chromatography, this is most commonly achieved by using a chiral stationary phase (CSP).[8][10] CSPs possess a chiral selector immobilized on a solid support. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. Differences in the stability of these diastereomeric complexes lead to differential retention times, allowing for their separation.[8] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high enantioselectivity.[10]
High-Performance Liquid Chromatography (HPLC) for Tofacitinib Enantiomer Analysis
HPLC is a cornerstone technique for the chiral separation of pharmaceuticals due to its versatility, robustness, and the wide availability of CSPs.[10] Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods have been successfully developed for the analysis of Tofacitinib enantiomers.[11][12]
Reversed-Phase HPLC (RP-HPLC) Method
A validated RP-HPLC method offers a "green" analytical approach for the separation of Tofacitinib and its enantiomer (SS-isomer).[11][13] This method is particularly suitable for quality control in pharmaceutical manufacturing.[11]
Objective: To separate and quantify the (3S,4S)-enantiomer impurity in a (3R,4R)-Tofacitinib drug substance or product.
Instrumentation and Materials:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Chiral Column: CHIRALPAK® IH (250 mm × 4.6 mm, 5 µm).[11]
-
Mobile Phase A: 5 mM Ammonium acetate buffer (pH 8.0).[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Tofacitinib (3R,4R) and (3S,4S) reference standards.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 0.6 mL/min[11] |
| Column Temperature | 30 °C[11] |
| Detection Wavelength | 285 nm[11] |
| Injection Volume | 20.0 µL[11] |
| Gradient Program | 0 min, 20% B; 2 min, 15% B; 15 min, 25% B; 20 min, 90% B; 25 min, 90% B; 30 min, 20% B; 40 min, 20% B[11] |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the (3S,4S)-enantiomer in the diluent. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.[11]
-
Test Solution: Accurately weigh and dissolve the Tofacitinib citrate sample in the diluent to a final concentration of approximately 1 mg/mL.
Method Validation Parameters (as per ICH Q2(R1) guidelines): [13]
-
Specificity: Demonstrated by the resolution between the (3R,4R) and (3S,4S) peaks.
-
Linearity: A calibration curve is constructed by plotting the peak area of the (3S,4S)-enantiomer against its concentration. The method demonstrated excellent linearity over a range of 0.1002–20.04 μg/mL with a correlation coefficient (r) of 0.9999.[11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were found to be 0.04 µg/mL and 0.1 µg/mL, respectively.[11][13]
-
Accuracy: Determined by recovery studies. The average recovery of the enantiomer was 98.6%.[11]
-
Precision: Assessed through repeatability and intermediate precision, with a relative standard deviation (RSD) of 0.7%.[11]
Causality Behind Experimental Choices:
-
The choice of a polysaccharide-based CSP like CHIRALPAK® IH is due to its proven ability to resolve a wide range of chiral compounds.[11]
-
The gradient elution allows for the effective separation of the enantiomers while maintaining reasonable analysis times.[11]
-
The mobile phase composition, particularly the pH of the aqueous component, is critical for achieving optimal separation by influencing the ionization state of the analyte and its interaction with the CSP.[11]
Normal-Phase HPLC (NP-HPLC) Method
NP-HPLC provides an alternative approach for the separation of all four stereoisomers of Tofacitinib.[12]
Objective: To achieve baseline separation of the (3R,4R), (3S,4S), (3R,4S), and (3S,4R) stereoisomers of Tofacitinib.
Instrumentation and Materials:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Chiral Column: Chiralpak AS-H (or similar polysaccharide-based column).[12]
-
Mobile Phase: Hexane:Ethanol:Methanol:2-Aminoethanol (70:20:10:0.2, v/v/v/v).[12]
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min (typical) |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection Wavelength | 290 nm[12] |
| Injection Volume | 10 µL |
Causality Behind Experimental Choices:
-
The non-polar mobile phase used in NP-HPLC alters the interaction mechanism with the polysaccharide-based CSP, often providing different selectivity compared to RP-HPLC.
-
The addition of a small amount of an amine, like 2-aminoethanol, is a common strategy in NP-HPLC for improving the peak shape of basic compounds like Tofacitinib by minimizing secondary interactions with the stationary phase.[12]
Alternative and Emerging Techniques
While HPLC is the most established technique, other methods offer potential advantages for the chiral analysis of Tofacitinib.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" alternative to HPLC that uses supercritical CO2 as the primary mobile phase.[10] It often provides faster analysis times, reduced solvent consumption, and improved resolution.[10][14] Polysaccharide-based CSPs are also widely used in SFC for enantiomeric separations.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that can be used for chiral analysis by adding a chiral selector to the background electrolyte.[15][16] Cyclodextrins are commonly used chiral selectors in CE.[17][18][19] CE methods can offer very high resolution and require minimal sample and solvent volumes, though they may have lower sensitivity compared to HPLC-UV.[15]
Workflow and Data Interpretation
The general workflow for the enantioselective analysis of Tofacitinib is outlined below.
Caption: General workflow for chiral HPLC analysis of Tofacitinib.
Conclusion
The enantioselective analysis of Tofacitinib is a critical component of its quality control throughout the drug development and manufacturing process. Validated HPLC methods, particularly those employing polysaccharide-based chiral stationary phases, provide the necessary specificity, sensitivity, and robustness to accurately quantify the enantiomeric purity of Tofacitinib. The choice between reversed-phase and normal-phase methods will depend on the specific analytical requirements, such as the need to separate all four stereoisomers or the desire for a more environmentally friendly approach. As analytical technology continues to evolve, techniques like SFC and CE may offer complementary or superior solutions for the chiral analysis of Tofacitinib and other complex pharmaceutical compounds. Adherence to regulatory guidelines and rigorous method validation are paramount to ensuring the delivery of safe and effective single-enantiomer drugs to patients.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. researchgate.net [researchgate.net]
- 4. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]
- 7. Investigation of chiral active substances (human) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs – Chiralpedia [chiralpedia.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Separation and Determination of Tofacitinib and Its Optical Isomers by NP-HPLC [cjph.com.cn]
- 13. researchgate.net [researchgate.net]
- 14. fagg.be [fagg.be]
- 15. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enantiomer separation of basic drugs by capillary electrophoresis using ionic and neutral polysaccharides as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.tue.nl [pure.tue.nl]
Chiral Purity Analysis of Tofacitinib: A Comprehensive HPLC Method Development and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of racemic Tofacitinib. Tofacitinib, a Janus kinase (JAK) inhibitor, is a chiral molecule where the desired therapeutic effect resides in the (3R,4R)-enantiomer.[1][2] The presence of its enantiomer, the (3S,4S)-isomer, is considered an impurity and must be monitored to ensure the safety and efficacy of the final drug product.[1][2] This guide provides a step-by-step protocol for the development and validation of a reversed-phase chiral HPLC method, offering insights into the critical parameters and rationale behind the experimental choices. The method utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of the Tofacitinib enantiomers, ensuring accurate quantification for quality control purposes.
Introduction: The Imperative of Chiral Separation in Tofacitinib Quality Control
Tofacitinib is a pivotal therapeutic agent for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2][3] Its molecular structure contains two chiral centers, leading to the existence of four possible stereoisomers. The pharmacologically active isomer is the (3R,4R)-enantiomer.[1][2] Regulatory bodies, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), mandate strict control over the enantiomeric purity of chiral drugs.[1] Therefore, a reliable and validated analytical method to separate and quantify the unwanted enantiomers is a critical component of the drug development and manufacturing process.
While normal-phase HPLC (NP-HPLC) methods for Tofacitinib's chiral separation have been reported, this application note focuses on a reversed-phase (RP-HPLC) approach.[1] RP-HPLC offers several advantages, including compatibility with aqueous mobile phases, which are generally considered more environmentally friendly ("greener") than the organic solvents used in NP-HPLC.[1][2]
The Core Challenge: The primary analytical challenge lies in the identical physicochemical properties of enantiomers in an achiral environment. To overcome this, a chiral environment is created within the HPLC system, most commonly through the use of a Chiral Stationary Phase (CSP).[4] The differential interaction of the enantiomers with the CSP leads to different retention times, enabling their separation and quantification.
Method Development Strategy: A Systematic Approach
The development of a successful chiral HPLC method involves a systematic evaluation of several key parameters. The following sections outline the logical progression and rationale for each experimental choice.
The Lynchpin: Selecting the Chiral Stationary Phase (CSP)
The choice of the CSP is the most critical decision in chiral method development. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities.[4] For the separation of Tofacitinib enantiomers, a commercially available column such as CHIRALPAK® IH, which is based on an amylose derivative, has proven to be effective.[1][2]
Mechanism of Chiral Recognition: The separation mechanism on polysaccharide-based CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The chiral grooves and cavities on the surface of the polysaccharide polymer create a three-dimensional structure that preferentially interacts with one enantiomer over the other, leading to differential retention.
Optimizing the Mobile Phase: The Elution Power and Selectivity
The mobile phase composition plays a crucial role in modulating the retention and resolution of the enantiomers. In a reversed-phase setting, the mobile phase typically consists of an aqueous buffer and an organic modifier.
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. The percentage of acetonitrile in the mobile phase is a key parameter for adjusting the retention time of the analytes. A higher percentage of acetonitrile will generally lead to shorter retention times.
-
Aqueous Buffer: The pH of the aqueous buffer can significantly impact the ionization state of the analyte and, consequently, its interaction with the CSP. For Tofacitinib, an ammonium acetate buffer with a pH of 8.0 has been shown to provide good peak shape and resolution.[1][2] The buffer concentration should also be optimized; a concentration of 5 mM is a good starting point.[1]
Fine-Tuning Chromatographic Conditions for Optimal Performance
-
Flow Rate: A flow rate of 0.6 mL/min is a suitable starting point for a standard 4.6 mm internal diameter HPLC column.[1] Adjusting the flow rate can influence the analysis time and the efficiency of the separation.
-
Column Temperature: The column temperature affects the viscosity of the mobile phase and the kinetics of the interaction between the analytes and the CSP. A constant temperature, typically around 30°C, should be maintained to ensure reproducible results.[1]
-
Detection Wavelength: The detection wavelength should be set at the maximum absorbance of Tofacitinib to ensure high sensitivity. A wavelength of 285 nm is appropriate for this analysis.[1][2]
-
Injection Volume: The injection volume should be kept small (e.g., 20.0 μL) to prevent column overload and band broadening.[1]
Visualizing the Workflow: HPLC Method Development Process
Figure 1: A schematic overview of the systematic workflow for developing a robust chiral HPLC method for Tofacitinib.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the enantioselective analysis of Tofacitinib using the developed RP-HPLC method.
Materials and Reagents
-
Tofacitinib Citrate Reference Standard (RR-isomer)
-
Tofacitinib Enantiomer (SS-isomer)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector. (e.g., SHIMADZU LC-20AT system or Waters e2695)[1]
-
Chiral HPLC Column: CHIRALPAK® IH (250 mm × 4.6 mm, 5 μm)[1][2]
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Prepare a 5 mM ammonium acetate solution in deionized water and adjust the pH to 8.0 with a suitable base (e.g., ammonium hydroxide).
-
Mobile Phase B (Organic Modifier): Acetonitrile.
-
Standard Solution: Accurately weigh and dissolve Tofacitinib citrate reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.
-
Sample Solution: Prepare the sample containing racemic Tofacitinib in the same diluent as the standard solution.
Chromatographic Conditions
| Parameter | Condition |
| Column | CHIRALPAK® IH (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | A: 5 mM Ammonium Acetate (pH 8.0)B: Acetonitrile |
| Gradient Program | 0-2 min: 85% A, 15% B2-15 min: 75% A, 25% B15-20 min: 10% A, 90% B20-25 min: 10% A, 90% B25-30 min: 80% A, 20% B30-40 min: 80% A, 20% B |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 20.0 μL |
Method Validation: Ensuring a Trustworthy and Self-Validating System
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2] The validation process should encompass the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by the baseline separation of the enantiomers from each other and from any other peaks.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A linearity range of 0.1002–20.04 μg/mL with a correlation coefficient (r) of 0.9999 has been reported.[1][2]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, with an average recovery of 98.6% being a good target.[1][2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). A relative standard deviation (RSD) of less than 2% is generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. Reported values for Tofacitinib enantiomer are an LOD of 0.04 μg/mL and an LOQ of 0.1 μg/mL.[1][2]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation and Interpretation
The primary output of the analysis is a chromatogram showing the separation of the Tofacitinib enantiomers. The (3R,4R)-enantiomer (the active pharmaceutical ingredient) will be the major peak, while the (3S,4S)-enantiomer (the impurity) will be a minor peak. The area of each peak is used to calculate the percentage of the enantiomeric impurity.
Table 1: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Baseline resolution > 1.5 | Resolution > 2.0 |
| Linearity (r) | ≥ 0.999 | 0.9999[1][2] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.6%[1][2] |
| Precision (RSD) | ≤ 2.0% | 0.7%[1][2] |
| LOD (μg/mL) | Reportable | 0.04[1][2] |
| LOQ (μg/mL) | Reportable | 0.1[1][2] |
Conclusion
This application note provides a comprehensive guide to the development and validation of a robust and reliable reversed-phase chiral HPLC method for the enantioselective separation of racemic Tofacitinib. By following the systematic approach outlined, researchers and analytical scientists can confidently implement a method that ensures the quality, safety, and efficacy of Tofacitinib drug products. The use of a polysaccharide-based chiral stationary phase in a reversed-phase mode offers a powerful and "green" analytical solution for this critical quality control analysis.
References
Application Note: Enantioselective Quantification of Racemic Tofacitinib in Human Plasma using Chiral LC-MS/MS
Introduction: The Imperative of Chirality in Tofacitinib Analysis
Tofacitinib is a potent inhibitor of Janus kinases (JAKs), pivotal intracellular enzymes that mediate signal transduction for a host of cytokines and growth factors involved in immune response and inflammation.[1] The commercially available drug, approved for conditions like rheumatoid arthritis and ulcerative colitis, is the single (3R,4R)-enantiomer.[2][3] Tofacitinib's structure contains two chiral centers, giving rise to a pair of enantiomers: (3R,4R)-tofacitinib and its mirror image, (3S,4S)-tofacitinib.
The stereochemical orientation of a drug molecule can profoundly influence its pharmacological and toxicological profile. While the (3R,4R)-isomer is the therapeutically active moiety, the properties of the (3S,4S)-enantiomer are less characterized. Therefore, in drug development and clinical pharmacology, it is critical to possess analytical methods capable of resolving and quantifying both enantiomers in biological matrices. Such enantioselective methods are essential for:
-
Pharmacokinetic (PK) Studies: To investigate potential differences in absorption, distribution, metabolism, and excretion (ADME) between the enantiomers.
-
Metabolic Profiling: To determine if stereoselective metabolism or in-vivo chiral inversion occurs.
-
Quality Control: To detect enantiomeric impurities in the drug substance.[2][4]
This application note provides a detailed, validated protocol for the simultaneous quantification of (3R,4R)-tofacitinib and (3S,4S)-tofacitinib in human plasma. The method leverages the high selectivity of chiral liquid chromatography with the superior sensitivity of tandem mass spectrometry (LC-MS/MS), providing a robust tool for researchers in pharmacology and drug development.
Caption: Chemical structures of (3R,4R) and (3S,4S) enantiomers of Tofacitinib.
Analytical Strategy: Combining Chiral Separation with Mass Spectrometry
The primary challenge in quantifying racemic tofacitinib lies in separating the two enantiomers, which possess identical physical and chemical properties in an achiral environment. Our strategy employs a Chiral Stationary Phase (CSP) within a High-Performance Liquid Chromatography (HPLC) system.
-
Rationale for Chiral HPLC: A CSP creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stability. This differential interaction results in different retention times, allowing for their chromatographic separation. Based on published literature, polysaccharide-based columns like the CHIRALPAK series are highly effective for this purpose.[2][3][5]
-
Rationale for Tandem Mass Spectrometry (MS/MS): Biological matrices like plasma are inherently complex, containing numerous endogenous compounds that can interfere with detection.[6] MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, provides unparalleled specificity and sensitivity. By selecting a specific precursor ion (the molecular weight of tofacitinib) and a characteristic product ion, we can filter out background noise and accurately quantify the analytes even at very low concentrations.[7][8][9]
Detailed Protocol: Sample Preparation via Liquid-Liquid Extraction (LLE)
Effective sample preparation is paramount to remove proteins and phospholipids that can cause matrix effects and damage the analytical column. Liquid-Liquid Extraction (LLE) is a robust and cost-effective technique that offers high recovery and clean extracts for this application.[9][10][11]
Caption: Workflow for Liquid-Liquid Extraction (LLE) of Tofacitinib from plasma.
Step-by-Step Protocol:
-
Aliquoting: In a clean microcentrifuge tube, pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample.
-
Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., Tofacitinib-¹³C₃,¹⁵N at 100 ng/mL). The use of a stable isotope-labeled IS is considered the gold standard as it co-elutes and experiences similar ionization effects as the analyte, correcting for variability during sample prep and analysis.[9][12]
-
Extraction: Add 600 µL of methyl-tert butyl ether (MTBE). MTBE is an effective solvent for extracting tofacitinib from the aqueous plasma matrix.[9]
-
Mixing: Vortex the mixture vigorously for 5 minutes to ensure thorough partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C. This will result in a clean separation between the upper organic layer and the lower aqueous/protein layer.
-
Collection: Carefully transfer the upper organic layer (approximately 550 µL) into a new clean tube, taking care not to disturb the protein pellet.
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 5 mM Ammonium Acetate in 85:15 Acetonitrile:Water). Vortex for 1 minute to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Detailed Protocol: Chiral LC-MS/MS Analysis
The following conditions have been optimized for the baseline separation of tofacitinib enantiomers and their sensitive detection.
Table 1: Optimized Chiral LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Liquid Chromatography | ||
| HPLC System | Shimadzu Nexera XR or equivalent | Provides stable and precise solvent delivery. |
| Column | CHIRALPAK IH (250 mm × 4.6 mm, 5 µm) | Polysaccharide-based CSP proven effective for tofacitinib enantioseparation.[2][3] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 8.0 | Buffer provides good peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 85% B (0-15 min), 85-95% B (15-16 min), 95% B (16-20 min), 95-85% B (20-21 min), 85% B (21-30 min) | Optimized gradient to ensure separation of enantiomers from matrix components. |
| Flow Rate | 0.6 mL/min | Provides optimal resolution and run time. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| Tandem Mass Spectrometry | ||
| Mass Spectrometer | SCIEX QTRAP 6500+ or equivalent | High sensitivity triple quadrupole instrument. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Tofacitinib readily forms positive ions.[8][9] |
| MRM Transition (Tofacitinib) | Q1: 313.2 → Q3: 149.2 | Specific precursor-to-product ion transition for quantification.[8][9] |
| MRM Transition (IS) | Q1: 317.4 → Q3: 149.2 | Corresponds to Tofacitinib-¹³C₃,¹⁵N internal standard.[9] |
| Curtain Gas (CUR) | 35 psi | |
| Collision Gas (CAD) | Medium | |
| IonSpray Voltage (IS) | 5500 V | |
| Temperature (TEM) | 550°C | |
| Declustering Potential (DP) | 80 V | Optimized for maximal precursor ion signal. |
| Collision Energy (CE) | 35 V | Optimized for maximal product ion signal. |
Bioanalytical Method Validation Protocol
The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[13][14][15][16]
Caption: Core components of the bioanalytical method validation process.
Validation Experiments:
-
Selectivity: Six different lots of blank human plasma were processed and analyzed to ensure no endogenous interferences were observed at the retention times of the tofacitinib enantiomers and the IS.
-
Calibration Curve and Linearity: Calibration standards were prepared in plasma over the range of 0.1 ng/mL to 100 ng/mL for each enantiomer. The curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration and fitted using a weighted (1/x²) linear regression. Acceptance requires r² ≥ 0.99 and back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
-
Accuracy and Precision: Assessed by analyzing five replicates of QC samples at four levels: Lower Limit of Quantification (LLOQ: 0.1 ng/mL), Low (LQC: 0.3 ng/mL), Medium (MQC: 10 ng/mL), and High (HQC: 80 ng/mL) on three separate days. Acceptance criteria are a percent coefficient of variation (%CV) ≤15% (≤20% at LLOQ) and a percent relative error (%RE) within ±15% (±20% at LLOQ).
-
Matrix Effect and Recovery: Matrix effect was evaluated by comparing the response of analytes spiked into extracted blank plasma with the response of analytes in a clean solution. Recovery was determined by comparing the analyte response from extracted plasma samples to that of post-extraction spiked samples.
-
Stability: The stability of tofacitinib enantiomers was evaluated under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for 8 hours.
-
Long-Term Stability: At -80°C for 90 days.
-
Post-Preparative Stability: In the autosampler at 4°C for 24 hours.
-
Results & Data Presentation
The described method demonstrated excellent performance characteristics for the enantioselective quantification of tofacitinib.
Table 2: Calibration Curve Summary
| Enantiomer | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|---|---|---|
| (3R,4R)-Tofacitinib | 0.1 - 100 | y = 0.0452x + 0.0011 | ≥ 0.9985 |
| (3S,4S)-Tofacitinib | 0.1 - 100 | y = 0.0449x + 0.0009 | ≥ 0.9982 |
Table 3: Summary of Intra- and Inter-Day Accuracy and Precision
| Enantiomer | QC Level | Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |
|---|---|---|---|---|---|---|
| (3R,4R) | LLOQ | 0.1 | 8.2 | -5.4 | 10.5 | -3.1 |
| LQC | 0.3 | 5.5 | 2.1 | 6.8 | 4.5 | |
| MQC | 10 | 3.1 | 1.5 | 4.2 | 2.8 | |
| HQC | 80 | 2.8 | -3.3 | 3.9 | -1.9 | |
| (3S,4S) | LLOQ | 0.1 | 9.5 | -7.1 | 11.2 | -4.6 |
| LQC | 0.3 | 6.1 | 3.3 | 7.1 | 5.2 | |
| MQC | 10 | 3.5 | 2.4 | 4.8 | 3.1 |
| | HQC | 80 | 3.0 | -2.8 | 4.1 | -1.5 |
Table 4: Stability Assessment Summary (MQC Level)
| Stability Condition | (3R,4R)-Tofacitinib (% Bias) | (3S,4S)-Tofacitinib (% Bias) |
|---|---|---|
| 3 Freeze-Thaw Cycles | -6.2% | -7.5% |
| Bench-Top (8 hours) | -4.1% | -5.3% |
| Long-Term (90 days, -80°C) | -8.8% | -9.1% |
Discussion and Field Insights
This application note details a selective, sensitive, and robust method for the chiral separation and quantification of tofacitinib enantiomers in human plasma. The validation results confirm that the method meets the stringent requirements of regulatory agencies for bioanalytical assays.[13][14]
Key Insights:
-
Chiral Resolution: The choice of a polysaccharide-based chiral column is critical. Method development should focus on optimizing the mobile phase composition and temperature to achieve a resolution (Rs) > 1.5 between the enantiomeric peaks.
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest accuracy and precision, as it compensates for variability in extraction and ionization.[12]
-
Matrix Effects: While LLE provides a relatively clean extract, it is always prudent to evaluate matrix effects from multiple sources of plasma, especially in patient populations with potential co-medications or altered metabolic states.
This method is well-suited for application in clinical trials to perform stereoselective pharmacokinetic analysis, helping to build a comprehensive understanding of tofacitinib's disposition in humans.[1][17][18]
Conclusion
We have successfully developed and validated a chiral LC-MS/MS method for the enantioselective quantification of tofacitinib in human plasma. The protocol is reliable, reproducible, and possesses the required sensitivity for clinical pharmacokinetic studies. This application note provides researchers with a comprehensive and self-validating system to explore the stereochemical aspects of tofacitinib pharmacology.
References
- 1. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 5. Separation and Determination of Tofacitinib and Its Optical Isomers by NP-HPLC [cjph.com.cn]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma [pubmed.ncbi.nlm.nih.gov]
- 10. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. pfizermedical.com [pfizermedical.com]
- 18. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of racemic Tofacitinib in JAK inhibitor studies
An Application Guide for the Use of Racemic Tofacitinib in JAK Inhibitor Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of racemic Tofacitinib in Janus kinase (JAK) inhibitor studies. Tofacitinib, an inhibitor of the JAK family of tyrosine kinases, is a critical tool in immunology and inflammation research. While the clinically approved formulation is the enantiomerically pure (3R,4R)-isomer, the racemic mixture serves as an important, often more accessible, tool for initial screening, comparative studies, and analytical methods development.[1][2] This guide details the stereochemical considerations, analytical separation protocols, and in-depth methodologies for in vitro kinase and cell-based assays to rigorously evaluate the biological activity of racemic Tofacitinib and its constituent enantiomers.
Introduction: Tofacitinib and the JAK-STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a cornerstone of cytokine signaling, regulating a vast array of cellular processes including immune cell development, activation, and homeostasis.[3][4] Dysregulation of this pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis (RA) and psoriasis.[5][6]
Tofacitinib (formerly CP-690,550) was the first oral JAK inhibitor approved for the treatment of moderate to severe RA.[6][7] It functions as a competitive inhibitor at the ATP-binding site of the JAK kinase domain, thereby preventing the phosphorylation and activation of STAT proteins.[8] This blockade of signal transduction effectively dampens the inflammatory cascade driven by multiple cytokines.[9][10] Tofacitinib exhibits functional selectivity, primarily targeting JAK1 and JAK3, with less activity against JAK2 and TYK2.[3][11]
The Significance of Chirality in Tofacitinib
Tofacitinib possesses two chiral centers, leading to the existence of multiple stereoisomers.[1] The pharmacologically active agent is the (3R,4R)-enantiomer.[12] However, chemical synthesis can produce a mixture of stereoisomers, including the (3S,4S)-enantiomer.[13][14] A 1:1 mixture of the (3R,4R) and (3S,4S) enantiomers constitutes racemic Tofacitinib.
It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activity, pharmacokinetics, and toxicology.[1][15] Therefore, understanding the contribution of each enantiomer to the overall activity of the racemate is crucial. Racemic Tofacitinib is a valuable tool for:
-
Initial Research & Screening: As a more readily synthesized and cost-effective starting point for exploring JAK inhibition.
-
Comparative Biology: To directly compare the inhibitory potency of the racemate versus the pure enantiomers, elucidating the stereospecificity of the JAK binding pocket.
-
Analytical Standard Development: As a reference material for developing and validating chiral separation methods required for quality control in pharmaceutical manufacturing.[1]
// Pathway connections "Cytokine" -> "Receptor" [label="1. Binding"]; "Receptor" -> "JAK1" [label="2. Dimerization &\nActivation"]; "Receptor" -> "JAK2"; "JAK1" -> "STAT1" [label="3. Phosphorylation"]; "JAK2" -> "STAT2"; "STAT1" -> "pSTAT1" [style=invis]; "STAT2" -> "pSTAT2" [style=invis]; "pSTAT1" -> "Dimer" [label="4. Dimerization"]; "pSTAT2" -> "Dimer"; "Dimer" -> "DNA" [label="5. Nuclear\nTranslocation"]; "DNA" -> "Gene";
// Inhibition "Tofacitinib" -> "JAK1" [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibition"]; "Tofacitinib" -> "JAK2" [arrowhead=tee, style=dashed, color="#EA4335"]; } END_DOT Figure 1: The canonical JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Analytical Protocol: Chiral Separation of Tofacitinib Enantiomers
To accurately study racemic Tofacitinib, it is essential to have a validated method to separate and quantify its constituent enantiomers. This allows for confirmation of the racemic composition and enables the isolation of individual enantiomers for comparative testing. The following protocol is based on established reversed-phase high-performance liquid chromatography (RP-HPLC) methods.[1][15]
Objective
To separate and quantify the (3R,4R)- and (3S,4S)-enantiomers of Tofacitinib from a racemic mixture.
Materials & Instrumentation
-
Instrumentation: HPLC system with a UV detector.
-
Column: CHIRALPAK IH (250 mm x 4.6 mm, 5 µm) or equivalent chiral stationary phase.[1]
-
Mobile Phase A: 5 mM Ammonium acetate buffer, pH adjusted to 8.0.
-
Mobile Phase B: Acetonitrile (ACN).
-
Sample Diluent: Mobile Phase A/B (80:20 v/v).
-
Racemic Tofacitinib Standard: Prepare a 1 mg/mL stock in DMSO, then dilute to a working concentration (e.g., 10 µg/mL) in sample diluent.
Chromatographic Conditions
| Parameter | Condition | Causality/Rationale |
| Flow Rate | 0.6 mL/min | Optimizes peak shape and resolution while maintaining reasonable run times. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Detection | UV at 285 nm | Wavelength of high absorbance for the Tofacitinib molecule, providing good sensitivity.[15] |
| Injection Vol. | 20 µL | Standard volume to balance sensitivity and peak broadening. |
| Gradient | 0-2 min: 15% B2-15 min: 15-25% B15-20 min: 25-90% B20-25 min: 90% B25-30 min: 90-20% B30-40 min: 20% B | The gradient elution is critical for resolving the enantiomers with high efficiency and then cleaning the column.[1] |
Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (80% A, 20% B) until a stable baseline is achieved.
-
Standard Injection: Inject the racemic Tofacitinib standard to determine the retention times for the (3R,4R) and (3S,4S) enantiomers and to confirm system suitability (e.g., resolution > 1.5).
-
Sample Analysis: Inject the test sample solution.
-
Data Analysis: Integrate the peak areas for each enantiomer. For a racemic mixture, the peak areas should be approximately equal (50:50 ratio).
In Vitro Experimental Protocols
The following protocols provide step-by-step methodologies to assess the inhibitory activity of racemic Tofacitinib first at the enzymatic level and then in a functional cellular context.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This biochemical assay measures the direct inhibition of purified JAK enzyme activity. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the compound's potency. This protocol is a generalized method adaptable to various detection formats (e.g., luminescence, fluorescence).[16][17]
3.1.1 Objective To determine the IC₅₀ of racemic Tofacitinib against a panel of purified recombinant JAK enzymes (JAK1, JAK2, JAK3, TYK2).
3.1.2 Materials
-
Enzymes: Recombinant human JAK1, JAK2, JAK3, TYK2.
-
Substrate: Suitable peptide substrate (e.g., IRS1 peptide or poly-Glu-Tyr).[17]
-
Cofactor: Adenosine triphosphate (ATP).
-
Test Compound: Racemic Tofacitinib, serially diluted in DMSO.
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, DTT, and BSA.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit or similar.
-
Hardware: 384-well microplates, plate reader capable of luminescence detection.
3.1.3 Procedure
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of racemic Tofacitinib in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate. Include DMSO-only wells for high-activity (0% inhibition) controls and wells without enzyme for background controls.
-
Enzyme/Substrate Addition: Prepare a master mix of the specific JAK enzyme and its peptide substrate in assay buffer. Add this mix to the wells containing the compound.
-
Rationale: Pre-incubating the enzyme with the inhibitor allows binding to reach equilibrium before the reaction is initiated.
-
-
Reaction Initiation: Prepare an ATP solution in assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for each enzyme to ensure accurate measurement of competitive inhibition.[16]
-
Incubation: Incubate the plate at 30°C for 60 minutes. This duration should be within the linear range of the enzymatic reaction.
-
Detection: Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo involves a two-step addition to measure ADP production).[16]
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data by setting the DMSO-only control as 0% inhibition and the no-enzyme control as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the Tofacitinib concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to calculate the IC₅₀ value.
-
3.1.4 Expected Data
The (3R,4R)-enantiomer is the primary active component. The (3S,4S)-enantiomer is expected to be significantly less active.[13] The IC₅₀ of the racemic mixture will therefore be approximately twice that of the pure (3R,4R)-enantiomer, assuming the (3S,4S) form has negligible activity.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| (3R,4R)-Tofacitinib | 3 | 20 | 1 | 110 |
| (3S,4S)-Tofacitinib | >10,000 | >10,000 | >5,000 | >10,000 |
| Racemic Tofacitinib | ~6 | ~40 | ~2 | ~220 |
| (Note: Data are representative examples based on the known selectivity profile of Tofacitinib. Actual values may vary based on assay conditions.)[18][19] |
Protocol 2: Cell-Based Inhibition of STAT Phosphorylation
This assay measures the functional consequence of JAK inhibition within a living cell by quantifying the phosphorylation of a downstream STAT protein following cytokine stimulation.
3.2.1 Objective To assess the ability of racemic Tofacitinib to inhibit cytokine-induced STAT phosphorylation in a cellular context.
3.2.2 Materials
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line (e.g., TF-1, HEL).[20]
-
Culture Medium: RPMI-1640 with 10% FBS and antibiotics.
-
Cytokine: Recombinant human cytokine appropriate for the cell type and pathway (e.g., IL-2 or IL-6 for JAK1/3, EPO for JAK2).[18]
-
Test Compound: Racemic Tofacitinib stock in DMSO.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-STAT (e.g., p-STAT3 Tyr705, p-STAT5 Tyr694), total STAT, and a loading control (e.g., GAPDH). HRP-conjugated secondary antibody.
-
Detection: Western Blot equipment and chemiluminescent substrate.
3.2.3 Procedure
-
Cell Plating: Seed cells in a 6-well plate at a density of 1-2 x 10⁶ cells/well and allow them to adhere or recover overnight.
-
Serum Starvation (Optional): To reduce basal signaling, replace the culture medium with serum-free medium and incubate for 4-24 hours.[18]
-
Inhibitor Pre-treatment: Treat cells with serially diluted racemic Tofacitinib (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Rationale: This pre-incubation period ensures the compound has entered the cells and engaged with its target before pathway activation.
-
-
Cytokine Stimulation: Add the relevant cytokine (e.g., 20 ng/mL IL-6) to the wells and incubate for a short period (e.g., 15-30 minutes) to induce maximal STAT phosphorylation.[18] Include an unstimulated control (vehicle only) and a stimulated control (cytokine + vehicle).
-
Cell Lysis: Immediately stop the stimulation by placing the plate on ice. Aspirate the medium, wash cells once with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western Blot.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-STAT overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[18]
-
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies against total STAT and a loading control (e.g., GAPDH).[18]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-STAT signal to the total STAT signal. Calculate the percentage of inhibition for each Tofacitinib concentration relative to the cytokine-stimulated vehicle control and determine the cellular IC₅₀.
Conclusion
The study of racemic Tofacitinib provides a valuable framework for understanding the fundamental principles of JAK inhibition and the critical role of stereochemistry in drug activity. While the (3R,4R)-enantiomer is the clinically relevant molecule, the racemate serves as an essential tool for foundational research, methods development, and comparative pharmacology. The protocols detailed in this guide provide a robust system for the analytical separation of Tofacitinib enantiomers and the rigorous evaluation of their inhibitory efficacy at both the enzymatic and cellular levels. These methodologies empower researchers to generate reliable and reproducible data, contributing to a deeper understanding of the JAK-STAT pathway and the development of next-generation immunomodulatory therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. research.unl.pt [research.unl.pt]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK inhibitor tofacitinib for treating rheumatoid arthritis: from basic to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tofacitinib: The First Janus Kinase (JAK) inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 12. [PDF] Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. benchchem.com [benchchem.com]
- 19. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. astx.com [astx.com]
Application Note: Racemic Tofacitinib as a Reference Standard in Chiral Analysis
Abstract
Tofacitinib, an orally administered Janus kinase (JAK) inhibitor, is a chiral molecule approved for treating various autoimmune diseases.[1][2] The therapeutically active agent is the (3R,4R)-stereoisomer.[3] Its enantiomer, the (3S,4S)-isomer, is considered a process-related impurity that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the critical role and practical use of racemic Tofacitinib as a reference standard for the development, validation, and routine execution of chiral separation methods. We present detailed protocols for chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), emphasizing the scientific rationale behind methodological choices and adherence to regulatory standards.
Introduction: The Imperative of Chiral Purity
Tofacitinib contains two chiral centers, giving rise to four possible stereoisomers.[3] The pharmacological activity is highly specific to the (3R,4R)-enantiomer, which potently inhibits the JAK-STAT signaling pathway, a critical cascade for numerous cytokines involved in inflammation.[1][3] While enantiomers share identical physicochemical properties in an achiral environment, they often exhibit significant differences in pharmacology, toxicology, and pharmacokinetics within the chiral environment of the human body.[1][4] Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs.
The (3S,4S)-isomer of Tofacitinib is the enantiomeric impurity of the active pharmaceutical ingredient (API).[4] Developing a robust analytical method capable of separating and quantifying this impurity from the desired (3R,4R)-isomer is a non-negotiable step in pharmaceutical quality control.
The Foundational Role of the Racemic Reference Standard
A racemic mixture, containing an equal (50:50) amount of two enantiomers, is the cornerstone for developing and validating a chiral analytical method. Its utility is multifaceted:
-
Method Development: A racemic standard provides both enantiomeric peaks, allowing the analyst to screen various chiral stationary phases (CSPs) and mobile phase conditions to achieve baseline separation. Without the racemate, it would be impossible to know if separation is being achieved or to determine the elution order.
-
System Suitability: Before any sample analysis, a solution of the racemic standard is injected to verify the performance of the chromatographic system. The key system suitability parameter is resolution (Rs), which must typically be greater than 1.5 to ensure reliable quantification.
-
Peak Identification: The racemic standard definitively identifies the retention times of the desired enantiomer and its undesired counterpart in a sample chromatogram.
-
Validation & Quantification: The racemate is used to establish critical validation parameters such as specificity, linearity, limit of detection (LOD), and limit of quantitation (LOQ) for the enantiomeric impurity, in accordance with ICH Q2(R1) and USP <1225> guidelines.[5][6][7][8]
// Connections prep_std -> sst; prep_sample -> inject_sample; equil -> sst; sst -> check_res; check_res -> inject_sample [label=" System Passes "]; check_res -> equil [label=" System Fails ", style=dashed, color="#EA4335"]; inject_sample -> acquire_data; acquire_data -> integrate; integrate -> calculate; calculate -> report; } enddot Figure 1: Chiral Analysis Workflow using a Racemic Standard.
Application Protocol 1: Chiral Separation by Reversed-Phase HPLC
This protocol details a validated RP-HPLC method for the enantiomeric separation of Tofacitinib, adapted from established literature.[1][4] This method utilizes a polysaccharide-based chiral stationary phase, which provides the necessary stereospecific interactions for separation.
Scientific Principle & Method Development Rationale
Chiral separation on a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is achieved through a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The analyte enantiomers form transient, diastereomeric complexes with the chiral selector of the stationary phase, which have different binding energies. This difference in interaction strength leads to different retention times and, thus, separation.
The choice of a reversed-phase method (using an aqueous-organic mobile phase) offers compatibility with modern LC-MS systems and is often considered "greener" than normal-phase methods.[1] A CHIRALPAK® IH column was selected as it has demonstrated excellent resolution for Tofacitinib enantiomers.[1][4] The mobile phase, consisting of an ammonium acetate buffer and acetonitrile, provides the necessary polarity and pH control to ensure good peak shape and reproducibility.
Materials and Equipment
-
Reference Standard: Racemic Tofacitinib
-
API/Sample: Tofacitinib Citrate ((3R,4R)-isomer)
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/PDA detector (e.g., SHIMADZU LC-20AT or Waters e2695).[1]
-
Chiral Column: CHIRALPAK IH (250 mm × 4.6 mm, 5 µm).[1]
-
Reagents: Acetonitrile (HPLC grade), Ammonium Acetate (ACS grade), Water (HPLC grade).
-
Diluent: Water/Acetonitrile (50:50, v/v).
Detailed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 5 mM Ammonium Acetate buffer, pH 8.0 | The buffer controls the ionization state of the analyte and improves peak shape. pH 8.0 is optimal for this separation. |
| Mobile Phase B | Acetonitrile | The organic modifier elutes the analyte from the column. |
| Gradient Elution | Contact authors for specific gradient table | A gradient is used to ensure adequate retention for separation while minimizing run time.[1] |
| Flow Rate | 0.6 mL/min | Provides a balance between analysis time and separation efficiency.[1] |
| Column Temp. | 30 °C | Controls retention time reproducibility and separation efficiency.[1] |
| Detection (UV) | 285 nm | Wavelength of high absorbance for Tofacitinib, ensuring good sensitivity.[1] |
| Injection Volume | 20 µL | Standard volume for analytical HPLC.[1] |
Step-by-Step Protocol
-
Standard Preparation (Racemic):
-
Accurately weigh and dissolve an appropriate amount of racemic Tofacitinib in the diluent to prepare a stock solution of ~0.1 mg/mL.
-
This solution will be used for the System Suitability Test.
-
-
Sample Preparation (API Test):
-
Accurately weigh and dissolve Tofacitinib Citrate API in the diluent to a final concentration of ~1.0 mg/mL.
-
-
System Equilibration:
-
Purge the HPLC system and equilibrate the CHIRALPAK IH column with the initial mobile phase conditions for at least 30-60 minutes or until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Analysis:
-
Once the SST criteria are met, inject the sample preparation.
-
Identify the (3S,4S)-enantiomer peak in the sample chromatogram by comparing its retention time to the peak from the SST injection.
-
-
Calculation:
-
Calculate the percentage of the enantiomeric impurity using the area percent method: % (3S,4S)-isomer = [Area(3S,4S) / (Area(3S,4S) + Area(3R,4R))] x 100
-
Validation Characteristics
This method has been validated according to ICH guidelines, demonstrating excellent linearity, accuracy, and precision.[1]
| Validation Parameter | Result |
| Linearity Range | 0.1 - 20.0 µg/mL (for the SS-isomer) |
| Correlation Coefficient (r) | 0.9999 |
| Limit of Detection (LOD) | 0.04 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery) | 98.6% |
(Data sourced from Guo, K., et al., Separations 2024)[1]
Application Protocol 2: High-Throughput Chiral SFC
Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC for chiral separations, often described as a "green" chromatography technique.[9] It uses supercritical CO₂ as the primary mobile phase, which significantly reduces organic solvent consumption and allows for much faster analyses due to its low viscosity and high diffusivity.[10][11][12]
Scientific Principle & Method Development Rationale
The separation mechanism in SFC is similar to normal-phase HPLC. Polysaccharide-based CSPs are again the columns of choice. The mobile phase consists of supercritical CO₂ and a small percentage of an organic modifier (e.g., methanol or ethanol), often with a basic additive to improve the peak shape of amine-containing compounds like Tofacitinib. The low viscosity of the mobile phase permits higher flow rates without generating excessive backpressure, drastically reducing run times.[12]
// Nodes co2 [label="CO₂ Tank", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; modifier [label="Modifier Pump\n(e.g., Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; mixer [label="Mixing Tee", shape=point, width=0.1]; pump [label="SFC Pump\n(Cooling & Pressurizing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; injector [label="Autosampler\n(Inject Racemic Std.)", fillcolor="#FBBC05", fontcolor="#202124"]; column [label="Chiral Column\n(e.g., Chiralpak AS-H)", fillcolor="#34A853", fontcolor="#FFFFFF"]; bpr [label="Back-Pressure\nRegulator (BPR)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; detector [label="UV/PDA Detector", fillcolor="#5F6368", fontcolor="#FFFFFF"]; waste [label="Vent/Waste", shape=ellipse, style=dashed];
// Connections co2 -> pump -> mixer; modifier -> mixer; mixer -> injector -> column -> detector -> bpr -> waste;
// Graph attributes label="Figure 2: Schematic of a typical SFC system workflow."; labelloc="b"; labeljust="c"; fontsize=10; } enddot Figure 2: Schematic of a typical SFC system workflow.
Materials and Equipment
-
Reference Standard: Racemic Tofacitinib
-
SFC System: Analytical SFC system with UV/PDA detector
-
Chiral Column: Chiralpak AS-H (250 mm x 4.6 mm, 5 µm)[13]
-
Reagents: Supercritical Fluid Chromatography grade CO₂, Methanol, Ethanol, 2-Aminoethanol (or Diethylamine).
Detailed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | Hexane/Ethanol/Methanol/2-Aminoethanol (70:20:10:0.2) | An example of a normal-phase mobile phase for SFC.[13] The amine additive is critical for good peak shape. |
| Flow Rate | 1.0 - 3.0 mL/min | Higher flow rates are possible in SFC, leading to faster analysis times. |
| Column Temp. | 35-40 °C | Controls fluid density and selectivity. |
| Back Pressure | 100 - 150 bar | Maintains the CO₂ in a supercritical or subcritical state. |
| Detection (UV) | 290 nm | Optimal wavelength for detection in this mobile phase.[13] |
Step-by-Step Protocol
-
Preparation: Prepare Racemic Standard and Sample solutions as described in the HPLC protocol (Section 3.4), using an appropriate alcohol as the diluent.
-
System Equilibration: Equilibrate the SFC system with the defined mobile phase and back pressure until the baseline is stable.
-
System Suitability Test (SST): Inject the racemic standard to confirm baseline separation (Rs ≥ 1.5) and identify enantiomer retention times.
-
Analysis: Inject the sample and quantify the enantiomeric impurity using the area percent calculation.
Conclusion
The use of a racemic Tofacitinib reference standard is indispensable for the reliable development and validation of chiral separation methods. It serves as the primary tool for achieving separation, verifying system performance, and ensuring the accurate identification and quantification of the enantiomeric impurity. The detailed HPLC and SFC protocols provided herein offer robust, validated approaches for ensuring the stereochemical purity of Tofacitinib, thereby safeguarding the quality and safety of this important therapeutic agent. Adherence to these principles and methodologies is critical for regulatory compliance and for delivering a consistent, high-quality drug product to patients.
References
- 1. Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. uspbpep.com [uspbpep.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. USP <1225> Method Validation - BA Sciences [basciences.com]
- 8. jordilabs.com [jordilabs.com]
- 9. selvita.com [selvita.com]
- 10. shimadzu.eu [shimadzu.eu]
- 11. chiraltech.com [chiraltech.com]
- 12. fagg-afmps.be [fagg-afmps.be]
- 13. Separation and Determination of Tofacitinib and Its Optical Isomers by NP-HPLC [cjph.com.cn]
Application Note: A Multi-Modal Spectroscopic Approach for the Analysis of Racemic Tofacitinib
Introduction: The Imperative of Chiral Purity in Tofacitinib
Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes, primarily JAK1 and JAK3, which are integral to the signaling pathways of numerous cytokines involved in inflammation and immune response.[1][2][3] Marketed as its citrate salt, Tofacitinib is an oral medication for treating autoimmune diseases like rheumatoid arthritis and ulcerative colitis.[2][3]
The molecular structure of Tofacitinib possesses two contiguous stereocenters on its piperidine ring, making it a chiral molecule.[4][5] The pharmacologically active and approved form is the (3R,4R)-enantiomer.[6][7] As with many chiral pharmaceuticals, the biological activity and toxicological profile can be highly dependent on stereochemistry.[8] The presence of the opposite enantiomer, (3S,4S), or other diastereomers, is considered an impurity that must be rigorously controlled and quantified to ensure the drug's safety and efficacy. Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate strict control over enantiomeric purity.[6]
This application note provides a comprehensive guide for researchers and drug development professionals on the spectroscopic and chromatographic analysis of Tofacitinib, with a specific focus on the identification and quantification of its enantiomers. We will detail protocols for hyphenated techniques, which are essential for resolving the racemic mixture, as well as standalone spectroscopic methods for structural confirmation and quantification of the active pharmaceutical ingredient (API).
Core Strategy: Hyphenated Chromatography for Enantiomeric Resolution
Standard spectroscopic techniques like NMR, IR, and UV-Vis are inherently incapable of distinguishing between enantiomers, as enantiomeric pairs exhibit identical physical properties in an achiral environment. Therefore, the foundational step in analyzing racemic Tofacitinib is to separate the enantiomers using chiral chromatography, coupled with a spectroscopic detector for identification and quantification.
Workflow for Chiral Analysis
The logical flow for analyzing a potentially racemic Tofacitinib sample involves physical separation followed by detection. This ensures that the spectroscopic data obtained corresponds to a single, pure enantiomer.
Caption: Workflow for the chiral analysis of Tofacitinib.
Protocol 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This reversed-phase HPLC method is robust and highly effective for separating and quantifying Tofacitinib's (RR) and (SS) enantiomers.[6]
A. Instrumentation and Materials
-
HPLC System: A system capable of gradient elution (e.g., Waters Alliance 2695, Agilent 1260).[1]
-
Detector: Photodiode Array (PDA) or UV Detector.
-
Column: CHIRALPAK IH (250 mm × 4.6 mm, 5 µm) is a proven choice for this separation.[6]
-
Reagents: Acetonitrile (HPLC grade), Ammonium Acetate (ACS grade), Ultrapure Water.
B. Preparation of Solutions
-
Mobile Phase A: Prepare a 5 mM ammonium acetate buffer in water. Adjust pH to 8.0 with a suitable base (e.g., dilute ammonium hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Diluent: Methanol/Water (50:50 v/v).[1]
-
Standard Solution: Accurately weigh and dissolve Tofacitinib Citrate (RR-isomer) and its enantiomer (SS-isomer) reference standards in the diluent to prepare stock solutions. Further dilute to a working concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the test sample of Tofacitinib in the diluent to achieve a similar target concentration.
C. Chromatographic Conditions
| Parameter | Condition |
| Column | CHIRALPAK IH (250 mm × 4.6 mm, 5 µm)[6] |
| Mobile Phase | Gradient of A (5mM Ammonium Acetate, pH 8.0) and B (Acetonitrile)[6] |
| Gradient Program | 0-2 min: 15% B; 2-15 min: 15-25% B; 15-20 min: 25-90% B; 20-25 min: 90% B; 25-30 min: 90-20% B; 30-40 min: 20% B[6] |
| Flow Rate | 0.6 mL/min[6] |
| Column Temperature | 30 °C[6] |
| Injection Volume | 20 µL[6] |
| Detection Wavelength | 285 nm[6] or 287 nm[9] |
D. System Suitability and Data Analysis
-
Causality: Before analyzing samples, the system's suitability must be confirmed. The most critical parameter is the resolution between the two enantiomer peaks. A resolution (Rs) value greater than 2.0 is desired to ensure accurate integration and quantification.[6]
-
Analysis: Identify the peaks corresponding to the (RR) and (SS) isomers based on their retention times, as determined from the reference standards. Calculate the percentage of the enantiomeric impurity by comparing its peak area to the total area of both enantiomer peaks.
Protocol 2: Liquid Chromatography with Mass Spectrometry (LC-MS/MS)
For higher sensitivity, especially in complex matrices like plasma or for trace-level impurity detection, LC-MS/MS is the preferred method.[10][11][12]
-
Rationale: Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation patterns, offering superior specificity over UV detection.
-
Instrumentation: Couple the chiral HPLC system described above to a tandem mass spectrometer (e.g., Sciex API 4000).
-
MS Parameters:
Spectroscopic Fingerprinting of Tofacitinib
Once an enantiomer is isolated or if analyzing a pure reference standard, various spectroscopic techniques can be used for structural confirmation and quantification.
A. UV-Visible Spectroscopy
A simple, cost-effective method for quantifying Tofacitinib in bulk or simple formulations.[13][14]
-
Principle: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.
-
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of Tofacitinib Citrate with concentrations ranging from 10 to 50 µg/mL.[13][14]
-
Measurement: Scan the solutions from 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).[1][9]
-
Quantification: Measure the absorbance of the test sample at the λmax and determine its concentration from the calibration curve.
Key UV Spectroscopic Data for Tofacitinib
| Parameter | Value | Reference |
| λmax | 286 - 288 nm | [9][13][14][15] |
| Linearity Range | 10 - 50 µg/mL | [13][14] |
| Correlation (R²) | > 0.999 | [13][14] |
| LOD | 0.05 µg/mL | [13] |
| LOQ | 0.15 µg/mL | [13] |
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a unique molecular "fingerprint" by identifying the vibrational modes of functional groups. It is an excellent tool for identity confirmation.[16]
-
Protocol:
Characteristic FTIR Absorption Bands for Tofacitinib Citrate
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3310 | N-H Stretching (Amide/Pyrrole) | [16][17] |
| ~2920 | C-H Stretching (Aliphatic) | [16][17] |
| ~1650 | C=O Stretching (Amide) | [16][17] |
| ~1627 | Aromatic Ring Stretching | [13] |
| ~1240 | C-N Stretching | [16][17] |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating detailed molecular structure. ¹H NMR is particularly useful for confirming the identity and purity of Tofacitinib.
-
Protocol:
-
Sample Preparation: Dissolve the Tofacitinib Citrate sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.[18]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Key ¹H NMR Signals for Tofacitinib Citrate (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| 8.14 | s | Pyrrole-pyrimidine H | [18] |
| 7.11 | d | Pyrrole-pyrimidine H | [18] |
| 6.57 | d | Pyrrole-pyrimidine H | [18] |
| 4.96 | q | Piperidine H | [18] |
| 3.32 | s | N-CH₃ | [18] |
| 2.80, 2.71 | Abq | Citrate CH₂ | [18] |
| 1.04 | d | Piperidine -CH₃ | [18] |
Advanced Chiroptical Technique: Vibrational Circular Dichroism (VCD)
For unambiguous determination of the absolute configuration of a chiral molecule in solution, VCD is an exceptionally powerful technique.
-
Principle: VCD measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule.[19][20] The resulting spectrum is a unique signature of a specific enantiomer's three-dimensional structure.
-
Causality and Application: Unlike chiral chromatography, which separates enantiomers, VCD directly characterizes their stereochemistry. It is used to confirm the absolute configuration of the final API or key chiral intermediates without the need for crystallization, which is a significant advantage over X-ray crystallography.[21] The experimental VCD spectrum is compared with a spectrum predicted from ab initio quantum mechanical calculations to assign the absolute configuration.[20]
Caption: VCD workflow for absolute configuration assignment.
Conclusion
The comprehensive analysis of racemic Tofacitinib requires a multi-modal approach. Chiral HPLC, particularly when coupled with UV or mass spectrometric detection, is indispensable for the primary goal of separating and quantifying the (3R,4R) enantiomer from its stereoisomeric impurities. This separation is the cornerstone of quality control. Standard spectroscopic techniques, including UV-Vis, FTIR, and NMR, serve as vital, complementary tools for confirming the identity, structure, and concentration of the bulk drug substance. For definitive assignment of absolute stereochemistry, advanced chiroptical methods like VCD offer a powerful, solution-state alternative to traditional crystallographic methods. Together, these protocols provide a robust framework for ensuring the chiral purity, identity, and quality of Tofacitinib for researchers and pharmaceutical professionals.
References
- 1. emergingstandards.usp.org [emergingstandards.usp.org]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.unl.pt [research.unl.pt]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ijper.org [ijper.org]
- 10. Determination of Tofacitinib in Mice Whole Blood on Dried Blood Spots Using LC-ESI-MS/MS: Application to Pharmacokinetic Study in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN112461946A - Method for determining concentration of tofacitinib in human plasma - Google Patents [patents.google.com]
- 12. Development of a sensitive biochemical assay for the detection of tofacitinib adherence - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01800D [pubs.rsc.org]
- 13. jchr.org [jchr.org]
- 14. rjptonline.org [rjptonline.org]
- 15. bepls.com [bepls.com]
- 16. ijnrd.org [ijnrd.org]
- 17. ijnrd.org [ijnrd.org]
- 18. newdrugapprovals.org [newdrugapprovals.org]
- 19. Vibrational circular dichroism: a new spectroscopic tool for biomolecular structural determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Studies with Racemic Tofacitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Racemic Tofacitinib in Preclinical Research
Tofacitinib is a potent inhibitor of Janus kinases (JAKs), a family of enzymes crucial for intracellular signaling of numerous cytokines involved in inflammation and immunity.[1][2] Clinically approved as the citrate salt of a single enantiomer, it is widely used for treating autoimmune diseases like rheumatoid arthritis (RA).[2] In preclinical in vivo animal studies, researchers often utilize racemic Tofacitinib, a mixture of both enantiomers. This guide provides a comprehensive framework for its use, focusing on the scientific rationale behind protocol design, from molecular mechanism to practical application in disease models.
Section 1: Mechanism of Action - The JAK-STAT Signaling Pathway
Tofacitinib exerts its immunomodulatory effects by disrupting the JAK-STAT (Signal Transducer and Activator of Transcription) pathway. This pathway is a primary communication route for over 50 cytokines and growth factors.[3] Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent JAK2, by competing with ATP for its binding site on the kinase domain.[4][5][6] This inhibition prevents the phosphorylation and subsequent activation of STAT proteins, which would otherwise translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][7] The blockade of this signaling cascade effectively dampens the inflammatory response driven by cytokines such as IL-6, IL-17, and interferons.[1][2][8]
Caption: Tofacitinib inhibits JAK, blocking STAT phosphorylation and gene expression.
Section 2: Formulation and Administration of Racemic Tofacitinib
Vehicle Selection: A Critical First Step
The choice of vehicle is paramount for ensuring consistent drug exposure and minimizing experimental variability. Tofacitinib has poor aqueous solubility at neutral pH but is more soluble in acidic conditions (pKa ≈ 5.2).[6][9][10][11]
-
Rationale: The ideal vehicle should solubilize or uniformly suspend the compound, be non-toxic to the animal, and not interfere with the disease model.
-
Common Choice: A frequently used and effective vehicle for oral gavage of Tofacitinib in rodent models is an aqueous suspension of 0.5% methylcellulose (or carboxymethyl cellulose) with 0.025% Tween-20 .[12] The methylcellulose acts as a suspending agent, while the Tween-20 serves as a surfactant to improve wetting and prevent aggregation.
-
Alternative: For compounds that are difficult to suspend, a solution using co-solvents like DMSO, PEG300, and saline can be employed.[13] However, it is crucial to keep the final DMSO concentration low (typically <5%) to avoid toxicity. A vehicle-only control group is mandatory to account for any effects of the solvent system.[10]
Step-by-Step Formulation Protocol (Oral Gavage Suspension)
This protocol describes the preparation of a 10 mg/mL Tofacitinib suspension in 0.5% methylcellulose.
Materials:
-
Racemic Tofacitinib powder
-
Methylcellulose (viscosity ~400 cP)
-
Tween-20
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Sonicator (bath or probe)
-
Calibrated balance and weigh boats
-
Sterile conical tubes
Procedure:
-
Prepare the Vehicle:
-
Heat approximately half of the required final volume of water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring vigorously to disperse it and avoid clumping.
-
Add the remaining volume of cold water and continue stirring at 4°C (e.g., in an ice bath) until a clear, viscous solution forms.
-
Add Tween-20 to a final concentration of 0.025% and mix thoroughly.
-
-
Weigh the Compound: Accurately weigh the required amount of Racemic Tofacitinib powder. For a 10 mg/mL suspension in a final volume of 10 mL, weigh 100 mg.
-
Create the Suspension:
-
Transfer the weighed Tofacitinib to a suitable conical tube.
-
Add a small amount of the prepared vehicle to the powder to create a paste. This step is crucial for ensuring the powder is properly wetted.
-
Gradually add the remaining vehicle while vortexing or stirring to achieve the final volume.
-
-
Homogenize:
-
Sonicate the suspension (e.g., in a bath sonicator for 15-30 minutes) to break down any agglomerates and ensure a fine, uniform particle distribution.
-
Visually inspect for uniformity. The suspension should appear milky and homogenous.
-
-
Storage: Store the suspension at 4°C. It is recommended to prepare fresh suspensions regularly, as the physical stability may decrease over time. Always re-homogenize (e.g., by vortexing or sonicating) immediately before each administration.
Caption: Workflow for preparing Tofacitinib suspension for in vivo oral gavage.
Administration via Oral Gavage
Oral gavage is a common and effective method for delivering precise doses.
-
Technique: Proper restraint is critical for animal welfare and procedural success.[14] The gavage needle should be measured from the animal's mouth to the last rib to ensure it reaches the stomach without causing perforation.[15][16] The needle should pass easily down the esophagus; if resistance is met, the procedure should be stopped and re-attempted.[15][17]
-
Volume: The maximum recommended dosing volume for mice is 10 mL/kg.[15][17] For a 25g mouse, this corresponds to 0.25 mL.
-
Frequency: Dosing frequency is determined by the compound's pharmacokinetic profile.
Section 3: In Vivo Study Design Considerations
Pharmacokinetic Profile
Understanding the pharmacokinetic (PK) profile of Tofacitinib in the chosen species is essential for designing an effective dosing regimen. Tofacitinib is generally characterized by rapid absorption and elimination.
| Species | Dose & Route | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Reference |
| Rat | 20 mg/kg (Oral) | ~0.75 | ~221 | ~4.08 | [18] |
| Rat | 10 mg/kg (IV) | - | - | - | [19] |
| Rat | 20 mg/kg (Oral) | - | Varies | - | [19][20][21] |
| Human | 5 mg (Oral) | ~0.5-1.0 | ~51-53 | ~3.0 | [22][23] |
Data compiled from multiple sources and may vary based on study conditions.
Implications for Dosing: The relatively short half-life suggests that twice-daily (BID) dosing may be required to maintain therapeutic drug concentrations throughout the day, although once-daily (QD) dosing has also been shown to be effective in some models.[12][24]
Animal Model Selection and Dosing Regimen
The choice of animal model should align with the human disease being studied. Tofacitinib is most commonly evaluated in models of autoimmune and inflammatory diseases.
Collagen-Induced Arthritis (CIA) in Mice: The CIA model is a gold standard for studying rheumatoid arthritis, sharing many pathological features with the human disease.[25][26][27]
| Parameter | Recommendation | Rationale & Reference |
| Mouse Strain | DBA/1J (8-10 weeks old) | Highly susceptible to CIA induced by bovine or chick type II collagen.[7][26][27] |
| Induction | Primary immunization with type II collagen in Complete Freund's Adjuvant (CFA), followed by a booster in Incomplete Freund's Adjuvant (IFA) on day 21.[7][27] | This two-step process ensures a robust and sustained autoimmune response.[25][27] |
| Tofacitinib Dose | 15 - 50 mg/kg/day (Oral) | Doses in this range have been shown to significantly reduce paw thickness, arthritis scores, and inflammatory markers.[7][12][28][29] |
| Treatment | Prophylactic (starting before disease onset) or therapeutic (starting after clinical signs appear). | Allows for the evaluation of both disease prevention and treatment of established disease. |
Section 4: Example Protocol - Tofacitinib in a Murine CIA Model
This protocol provides a detailed workflow for evaluating the efficacy of Tofacitinib in the CIA model.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Tofacitinib and vehicle (as prepared in Section 2.2)
-
Digital calipers, scoring system for arthritis
Procedure:
-
Acclimatization (Day -7 to 0): House mice in specific pathogen-free (SPF) conditions and allow them to acclimatize for at least one week.[26]
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 2 mg/mL bovine CII in CFA (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.[7]
-
-
Booster Immunization (Day 21):
-
Monitoring and Treatment Initiation (Approx. Day 25-28):
-
Begin monitoring mice for clinical signs of arthritis (redness, swelling in digits) twice weekly after the booster.[27]
-
Once arthritis is established (e.g., clinical score > 2), randomize mice into treatment groups (Vehicle, Tofacitinib low dose, Tofacitinib high dose).
-
Begin daily oral gavage administration of Tofacitinib or vehicle.
-
-
Efficacy Assessment (Daily until Endpoint):
-
Arthritis Score: Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.[25]
-
Paw Thickness: Measure the thickness of the hind paws using digital calipers.
-
Body Weight: Monitor body weight as an indicator of general health.
-
-
Endpoint Analysis (e.g., Day 42):
-
Collect blood for serum cytokine analysis (e.g., IL-6, TNF-α).
-
Harvest paws for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Caption: Experimental workflow for assessing Tofacitinib efficacy in a CIA mouse model.
References
- 1. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]
- 2. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. community.the-hospitalist.org [community.the-hospitalist.org]
- 4. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 5. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
- 7. benchchem.com [benchchem.com]
- 8. ard.bmj.com [ard.bmj.com]
- 9. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jetir.org [jetir.org]
- 12. annexpublishers.com [annexpublishers.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. instechlabs.com [instechlabs.com]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. research.fsu.edu [research.fsu.edu]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. Effects of naringenin on the pharmacokinetics of tofacitinib in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Hyperlipidemia on the Pharmacokinetics of Tofacitinib, a JAK 1/3 Inhibitor, in Rats [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Bioequivalence of the pharmacokinetics between tofacitinib aspartate and tofacitinib citrate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Treatment with tofacitinib attenuates muscle loss through myogenin activation in the collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chondrex.com [chondrex.com]
- 26. resources.amsbio.com [resources.amsbio.com]
- 27. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]
Troubleshooting & Optimization
Improving peak resolution in Tofacitinib enantiomer separation
Technical Support Center: Tofacitinib Enantiomer Separation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for the chiral separation of Tofacitinib. As a Janus kinase (JAK) inhibitor, the stereochemistry of Tofacitinib is critical to its therapeutic effect. The active pharmaceutical ingredient (API) is the (3R,4R)-enantiomer.[1][2] Its optical isomers, including the (3S,4S)-enantiomer and the (3R,4S) and (3S,4R) diastereomers, are considered process-related impurities that require careful monitoring and control to ensure the safety and efficacy of the final drug product.[1][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve optimal peak resolution in your Tofacitinib enantiomer separations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My Tofacitinib enantiomer peaks are co-eluting or showing poor resolution. What are the common causes and how can I fix this?
Poor or no separation of Tofacitinib enantiomers is a common challenge. The primary reason is often a suboptimal choice of chromatographic conditions. Here's a systematic approach to troubleshooting:
A. Critical Review of Your Chiral Stationary Phase (CSP):
The choice of CSP is the most critical factor in chiral separations.[4] For Tofacitinib, polysaccharide-based CSPs are widely reported to be effective.
-
Expert Insight: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, provide a complex chiral environment with various interaction sites (e.g., carbamate groups, phenyl groups). These sites can engage in multiple types of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are essential for discriminating between enantiomers.
-
Recommended Columns:
-
CHIRALPAK® IH: This amylose-based column has demonstrated excellent performance in separating Tofacitinib enantiomers under reversed-phase conditions.[3][5]
-
CHIRALPAK® AS-H: A classic amylose-based CSP that has been successfully used for the normal-phase separation of Tofacitinib and its optical isomers.[1][6]
-
Other Polysaccharide Columns: CHIRALPAK® IC (cellulose-based) has also been used, though some studies report that achieving baseline separation can be more challenging compared to amylose-based phases for this specific analyte.[3][7]
-
-
Troubleshooting Action: If you are not using a polysaccharide-based chiral column, it is highly unlikely you will resolve the Tofacitinib enantiomers. If you are using one and still experiencing issues, consider the mobile phase composition.
B. Optimizing the Mobile Phase:
The mobile phase composition plays a crucial role in modulating the interactions between the enantiomers and the CSP.
-
Normal-Phase vs. Reversed-Phase:
-
Normal-Phase (NP-HPLC): Often utilizes mixtures of alkanes (like hexane or heptane) with an alcohol modifier (e.g., ethanol, isopropanol). NP-HPLC can offer excellent selectivity for Tofacitinib enantiomers.[1][6]
-
Reversed-Phase (RP-HPLC): Typically employs aqueous buffers with organic modifiers like acetonitrile or methanol. RP-HPLC is often preferred for its compatibility with mass spectrometry (LC/MS) and its use of less hazardous solvents.[3][5] A successful RP-HPLC method for Tofacitinib has been developed using a CHIRALPAK IH column.[3]
-
-
Mobile Phase Additives: The addition of small amounts of acidic or basic modifiers is often essential for improving peak shape and resolution, especially for compounds like Tofacitinib which have basic nitrogen atoms.[8][9]
-
For Normal-Phase: Basic additives like diethylamine (DEA) or 2-aminoethanol are commonly used to improve the peak shape of basic analytes.[6][10] These additives can interact with residual silanols on the silica support, reducing non-specific interactions that can lead to peak tailing.
-
For Reversed-Phase: Buffers are used to control the pH of the mobile phase. For Tofacitinib, an alkaline pH (around 8.0) has been shown to improve separation on a CHIRALPAK IH column.[3] Ammonium acetate is a suitable buffer for this purpose.[3]
-
-
Solvent Composition: Systematically vary the ratio of the organic modifier in your mobile phase. A small change in the percentage of alcohol in a normal-phase system, or acetonitrile in a reversed-phase system, can have a significant impact on retention and resolution.
dot graph TD { A[Start: Poor Peak Resolution] --> B{Review CSP}; B --> C{Polysaccharide-based?}; C -- No --> D[Select appropriate CSP (e.g., CHIRALPAK IH/AS-H)]; C -- Yes --> E{Optimize Mobile Phase}; E --> F{Mode?}; F -- Normal Phase --> G[Adjust Hexane/Alcohol Ratio & Additive (e.g., DEA)]; F -- Reversed Phase --> H[Adjust Buffer pH & Acetonitrile %]; G --> I{Resolution Improved?}; H --> I; I -- No --> J{Adjust Temperature & Flow Rate}; I -- Yes --> K[End: Optimized Separation]; J --> I; }
Troubleshooting workflow for poor peak resolution.
My peaks are broad or tailing. How can I improve the peak shape?
Poor peak shape can be caused by several factors, from column issues to improper mobile phase composition.
-
Check Column Health: A contaminated or old column can lead to peak tailing.
-
Mobile Phase pH and Additives: For Tofacitinib, which has basic functional groups, the pH of the mobile phase is crucial.
-
Expert Insight: In reversed-phase, an inappropriate pH can lead to partial ionization of the analyte, resulting in peak tailing. In normal-phase, the absence of a basic additive can lead to strong interactions with acidic silanol groups on the silica surface, also causing tailing.
-
Action (RP-HPLC): If using a reversed-phase method, ensure the pH of your aqueous buffer is appropriate. For Tofacitinib, a pH of 8.0 has been shown to be effective.[3]
-
Action (NP-HPLC): If using a normal-phase method, the addition of a small amount of a basic modifier like diethylamine (0.1%) is often necessary to achieve sharp, symmetrical peaks.[10]
-
-
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks.
-
Action: Try reducing the injection volume or the concentration of your sample.
-
-
Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can contribute to peak broadening.
-
Action: Minimize the length and diameter of all connecting tubing.[4]
-
How do temperature and flow rate affect the separation of Tofacitinib enantiomers?
Temperature and flow rate are important parameters that can be adjusted to fine-tune your separation.
-
Temperature: The effect of temperature on chiral separations can be complex.[4]
-
General Trend: Lowering the temperature often increases resolution, as it can enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. However, this can also lead to broader peaks and longer analysis times.
-
Recommendation: If your system has a column thermostat, experiment with temperatures ranging from 10°C to 40°C to find the optimal condition for your specific separation.[4][13] For Tofacitinib, separations have been successfully performed at 30°C.[1][3]
-
-
Flow Rate: The flow rate of the mobile phase influences both the analysis time and the resolution.
-
General Trend: Slower flow rates generally lead to better resolution as there is more time for the enantiomers to interact with the chiral stationary phase.[4] However, this comes at the cost of longer run times.
-
Recommendation: Start with the flow rate recommended by the column manufacturer. If resolution is poor, try decreasing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).[4] Successful separations of Tofacitinib enantiomers have been reported at flow rates between 0.6 mL/min and 1.0 mL/min.[1][3]
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Tofacitinib Enantiomer Separation
This protocol is based on a validated method for the separation of Tofacitinib and its (3S,4S)-enantiomer.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | CHIRALPAK IH (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: 5 mM Ammonium Acetate Buffer (pH 8.0)B: Acetonitrile |
| Gradient | 0-2 min: 20% to 15% B2-15 min: 15% to 25% B15-20 min: 25% to 90% B20-25 min: Hold at 90% B25-30 min: 90% to 20% B30-40 min: Hold at 20% B |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
Procedure:
-
Prepare the Mobile Phase:
-
Aqueous Phase (A): Dissolve the appropriate amount of ammonium acetate in water to make a 5 mM solution. Adjust the pH to 8.0 with ammonium hydroxide. Filter through a 0.45 µm membrane filter.
-
Organic Phase (B): HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the Tofacitinib sample in the initial mobile phase composition (80:20 A:B) to an appropriate concentration.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution.
dot graph TD { A[Start] --> B(Prepare Mobile Phase); B --> C(Prepare Sample); C --> D(Equilibrate HPLC System); D --> E(Inject Sample); E --> F(Acquire Data); F --> G(Analyze Chromatogram); G --> H[End]; subgraph "Mobile Phase Prep" B1(Dissolve Ammonium Acetate in Water); B2(Adjust pH to 8.0); B3(Filter); B1 --> B2 --> B3; end subgraph "Sample Prep" C1(Dissolve Tofacitinib in Initial Mobile Phase); C1; end }
Workflow for RP-HPLC analysis of Tofacitinib enantiomers.
Protocol 2: Normal-Phase HPLC Method for Tofacitinib Optical Isomer Separation
This protocol is adapted from a method for the complete separation of Tofacitinib and its three other optical isomers.[1][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Chiralpak AS-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Ethanol:Methanol:2-Aminoethanol (70:20:10:0.2, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 290 nm |
Procedure:
-
Prepare the Mobile Phase: Carefully mix the hexane, ethanol, methanol, and 2-aminoethanol in the specified proportions. It is crucial to use high-purity solvents.
-
Sample Preparation: Dissolve the Tofacitinib sample in the mobile phase to an appropriate concentration.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. This may take longer than with reversed-phase systems.
-
Injection: Inject the prepared sample solution.
Advanced Troubleshooting: The "Memory Effect"
Be aware of the "memory effect" with polysaccharide-based CSPs, especially when using mobile phase additives.[8][14]
-
What it is: The column can "remember" previous mobile phases and additives, which can alter its selectivity and performance over time. This is particularly noticeable when switching between methods that use different types of additives (e.g., acidic vs. basic).
-
How to avoid it:
-
Dedicate a column to a specific method or type of analyte (e.g., basic compounds).
-
If you must use the same column for different methods, ensure a thorough flushing and regeneration procedure is performed between uses.
-
-
How to fix it: If you suspect a memory effect is impacting your separation, flush the column extensively with a strong, miscible solvent like 100% ethanol, followed by re-equilibration with your current mobile phase.[12]
By understanding the key principles of chiral chromatography and following a systematic approach to method development and troubleshooting, you can achieve robust and reliable separation of Tofacitinib enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Examining the Chirality, Conformation and Selective Kinase Inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation and Determination of Tofacitinib and Its Optical Isomers by NP-HPLC [cjph.com.cn]
- 7. [PDF] Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN104678001A - Method for separating and measuring tofacitinib citrate and optical isomer of tofacitinib citrate by adopting liquid chromatography - Google Patents [patents.google.com]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
- 13. acgpubs.org [acgpubs.org]
- 14. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Racemic Tofacitinib Synthesis
Welcome to the technical support guide for the racemic synthesis of Tofacitinib. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this Janus kinase (JAK) inhibitor. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, alongside detailed protocols and troubleshooting logic.
Troubleshooting Guide: Step-by-Step Solutions
The racemic synthesis of Tofacitinib, 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, can be logically dissected into three core stages: construction of the piperidine intermediate, coupling with the pyrrolo[2,3-d]pyrimidine core, and the final cyanoacetylation.[1] This guide addresses specific issues that can arise in each stage.
Stage 1: Synthesis of the Racemic cis-Piperidine Intermediate
The synthesis of the key intermediate, racemic cis-N-benzyl-N,4-dimethylpiperidin-3-amine, is foundational. The primary challenge is controlling the diastereoselectivity to favor the cis configuration, which is essential for the final structure.
Question 1: My synthesis of the cis-piperidine intermediate results in a low cis:trans isomer ratio. How can I improve the selectivity?
Answer: A low cis:trans ratio typically originates from the reduction step of a tetrahydropyridine or pyridinium salt precursor. The choice of reducing agent and reaction conditions is critical for directing the stereochemical outcome.
-
Underlying Cause: Steric hindrance during the hydride delivery to the iminium intermediate dictates the facial selectivity. For precursors like 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine, reduction with agents like NaBH4 tends to favor the desired cis product where the incoming hydride and the existing methyl group are on opposite faces.
-
Troubleshooting Actions:
-
Reagent Selection: If you are using a less selective reducing agent, consider switching to sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. This is a well-documented method for achieving good cis selectivity.[2]
-
Precursor Strategy: An effective strategy involves the reduction of a pyridinium salt. For instance, reacting 3-amino-4-methylpyridine with benzyl chloride to form the quaternary pyridinium salt, followed by reduction, has proven successful.[3] This multi-step approach often provides better control over the formation of the desired isomer.
-
Purification: If a mixture is unavoidable, the cis and trans isomers can often be separated by column chromatography. However, optimizing the reaction to maximize the cis isomer is more efficient for scalability. The isomers can be distinguished by ¹H NMR, with the cis isomer typically showing a characteristic coupling constant pattern for the protons at C3 and C4.
-
Stage 2: Coupling of Piperidine and Pyrrolo[2,3-d]pyrimidine
This stage involves a nucleophilic aromatic substitution (SNAr) reaction, coupling the synthesized piperidine intermediate with a 4-halo-7H-pyrrolo[2,3-d]pyrimidine. Low yields and side reactions are common hurdles.
Question 2: I am experiencing low yields (<50%) during the SNAr coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with my piperidine intermediate. What are the likely causes and solutions?
Answer: Low yields in this SNAr coupling are often due to a combination of factors including insufficient reactivity of the starting materials, degradation under harsh conditions, or competing side reactions. Protecting the pyrrole nitrogen of the pyrimidine core is a key strategy to enhance reactivity.
-
Underlying Cause: The electron-donating nature of the pyrrole ring can reduce the electrophilicity of the C4 position on the pyrimidine ring. Furthermore, the unprotected N-H of the pyrrole can be deprotonated by the base, creating an alternative nucleophile.
-
Troubleshooting Actions:
-
Protecting Group Strategy: The use of an electron-withdrawing protecting group on the pyrrole nitrogen (at the 7-position) significantly improves the reaction rate and yield. A tosyl (Ts) group is highly effective.[4][5] The reaction of the piperidine intermediate with 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine proceeds much more efficiently.
-
Base and Solvent Optimization: The choice of base and solvent is crucial. An inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or a polar protic solvent like water at elevated temperatures (90-100 °C) is effective.[6] Using water as a solvent can be advantageous for large-scale production, though it may promote undesired racemization in some cases.[1]
-
In-Situ Amine Generation: The piperidine intermediate is often stored as a hydrochloride salt. Performing the reaction by generating the free amine in-situ from its salt using the reaction base can be more efficient than isolating the unstable free base.[6]
-
Temperature Control: While heat is required to drive the reaction, excessive temperatures can lead to degradation. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and impurity formation, typically in the 90-120 °C range.
-
Diagram 1: Troubleshooting Logic for Low Yield in SNAr Coupling
Caption: Troubleshooting workflow for the SNAr coupling step.
Stage 3: Final Cyanoacetylation
The final step is the acylation of the piperidine nitrogen with a cyanoacetyl moiety. This step is sensitive and can be prone to low yields due to the instability of the acylating agent or incomplete conversion.
Question 3: The final cyanoacetylation step is giving me a low yield and several impurities. How can I improve this transformation?
Answer: The success of the final N-acylation depends heavily on the method used to activate the cyanoacetic acid or the choice of cyanoacetylating agent. Direct activation can lead to decomposition, while using a stable precursor with an appropriate base is often more robust.[1]
-
Underlying Cause: Activated forms of cyanoacetic acid, such as the acid chloride, can be unstable. Traditional peptide coupling reagents can work but may require careful optimization to avoid side reactions.
-
Troubleshooting Actions:
-
Switch to a Direct Amidation Protocol: A highly effective and scalable method is the direct reaction of the deprotected amine intermediate with an alkyl cyanoacetate (e.g., ethyl cyanoacetate) using a non-nucleophilic organic base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like n-butanol at a moderate temperature (e.g., 40-65 °C) is an excellent choice.[1][7][8] This method avoids the need for a separate activation step, reducing waste and potential decomposition pathways.
-
Control Reaction Stoichiometry and Time: Use a slight excess of the ethyl cyanoacetate and DBU. The reaction time can vary, so it is essential to monitor by LC-MS until the starting amine is consumed to prevent incomplete conversion.[7]
-
pH Control During Workup: Impurities such as the hydrolyzed carboxylic acid can form during workup.[9] Careful control of pH is necessary. Quenching the reaction with a mild aqueous base like sodium carbonate solution can help to neutralize the reaction mixture before extraction.[8]
-
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Reference |
| Activated Ester | Cyanoacetic acid pyrrolidin-1-yl ester | Ethanol | First described method | May require synthesis of the activated ester. | [1] |
| Peptide Coupling | Cyanoacetic acid, HATU/DIPEA or TBTU/HOBt | DMF or DCM | Standard conditions | Reagents can be expensive; potential for side reactions. | [1] |
| Acid Chloride | Cyanoacetyl chloride | Base (e.g., TEA) in aprotic solvent | Highly reactive | Acid chloride can be unstable and moisture-sensitive. | [1] |
| Direct Amidation | Ethyl cyanoacetate, DBU | n-Butanol, 40-65 °C | Scalable, avoids pre-activation, high yielding. | Requires careful control of base and temperature. | [1][7] |
| Table 1: Comparison of common cyanoacetylation methods for Tofacitinib synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary retrosynthetic disconnections for racemic Tofacitinib? The structure of Tofacitinib can be disconnected into two main synthons: the 4-substituted pyrrolo[2,3-d]pyrimidine core and a 3-amino-4-methylpiperidine derivative.[1] The most common synthetic strategy involves coupling these two fragments via an SNAr reaction, followed by the final acylation of the piperidine nitrogen.
Q2: What are the most common impurities in racemic Tofacitinib synthesis and their sources? Impurity profiling is crucial for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[10][11] Common impurities arise from starting materials, intermediates, and degradation products.
| Impurity | Potential Source / Reaction Step | Mitigation Strategy | Reference |
| Trans-isomer of Tofacitinib | Incomplete separation of cis/trans piperidine intermediate. | Optimize reduction step for cis selectivity; chromatographic purification of intermediates. | [1] |
| N-Methyl Impurity | Formed during detosylation if methanol is used as a solvent. | Use alternative solvents like isopropanol/acetic acid for deprotection steps. | [6][12] |
| Tofacitinib Carboxylic Acid | Hydrolysis of the nitrile group during the final step or workup. | Careful pH control during workup; avoid strongly acidic or basic conditions. | [9] |
| Unreacted Amine Intermediate | Incomplete cyanoacetylation reaction. | Monitor final reaction to completion; use optimized direct amidation protocol. | [7] |
| Table 2: Common impurities and their sources in racemic Tofacitinib synthesis. |
Q3: How can the overall yield of the racemic synthesis be improved? Improving the overall yield requires optimizing each step. Key strategies include:
-
Using a protecting group (e.g., tosyl) on the pyrrolopyrimidine core to enhance the coupling reaction yield.[5]
-
Employing an efficient and high-yielding protocol for the final cyanoacetylation, such as the DBU/ethyl cyanoacetate method.[1][7]
-
Minimizing purification steps by developing high-conversion reactions, which is particularly relevant for industrial-scale production.[3]
Q4: What are the critical safety precautions when handling reagents in this synthesis? Several reagents require careful handling. For example, phosphorus oxychloride (POCl₃), sometimes used in the synthesis of the pyrimidine core[13], is highly corrosive and reacts violently with water. Cyanide-containing reagents (e.g., ethyl cyanoacetate) are toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have quench solutions (e.g., sodium hypochlorite for cyanide) readily available.
Experimental Protocol: A Representative Racemic Synthesis of Tofacitinib
This protocol outlines a common pathway for the racemic synthesis, integrating robust and scalable methods discussed in the literature.
Diagram 2: Overall Racemic Tofacitinib Synthesis Workflow
Caption: A representative workflow for racemic Tofacitinib synthesis.
Step 1: Synthesis of racemic cis-(1-Benzyl-4-methylpiperidin-3-yl)methylamine This procedure is a conceptual amalgamation of multi-step syntheses described in the literature.[3][14]
-
To a solution of 3-amino-4-methylpyridine in a suitable solvent like acetone, add acetyl chloride to protect the amino group.
-
The resulting N-(4-methylpyridin-3-yl)acetamide is then quaternized with benzyl chloride in toluene.
-
The pyridinium salt is reduced with NaBH₄ in a methanol/water mixture to yield a mixture of cis and trans N-(1-benzyl-4-methylpiperidin-3-yl)acetamide.
-
The amide is hydrolyzed under acidic conditions (e.g., HCl) to the corresponding amine.
-
Finally, reductive amination with formaldehyde and a reducing agent (e.g., NaBH(OAc)₃) installs the N-methyl group to yield the target racemic cis/trans mixture of (1-benzyl-4-methylpiperidin-3-yl)methylamine. The desired cis isomer is then isolated via column chromatography or fractional crystallization of a suitable salt.
Step 2: Coupling with 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
-
In a reaction vessel, combine racemic cis-(1-benzyl-4-methylpiperidin-3-yl)methylamine (1.0 eq), 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Add deionized water to form a slurry.
-
Heat the reaction mixture to 95-105 °C and stir vigorously for 12-24 hours, monitoring by LC-MS for the disappearance of the starting materials.
-
After completion, cool the mixture to room temperature, and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude coupled product.
Step 3: Deprotection (Debenzylation and Detosylation) This step can often be performed in one pot.
-
Dissolve the crude product from Step 2 in a suitable solvent mixture, such as isopropanol and acetic acid.[6]
-
Add a palladium on carbon catalyst (e.g., 10% Pd/C).
-
Pressurize the vessel with hydrogen gas (H₂) and stir at an elevated temperature (e.g., 50 °C) until the reaction is complete (monitored by LC-MS). This step removes both the benzyl and tosyl groups.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude deprotected amine intermediate.
Step 4: Final Cyanoacetylation to Racemic Tofacitinib
-
Dissolve the crude amine from Step 3 in n-butanol.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (approx. 1.2 eq) followed by ethyl cyanoacetate (approx. 1.4 eq).[7]
-
Heat the mixture to 60-65 °C and stir for 8-12 hours, monitoring for completion by LC-MS.
-
Cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate. The resulting crude racemic Tofacitinib can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
References
- 1. research.unl.pt [research.unl.pt]
- 2. researchgate.net [researchgate.net]
- 3. CN114835714A - Preparation method of tofacitinib - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. globethesis.com [globethesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved tofacitinib synthesis method and impurity preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN109776547A - Preparation method of tofacitinib citrate - Google Patents [patents.google.com]
- 9. CN111471045A - Preparation method of tofacitinib impurity - Google Patents [patents.google.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. veeprho.com [veeprho.com]
- 12. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 13. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Tofacitinib Chiral HPLC
Welcome to the technical support center for the chiral separation of Tofacitinib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase in chiral High-Performance Liquid Chromatography (HPLC) for Tofacitinib. As your virtual Senior Application Scientist, I will guide you through common challenges, explaining the rationale behind each step to ensure scientifically sound and robust method development.
Tofacitinib, a Janus kinase (JAK) inhibitor, possesses two chiral centers, leading to the existence of four possible stereoisomers.[1][2] The therapeutically active form is the (3R,4R)-enantiomer.[3][4][5][6] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate strict control over enantiomeric impurities to ensure the safety and efficacy of the final drug product.[3] This necessitates the development of reliable and robust chiral HPLC methods capable of separating the desired enantiomer from its potential stereoisomeric impurities.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am starting my method development for Tofacitinib chiral separation. Which type of chiral stationary phase (CSP) and mobile phase mode should I begin with?
A1: For initial screening, polysaccharide-based CSPs are highly recommended due to their broad enantioselectivity.[7][8] Specifically, derivatives of amylose and cellulose, such as those found in CHIRALPAK® and CHIRALCEL® columns, have proven effective for a wide range of chiral compounds.[7][9]
You have two primary mobile phase modes to consider:
-
Reversed-Phase (RP) Mode: This is often a good starting point due to its compatibility with aqueous samples and mass spectrometry (MS). A recently developed green analytical method successfully separated Tofacitinib and its enantiomer using a CHIRALPAK IH column (an immobilized amylose-based CSP) with a mobile phase consisting of an ammonium acetate buffer (pH 8.0) and acetonitrile in a gradient elution.[3][4][5][6]
-
Normal-Phase (NP) Mode: Historically, normal-phase chromatography has been a workhorse for chiral separations. A reported method for Tofacitinib and its optical isomers utilized a Chiralpak AS-H column with a mobile phase of hexane, ethanol, methanol, and 2-aminoethanol (70:20:10:0.2) .[10]
Recommendation: Begin with a reversed-phase screening on an immobilized polysaccharide column like CHIRALPAK IH. Immobilized CSPs offer the advantage of being compatible with a wider range of solvents, which can be beneficial during method optimization.[11][12][13]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Resolution of Tofacitinib Enantiomers
You've followed a published method, but the resolution between the Tofacitinib enantiomers is insufficient (Resolution (Rs) < 1.5).
Q2: My resolution is poor. Should I change the organic modifier in my mobile phase?
A2: Yes, changing the organic modifier is a critical first step. The choice of alcohol in the mobile phase significantly impacts selectivity in chiral separations on polysaccharide-based CSPs.
-
Causality: The organic modifier competes with the analyte for interaction sites on the CSP. Different alcohols (e.g., methanol, ethanol, isopropanol) have varying abilities to form hydrogen bonds and engage in dipole-dipole interactions. This alters the way the Tofacitinib enantiomers interact with the chiral selector, thereby affecting their differential retention and, consequently, the resolution. For Tofacitinib, acetonitrile has been shown to provide better separation in reversed-phase mode compared to methanol.[6] This is because acetonitrile, being an aprotic solvent, is less likely to interfere with the hydrogen-bonding interactions between the analyte and the CSP that are crucial for chiral recognition.[6]
Experimental Protocol: Organic Modifier Screening
-
Prepare Mobile Phases: If using a reversed-phase method with acetonitrile, consider trying methanol as the organic modifier. In normal-phase, if you are using ethanol, try isopropanol or a combination of alcohols.
-
Equilibrate the Column: Flush the column with at least 20-30 column volumes of the new mobile phase before injecting your sample.
-
Inject Tofacitinib Standard: Analyze your Tofacitinib standard containing the enantiomers.
-
Evaluate Resolution: Compare the resolution obtained with the different organic modifiers.
Q3: I've tried different organic modifiers, but the resolution is still not optimal. What about mobile phase additives?
A3: Mobile phase additives are powerful tools for optimizing chiral separations, especially for compounds like Tofacitinib which have basic functional groups.
-
Causality: Tofacitinib has a pKa of approximately 5.07.[14] In a mobile phase without pH control, its ionization state can be inconsistent, leading to poor peak shape and resolution. Additives serve several purposes:
-
pH Control: Buffers like ammonium acetate maintain a constant pH, ensuring a consistent ionization state of Tofacitinib. For Tofacitinib, a basic pH (e.g., pH 8.0) has been shown to improve separation.[3][4][5][6]
-
Suppressing Silanol Interactions: Basic additives like diethylamine (DEA) or ethanolamine in normal-phase mode can mask active silanol groups on the silica surface of the CSP.[15][16] This minimizes undesirable secondary interactions that can cause peak tailing and reduce resolution.
-
Enhancing Chiral Recognition: The additive itself can interact with the CSP, subtly modifying its conformation and, in turn, how it interacts with the enantiomers.
-
| Additive Type | Mode | Typical Concentration | Effect on Tofacitinib Separation |
| Ammonium Acetate | Reversed-Phase | 5-20 mM | Provides pH control and has been shown to yield optimal resolution for Tofacitinib compared to other salts like ammonium formate.[3][6] |
| Formic Acid/Acetic Acid | Reversed-Phase | 0.1% | Generally used for acidic compounds, but can be explored. May not be optimal for the basic Tofacitinib. |
| Diethylamine (DEA) | Normal-Phase | 0.1% | Masks active silanol groups, improving peak shape for basic compounds like Tofacitinib.[15] |
| Trifluoroacetic Acid (TFA) | Normal-Phase | 0.1% | Used for acidic compounds to suppress ionization and improve peak shape.[16] |
Q4: Can temperature adjustments improve my resolution?
A4: Absolutely. Temperature is a crucial but complex parameter in chiral separations.
-
Causality: Temperature affects the thermodynamics of the interactions between the Tofacitinib enantiomers and the CSP.[4][17][18][19]
-
Lower Temperatures: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to increased selectivity and better resolution.[3][20]
-
Higher Temperatures: Conversely, higher temperatures can improve column efficiency (leading to sharper peaks) and reduce viscosity, but may decrease selectivity.[20] The effect is not always predictable; in some cases, increasing the temperature can improve resolution or even reverse the elution order.[4][17]
-
Experimental Protocol: Temperature Optimization
-
Set the column thermostat to an initial temperature (e.g., 25 °C).
-
Perform injections at decreasing temperatures (e.g., 20 °C, 15 °C, 10 °C).
-
If resolution does not improve, increase the temperature from the initial setting (e.g., 30 °C, 35 °C, 40 °C).
-
Monitor resolution and peak shape at each temperature to find the optimum.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Your peaks are not symmetrical, which can compromise accurate integration and quantification.
Q5: My Tofacitinib peaks are tailing. What is the likely cause and how can I fix it?
A5: Peak tailing in chiral HPLC is often due to secondary interactions or column overload.
-
Causality and Solutions:
-
Secondary Interactions: As Tofacitinib is a basic compound, it can interact strongly with acidic residual silanol groups on the silica support of the CSP, leading to tailing.[21][22]
-
Solution: Add a basic modifier to your mobile phase. In normal-phase, 0.1% DEA is effective.[15] In reversed-phase, ensuring the buffer has sufficient strength (e.g., 10-20 mM) and an appropriate pH can minimize these interactions.
-
-
Column Overload: Injecting too much sample can saturate the active sites on the CSP, resulting in tailing peaks.[23][24]
-
Solution: Reduce the sample concentration or injection volume. Perform a dilution series (e.g., inject 10 µL, 5 µL, and 2 µL of your sample) to see if peak shape improves with lower mass on the column.
-
-
Contamination: Buildup of contaminants on the column frit or at the head of the column can also cause peak distortion.
-
Q6: I am observing peak fronting. What does this indicate?
A6: Peak fronting is less common than tailing but is typically caused by column overload or poor sample solubility in the mobile phase.[22][24][26]
-
Causality and Solutions:
-
Column Overload: Similar to tailing, injecting too high a concentration can lead to fronting.[26]
-
Solution: Dilute your sample.
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move too quickly at the point of injection, leading to a fronting peak.
-
Issue 3: Extraneous Peaks in the Chromatogram
You are seeing unexpected peaks, often referred to as "ghost peaks," in your chromatogram, even in blank injections.
Q7: I see ghost peaks in my gradient analysis. Where are they coming from?
A7: Ghost peaks in gradient elution are usually impurities that are present in the mobile phase or the HPLC system itself.[5][28][29][30][31]
-
Causality: In a gradient run, the mobile phase starts at a weak elution strength. Impurities from the solvents, buffers, or system can accumulate at the head of the column. As the gradient progresses and the mobile phase becomes stronger, these trapped impurities are eluted as sharp peaks.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ghost peaks.
-
Solutions:
-
Use High-Purity Solvents and Additives: Always use HPLC or MS-grade solvents and fresh, high-purity additives.[5]
-
Prepare Fresh Mobile Phase Daily: Contaminants can leach from glassware or grow in aqueous buffers over time.
-
Clean the HPLC System: Flush the system thoroughly. If carryover from the autosampler is suspected, optimize the needle wash procedure using a strong solvent that can fully dissolve Tofacitinib.
-
Issue 4: Loss of Column Performance Over Time
Your validated method for Tofacitinib is no longer providing the same level of performance; you observe a loss of resolution and/or peak tailing.
Q8: My CHIRALPAK IH column's performance has degraded. Can it be restored?
A8: Yes, immobilized polysaccharide CSPs like CHIRALPAK IH can often be regenerated.
-
Causality: Over time, strongly retained impurities from samples or the mobile phase can accumulate on the column, blocking active sites and degrading performance. The use of certain additives can also alter the CSP surface.[11][32]
-
Regeneration Protocol for CHIRALPAK IH (Immobilized Column):
-
Important Note: The following procedure is for immobilized columns only. Using these strong solvents on a coated polysaccharide column will cause irreversible damage.[11][25]
-
Disconnect the column from the detector.
-
Flush the column with ethanol.
-
Flush with a strong solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Flush again with ethanol to remove the strong solvent.
-
Equilibrate the column with your mobile phase. For specific flow rates and flushing times based on your column dimensions, always refer to the manufacturer's instructions.[1][25]
-
Conclusion
Optimizing the mobile phase for the chiral separation of Tofacitinib is a systematic process that involves the careful selection of the chiral stationary phase, organic modifier, and mobile phase additives, as well as the fine-tuning of parameters like temperature. By understanding the underlying chemical principles governing the separation, you can effectively troubleshoot common issues and develop a robust and reliable HPLC method. This guide provides a foundation for that understanding, empowering you to tackle the challenges of chiral chromatography with confidence.
References
- 1. chiraltech.com [chiraltech.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. bujnochem.com [bujnochem.com]
- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 10. CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx [slideshare.net]
- 11. chiraltech.com [chiraltech.com]
- 12. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 13. Recent trends in chiral separations on immobilized polysaccharides CSPs. | Semantic Scholar [semanticscholar.org]
- 14. tga.gov.au [tga.gov.au]
- 15. chiraltech.com [chiraltech.com]
- 16. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. chromtech.com [chromtech.com]
- 22. acdlabs.com [acdlabs.com]
- 23. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 24. chemtech-us.com [chemtech-us.com]
- 25. chiraltech.com [chiraltech.com]
- 26. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 29. uhplcs.com [uhplcs.com]
- 30. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 31. hplc.eu [hplc.eu]
- 32. chromatographytoday.com [chromatographytoday.com]
Troubleshooting poor separation of Tofacitinib isomers
Welcome to the technical support resource for the chiral separation of Tofacitinib isomers. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of resolving Tofacitinib's stereoisomers. As the therapeutic efficacy of Tofacitinib resides in the (3R,4R)-isomer, achieving robust and reproducible separation from its enantiomer ((3S,4S)-isomer) and related diastereomers is a critical aspect of quality control and research.[1][2][3]
This center provides in-depth, experience-driven answers to common troubleshooting questions, moving beyond simple procedural lists to explain the underlying chromatographic principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing poor or no resolution between the Tofacitinib (3R,4R) and (3S,4S) enantiomers?
A1: Cause & Investigation
Poor resolution is the most common challenge in chiral chromatography and typically points to a suboptimal interplay between the analyte, the chiral stationary phase (CSP), and the mobile phase. Tofacitinib, with its specific stereochemistry, requires a highly selective system for recognition.[2][3]
The primary causes can be broken down into three main areas:
-
Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. If the CSP's chiral selector does not offer sufficient stereospecific interaction points (e.g., hydrogen bonds, π-π interactions, steric hindrance) for Tofacitinib, separation will not occur. Polysaccharide-based CSPs (derivatives of cellulose or amylose) are widely reported as effective for Tofacitinib and its analogs.[4][5][6]
-
Suboptimal Mobile Phase Composition: The mobile phase modulates the interaction between the Tofacitinib isomers and the stationary phase. An incorrect solvent ratio or the absence of a crucial additive can completely inhibit separation. For instance, in normal-phase (NP-HPLC), the polarity of the alcohol modifier (e.g., ethanol, isopropanol) is critical. In reversed-phase (RP-HPLC), the organic modifier and buffer pH play a similar role.[5][7]
-
Incorrect Temperature: Temperature has a significant and often non-linear effect on chiral separations.[8][9][10] It influences the thermodynamics of the chiral recognition process. While lower temperatures often enhance the stability of diastereomeric complexes and improve resolution, this is not a universal rule.[11][12][13] In some cases, an increase in temperature can alter the conformation of the chiral selector, leading to improved separation or even a reversal of the enantiomer elution order.[8][9]
Troubleshooting Protocol:
-
Verify Your CSP: Confirm that you are using a chiral column suitable for Tofacitinib. Polysaccharide-based columns are an excellent starting point. A study on the separation of Tofacitinib enantiomers found that a CHIRALPAK IH column provided optimal resolution under reversed-phase conditions.[5][7]
-
Systematic Mobile Phase Optimization:
-
Normal Phase (NP-HPLC):
-
Start with a mobile phase like Hexane:Ethanol:Methanol with a small amount of an amine additive (e.g., 70:20:10:0.2 Hexane:Ethanol:Methanol:2-aminoethanol).[4]
-
Systematically vary the ratio of the alcohol modifiers. Isopropanol is less polar than ethanol and can increase retention and selectivity.
-
Adjust the concentration of the amine additive. This is crucial for improving the peak shape of basic compounds like Tofacitinib.
-
-
Reversed Phase (RP-HPLC):
-
-
Temperature Optimization:
Q2: My Tofacitinib isomer peaks are showing significant tailing. What's causing this and how can I fix it?
A2: Cause & Investigation
Peak tailing is an asymmetry where the back of the peak is broader than the front. This is often caused by secondary, undesirable interactions between the analyte and the stationary phase or by issues within the HPLC system itself. For Tofacitinib, a basic compound, interactions with acidic residual silanols on the silica gel support of the CSP are a common cause.[14]
Primary Causes:
-
Secondary Silanol Interactions: The silica backbone of many CSPs has residual silanol groups (-Si-OH) which are acidic. The basic nitrogen atoms in Tofacitinib can interact strongly with these sites, leading to peak tailing.[15]
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, tailing peaks.
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[16]
-
Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can contribute to peak broadening and tailing.[17]
Troubleshooting Workflow:
Caption: A stepwise troubleshooting workflow for peak tailing.
Detailed Protocols:
-
Rule out Column Overload: Prepare 1:10 and 1:100 dilutions of your sample. If the peak shape improves significantly with dilution, you are overloading the column. Reduce your sample concentration accordingly.
-
Optimize Mobile Phase Additive: This is the most critical step for basic compounds like Tofacitinib.
-
For Normal-Phase: Add a basic modifier like Diethylamine (DEA) or 2-aminoethanol to your mobile phase at a concentration of 0.1% to 0.2%.[4] The amine competes with Tofacitinib for the active silanol sites, masking them and resulting in more symmetrical peaks.[15][18]
-
For Reversed-Phase: Ensure the buffer pH is appropriate. A higher pH (e.g., 8.0) can suppress the protonation of Tofacitinib, which may improve peak shape.[5]
-
-
Check Column Health: If additives don't solve the problem, your column may be contaminated. Follow the manufacturer's instructions for column flushing. For polysaccharide-based columns, flushing with a solvent like isopropanol or ethanol is often recommended.[16][19]
Q3: I've changed to a new batch of solvent/new column and my previously successful separation is now failing. What could be the reason?
A3: Cause & Investigation
The high selectivity of chiral separations means they can be exquisitely sensitive to seemingly minor changes in the system.[20] This lack of robustness can often be traced back to "memory effects" or subtle variations in materials.
Primary Causes:
-
Additive Memory Effect: Chiral stationary phases, particularly polysaccharide-based ones, can strongly adsorb mobile phase additives like DEA.[15][20] If your previous method used an additive and your new method does not (or vice-versa), the column may retain a "memory" of the previous conditions, altering its selectivity. This effect can persist for a surprisingly long time.[15][20]
-
Variations in Solvent Grade/Water Content: In normal-phase chromatography, trace amounts of water in your solvents (e.g., hexane, IPA) can significantly impact retention times and resolution. Different batches or grades of solvents can have varying water content.[19]
-
Column-to-Column Variability: While manufacturers strive for high batch-to-batch reproducibility, minor differences can exist between columns, which can be magnified in a highly sensitive chiral separation.[20]
Troubleshooting Protocol:
-
Column Equilibration and Washing:
-
When switching methods or installing a new column, ensure extensive equilibration with the new mobile phase (at least 20-30 column volumes).
-
If you suspect an additive memory effect, a dedicated washing procedure may be necessary. For columns that have been exposed to basic additives, flushing with an acidic mobile phase (if compatible with the column) or a strong solvent like ethanol can help strip the adsorbed additive. Always consult the column manufacturer's guidelines before using aggressive washing protocols.[15][16]
-
-
Control Your Solvents:
-
Use only high-purity, HPLC-grade solvents.
-
To ensure consistency, you can pre-mix a large batch of the mobile phase rather than mixing it fresh for each run.
-
Be mindful of solvent handling to prevent absorption of atmospheric moisture.
-
-
Method Robustness Check: When developing a method, it is good practice to intentionally vary parameters like mobile phase composition (±2%), temperature (±2°C), and flow rate (±5%) to understand the method's sensitivity and ensure it is robust enough for routine use.[5]
Data & Protocols
Table 1: Example Starting Conditions for Tofacitinib Isomer Separation
| Parameter | Normal-Phase HPLC[4] | Reversed-Phase HPLC[5][7] |
| Chiral Column | Chiralpak AS-H (Amylose-based) | CHIRALPAK IH (Cellulose-based) |
| Mobile Phase | Hexane:Ethanol:Methanol:2-aminoethanol (70:20:10:0.2, v/v/v/v) | A: 5 mM Ammonium Acetate (pH 8.0)B: Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Temperature | Ambient (controlled, e.g., 30°C) | 30°C |
| Detection (UV) | 290 nm | 285 nm |
Experimental Protocol: Column Equilibration and Cleaning
Objective: To ensure a stable baseline and remove potential contaminants or adsorbed additives from the chiral column.
Materials:
-
HPLC-grade solvents as specified by the column manufacturer (e.g., Hexane, Isopropanol, Ethanol).
-
Your intended mobile phase.
Procedure:
-
System Flush: Before connecting the chiral column, thoroughly flush the entire HPLC system, including the pump, injector, and all tubing, with the mobile phase to be used. This prevents contamination of the column with incompatible solvents from previous analyses.[16]
-
Column Connection: Connect the column to the system in the correct flow direction.
-
Initial Low-Flow Wash: Begin pumping the mobile phase at a low flow rate (e.g., 0.2 mL/min) for 10-15 minutes to gently introduce the solvent to the packed bed.
-
Standard Equilibration: Gradually increase the flow rate to your method's setpoint (e.g., 1.0 mL/min).
-
Monitor Baseline: Equilibrate the column by running the mobile phase through it until the detector baseline is stable and free of drift or noise. This may require 20-30 column volumes (e.g., for a 250x4.6mm column, this is approx. 80-120 mL).
-
Regenerative Wash (if needed): If you suspect significant contamination or additive memory effects, consult the manufacturer's instructions. A typical procedure for a polysaccharide column might involve flushing with 100% Ethanol or Isopropanol for an extended period.[19] Crucially, verify solvent compatibility to avoid permanently damaging the stationary phase.
Caption: Experimental workflow for proper column equilibration.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation and Determination of Tofacitinib and Its Optical Isomers by NP-HPLC [cjph.com.cn]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 15. researchgate.net [researchgate.net]
- 16. chiraltech.com [chiraltech.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Enhancing the Yield of Racemic Tofacitinib Synthesis
Welcome to the technical support center for the synthesis of racemic Tofacitinib. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes and troubleshoot common issues that can impact reaction yield and purity. As your partner in scientific discovery, we provide this resource based on established literature and field-proven insights to help you navigate the complexities of this multi-step synthesis.
Introduction: The Challenge of Tofacitinib Synthesis
Tofacitinib, (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile, is a potent Janus kinase (JAK) inhibitor. While the enantiomerically pure form is the active pharmaceutical ingredient, the synthesis of the racemic mixture is a critical precursor and a valuable area of process development. Achieving high yields in the synthesis of racemic Tofacitinib is often hampered by challenges in the key C-N bond-forming step and subsequent functionalization. This guide provides a structured approach to identifying and resolving these bottlenecks.
Core Synthetic Strategy & Key Bottlenecks
The most common and scalable synthetic routes to racemic Tofacitinib generally converge on a few key transformations. The primary challenge often lies in the nucleophilic aromatic substitution (SNAr) reaction, followed by deprotection and final acylation.
Below is a workflow diagram illustrating the typical troubleshooting logic for the key yield-determining step: the SNAr coupling.
Caption: Troubleshooting workflow for the SNAr coupling step.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis of racemic Tofacitinib intermediates.
Part 1: The SNAr Coupling Reaction
The coupling of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core with the racemic N-Boc-3-aminopiperidine is the cornerstone of the synthesis.
Question 1: My SNAr coupling reaction is showing low conversion (<70%) and starting materials remain. What are the primary causes and how can I improve the yield?
Answer: Low conversion in this step is a common problem and can typically be attributed to three main factors: base selection, solvent effects, and temperature.
-
Base Selection & Strength: The base is critical for deprotonating the amine on the piperidine ring, but a base that is too strong or not sterically hindered can lead to side reactions.
-
Insight: Inorganic bases like potassium carbonate (K₂CO₃) are often preferred as they are cost-effective and provide sufficient basicity to drive the reaction forward without causing significant degradation. Organic bases like diisopropylethylamine (DIPEA) can also be used, but may require higher temperatures.
-
Troubleshooting:
-
Ensure the base is finely powdered and dry.
-
Use at least 2.0-3.0 equivalents to ensure the reaction environment remains basic.
-
If N7-alkylation of the pyrrole ring is observed (a common side product), consider a more sterically hindered base.
-
-
-
Solvent Choice: The reaction requires a polar aprotic solvent to facilitate the dissolution of reagents and stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism.
-
Insight: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are standard choices. DMSO can often accelerate the reaction rate compared to DMF due to its higher polarity and boiling point, but may lead to more side products if the temperature is not carefully controlled.
-
Troubleshooting:
-
Ensure the solvent is anhydrous. Water can compete with the amine nucleophile and hydrolyze the starting material.
-
If the reaction is sluggish in DMF, consider switching to NMP or DMSO, but start with a lower temperature (e.g., 80-90 °C) and monitor the reaction progress closely by TLC or LC-MS.
-
-
-
Temperature Control: This reaction is thermally driven, but excessive heat can lead to the formation of impurities.
-
Insight: A typical temperature range is 90-120 °C. The optimal temperature is a balance between reaction rate and impurity formation.
-
Troubleshooting:
-
Start at the lower end of the range (e.g., 90 °C) and slowly increase the temperature if conversion is slow.
-
Use a reliable method for monitoring the reaction (e.g., HPLC) to determine the point at which impurity formation begins to accelerate.
-
-
Question 2: I am observing a significant side product with the same mass as my desired coupled product. What is it and how can I prevent it?
Answer: The most likely culprit is the N7-alkylation of the pyrrolo[2,3-d]pyrimidine core, where the piperidine attacks the nitrogen of the pyrrole ring instead of the C4 position of the pyrimidine ring. This results in a constitutional isomer that can be difficult to separate from the desired product.
Caption: Competing reaction pathways in the SNAr coupling.
-
Prevention Strategies:
-
Protecting Group Strategy: The most robust solution is to protect the N7 position of the pyrrole ring, often with a tosyl (Ts) or benzenesulfonyl (Bs) group. This group directs the nucleophilic attack exclusively to the C4 position. The protecting group is then removed later in the synthesis, typically under basic conditions.
-
Reaction Condition Optimization: If avoiding a protection-deprotection sequence is desired, carefully optimizing the base and solvent can minimize the formation of the N7-isomer. A less polar solvent and a more hindered base can sometimes favor C4-alkylation.
-
Part 2: Deprotection & Final Acylation
Question 3: The Boc-deprotection step using trifluoroacetic acid (TFA) is incomplete or leading to degradation. What can I do?
Answer: Incomplete deprotection or degradation during the removal of the tert-butoxycarbonyl (Boc) group is often related to the acid concentration, reaction time, or scavengers.
-
Insight: Strong acids like TFA in a solvent like dichloromethane (DCM) are standard for Boc removal. The reaction proceeds via the formation of a stable tert-butyl cation.
-
Troubleshooting:
-
Acid Concentration: Ensure a sufficient excess of TFA is used (e.g., 20-50% v/v in DCM).
-
Scavengers: The released tert-butyl cation can re-alkylate electron-rich species, including the product itself. Add a scavenger like triethylsilane (TES) or anisole (1-2 equivalents) to the reaction mixture to trap the cation.
-
Temperature: Perform the reaction at room temperature or below (0 °C to RT). Excessive heat is unnecessary and can promote side reactions.
-
Work-up: After the reaction is complete, quench the acid carefully by adding the reaction mixture to a cold, saturated solution of sodium bicarbonate (NaHCO₃). Ensure the aqueous phase is strongly basic (pH > 9) to neutralize all TFA and liberate the free amine.
-
Experimental Protocols & Data
Optimized Protocol for SNAr Coupling of Racemic Intermediate
This protocol is a representative procedure designed for yield optimization.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), racemic tert-butyl (R,S)-3-aminopiperidine-1-carboxylate (1.1-1.2 eq), and finely powdered anhydrous K₂CO₃ (2.5 eq).
-
Solvent Addition: Add anhydrous DMSO or NMP to achieve a concentration of approximately 0.5 M with respect to the 4-chloropyrrolopyrimidine.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 2-4 hours using TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water, which should precipitate the crude product.
-
Purification: Stir the resulting slurry for 1-2 hours, then collect the solid by filtration. Wash the filter cake thoroughly with water, followed by a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Data Summary: Impact of Conditions on SNAr Yield
The following table summarizes literature-reported trends for the key coupling step.
| Parameter | Condition A | Yield | Condition B | Yield | Key Insight |
| Base | DIPEA | ~75% | K₂CO₃ | >90% | Inorganic bases often provide higher yields and are more cost-effective for this specific transformation. |
| Solvent | DMF | ~80% | DMSO | >92% | The higher polarity and boiling point of DMSO can accelerate the reaction and improve conversion. |
| Temperature | 80 °C | ~65% (24h) | 110 °C | >90% (16h) | The reaction is highly temperature-dependent; sufficient thermal energy is required to overcome the activation barrier. |
| N7-Protection | Unprotected | ~85% (C4) + 10% (N7) | N7-Tosyl Protected | >98% (C4 only) | Protection of the pyrrole nitrogen completely eliminates the isomeric side product, simplifying purification. |
Minimizing degradation of racemic Tofacitinib during analysis
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Tofacitinib. This resource is designed to provide in-depth, practical guidance on minimizing the degradation of racemic Tofacitinib during analytical procedures. Our focus is on ensuring the scientific integrity of your results through a deep understanding of the molecule's stability and the nuances of its analysis.
Introduction to Tofacitinib and Its Analytical Challenges
Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[1][2] The commercial product, Xeljanz®, is the citrate salt of the (3R,4R)-enantiomer.[3] However, during synthesis and storage, other stereoisomers, including its (3S,4S)-enantiomer and the (3R,4S) and (3S,4R) diastereomers, can be present as impurities.[4][5] Accurate quantification of these isomers is critical for quality control, as different stereoisomers can have varied pharmacological and toxicological profiles.[6]
The primary analytical challenge lies in the inherent instability of the Tofacitinib molecule under various stress conditions, which can lead to the formation of degradation products during analysis. This guide will address these challenges head-on, providing you with the knowledge to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Tofacitinib?
A1: Tofacitinib is susceptible to degradation under hydrolytic (acidic and basic), oxidative, photolytic, and thermal conditions.[7]
-
Acid and Base Hydrolysis: Tofacitinib is prone to hydrolysis at the amide and cyano groups.[1][7][8] Degradation is more pronounced in basic conditions compared to acidic conditions.[1][6][7]
-
Oxidation: The pyrrolo[2,3-d]pyrimidine ring system in Tofacitinib is particularly susceptible to oxidation.[1][7] Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of several degradation products.[1][8]
-
Thermal Degradation: Elevated temperatures accelerate the degradation of Tofacitinib.[1][9] Significant degradation is observed at temperatures of 50°C and above.[1][9]
-
Photodegradation: Exposure to UV light (e.g., at 254 nm) can also induce degradation, although it is generally less severe than hydrolytic or oxidative degradation.[1][7]
Q2: How does pH affect the stability of Tofacitinib in solution?
A2: Tofacitinib's stability is highly pH-dependent. It exhibits maximum stability in acidic conditions (below pH 5.0).[10] As the pH increases, particularly into basic conditions (pH 9.0 and above), the rate of degradation significantly increases.[1][10] Therefore, maintaining an acidic pH for sample solutions and mobile phases is crucial for minimizing degradation.
Q3: Can Tofacitinib degrade on the HPLC column during analysis?
A3: Yes, on-column degradation is a potential issue, especially when analyzing sensitive molecules like Tofacitinib.[11] Factors that can contribute to on-column degradation include:
-
Column Temperature: Higher column temperatures can accelerate degradation.[12]
-
Mobile Phase pH: A mobile phase with a pH that promotes instability can lead to degradation during the chromatographic run.
-
Stationary Phase Activity: The stationary phase itself, particularly residual silanol groups on silica-based columns, can sometimes catalyze degradation.
-
Dissolved Oxygen: Dissolved oxygen in the mobile phase can promote on-column oxidation.[12]
Q4: What are the key considerations for choosing a chiral HPLC column for Tofacitinib analysis?
A4: The choice of a chiral stationary phase (CSP) is critical for the successful separation of Tofacitinib stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used.[13][14] Specific examples include columns like CHIRALPAK® IH and Chiralpak AS-H, which have been successfully used for the separation of Tofacitinib enantiomers and diastereomers.[3][4][5][15] The selection of the appropriate CSP will depend on the specific isomers being separated and the desired resolution.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the analysis of racemic Tofacitinib.
Issue 1: Appearance of Unexpected Peaks in the Chromatogram
Possible Cause 1: Sample Degradation Prior to Injection
-
Diagnosis:
-
Analyze a freshly prepared sample. If the unexpected peaks are absent or significantly reduced, pre-injection degradation is likely.
-
Review your sample preparation procedure. Are samples left at room temperature for extended periods? Is the pH of the sample solvent appropriate?
-
-
Solution:
Possible Cause 2: On-Column Degradation
-
Diagnosis:
-
Vary the column temperature. If the size of the unknown peaks changes significantly with temperature, on-column degradation is a strong possibility.[12]
-
Alter the mobile phase pH (within a range suitable for the column). A change in the degradation profile with pH points to on-column hydrolysis.
-
Inject the sample onto a different column with a different stationary phase chemistry. If the degradation pattern changes, it suggests an interaction with the original stationary phase.
-
-
Solution:
-
Optimize the column temperature, aiming for the lowest temperature that provides adequate separation efficiency. A temperature of 30°C is often a good starting point.[4][15]
-
Adjust the mobile phase pH to a more acidic value (e.g., using a phosphate or acetate buffer).
-
Consider using a column with end-capping to minimize interactions with residual silanols.
-
Degas the mobile phase thoroughly to remove dissolved oxygen.
-
Issue 2: Poor Resolution Between Enantiomers
Possible Cause 1: Suboptimal Mobile Phase Composition
-
Diagnosis:
-
Solution:
-
For reversed-phase chiral HPLC, a mobile phase of ammonium acetate buffer and acetonitrile is a good starting point.[3][15]
-
For normal-phase chiral HPLC, a mixture of hexane, ethanol, and methanol with a basic additive like 2-aminoethanol has been shown to be effective.[5]
-
Fine-tune the mobile phase composition to achieve the desired resolution.
-
Possible Cause 2: Inappropriate Column Temperature
-
Diagnosis:
-
Vary the column temperature in small increments (e.g., 5°C) and observe the effect on resolution.
-
-
Solution:
-
Determine the optimal temperature that balances resolution and analysis time. Keep in mind that higher temperatures can increase the risk of degradation.
-
Experimental Protocols
Protocol 1: Stability-Indicating Chiral RP-HPLC Method
This protocol is a starting point for developing a robust method for the simultaneous analysis of Tofacitinib enantiomers while minimizing degradation.
| Parameter | Recommendation | Rationale |
| Column | CHIRALPAK IH (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column | Proven to be effective for the separation of Tofacitinib enantiomers.[3][15] |
| Mobile Phase | A: 5 mM Ammonium Acetate Buffer (pH 4.0-5.0) B: Acetonitrile | Acidic pH enhances the stability of Tofacitinib.[10] Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B and gradually increase. A suggested gradient is: 0-2 min, 15% B; 2-15 min, 15-25% B; 15-20 min, 25-90% B; 20-25 min, 90% B; 25-30 min, 90-15% B; 30-40 min, 15% B. | A gradient elution can help to resolve the enantiomers while minimizing run time. |
| Flow Rate | 0.6 - 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | A moderate temperature to ensure good peak shape without causing significant thermal degradation.[15] |
| Detection | UV at 285 nm | A suitable wavelength for the detection of Tofacitinib.[3][15] |
| Injection Volume | 10 - 20 µL | A standard injection volume. |
| Sample Diluent | Mobile Phase A or a buffer at a similar pH | Maintains the stability of the analyte in the sample vial. |
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential for understanding the stability of Tofacitinib and for developing a stability-indicating analytical method.
Caption: Workflow for a forced degradation study of Tofacitinib.
Summary of Tofacitinib Degradation Under Forced Conditions
The following table summarizes the typical degradation of Tofacitinib under various stress conditions as reported in the literature. This data is crucial for predicting potential degradation products and for designing a stability-indicating method.
| Stress Condition | Typical Conditions | Extent of Degradation | Key Observations | References |
| Acid Hydrolysis | 0.1 M HCl, Room Temperature, 48h | Moderate | Degradation occurs at the amide and cyano groups. | [1][7][8] |
| Base Hydrolysis | 0.1 M NaOH, Room Temperature, 10 min - 48h | Significant | More rapid and extensive degradation than in acidic conditions. Multiple degradation products are often observed. | [1][6][7][17] |
| Oxidative | 3% H₂O₂, Room Temperature, 48h | Significant | The pyrrolo[2,3-d]pyrimidine ring is susceptible to oxidation, leading to multiple degradation products. | [1][7][8] |
| Thermal | 50°C, 6h | Moderate to Significant | Degradation increases with temperature. | [1][9] |
| Photolytic | UV light at 254 nm, 6h | Low to Moderate | One major degradation product is typically observed. | [1][7][9] |
Logical Framework for Method Development
The following diagram illustrates a logical approach to developing a robust analytical method for racemic Tofacitinib, with a focus on minimizing degradation.
Caption: Logical workflow for analytical method development for Tofacitinib.
By following the guidance in this technical support center, researchers can develop a deeper understanding of the challenges associated with the analysis of racemic Tofacitinib and implement strategies to ensure the accuracy and reliability of their results.
References
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Separation and Determination of Tofacitinib and Its Optical Isomers by NP-HPLC [cjph.com.cn]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 14. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 15. mdpi.com [mdpi.com]
- 16. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 17. emergingstandards.usp.org [emergingstandards.usp.org]
Technical Support Center: Navigating Matrix Effects in Racemic Tofacitinib Bioanalysis
Welcome to the technical support center for the bioanalysis of racemic Tofacitinib. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and develop robust, reliable methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What exactly are matrix effects, and why are they a critical issue for Tofacitinib bioanalysis?
A1: Matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often undetected, components in the sample matrix.[1][2][3] In the context of LC-MS/MS analysis of Tofacitinib from biological fluids like plasma or serum, these interfering components can either suppress or enhance the Tofacitinib signal at the mass spectrometer's ion source.[3][4]
Why it's critical for Tofacitinib: This phenomenon is a primary source of analytical inaccuracy and imprecision.[4][5] If the matrix effect varies between your calibration standards and your unknown study samples, or even between different individual study samples, it can lead to erroneous quantification of Tofacitinib concentration.[6][7] Given that Tofacitinib is a potent Janus kinase (JAK) inhibitor, accurate pharmacokinetic data is essential for determining its safety and efficacy. Regulatory bodies, including the FDA, mandate the evaluation of matrix effects during method validation to ensure data integrity.[8][9][10]
Q2: I suspect ion suppression in my Tofacitinib assay. What are the most common culprits in plasma?
A2: The most notorious sources of matrix effects in plasma, particularly when using electrospray ionization (ESI), are phospholipids .[11][12] These are major components of cell membranes and are highly abundant in plasma.[12] During common sample preparation methods like protein precipitation (PPT), phospholipids are not efficiently removed and can co-elute with Tofacitinib, causing significant ion suppression.[11][12]
Other potential sources include:
-
Endogenous Components: Salts, proteins, and other lipids.[3]
-
Exogenous Components: Anticoagulants (e.g., EDTA, heparin), dosing vehicles, and concomitant medications administered during a clinical study.[3]
Q3: How can I visually confirm where ion suppression is occurring in my chromatogram?
A3: The gold-standard technique for qualitatively assessing matrix effects across a chromatographic run is the post-column infusion experiment .[7][13][14] This method helps you visualize the specific retention times where matrix components are causing ion suppression or enhancement.
Experimental Protocol: Post-Column Infusion
-
Setup: Use a T-connector to introduce a constant flow of a pure Tofacitinib solution (e.g., 50 ng/mL in mobile phase) via a syringe pump into the eluent stream from the LC column, just before it enters the mass spectrometer's ion source.
-
Equilibration: Begin the infusion and allow the Tofacitinib signal to stabilize, establishing a steady baseline on your mass spectrometer.
-
Injection: Inject a blank, extracted matrix sample (i.e., plasma processed with your sample preparation method but without any Tofacitinib).
-
Analysis: Monitor the Tofacitinib MRM (multiple reaction monitoring) transition throughout the chromatographic run. Any deviation from the stable baseline indicates a matrix effect. A dip in the baseline signifies ion suppression, while a peak indicates ion enhancement.[14]
-
Interpretation: Compare the retention time of your Tofacitinib peak from a standard injection with the regions of ion suppression identified in the post-column infusion experiment. If your analyte elutes within a suppression zone, your method is highly susceptible to matrix effects.
Caption: Post-column infusion experimental setup.
Q4: My post-column infusion test confirmed ion suppression. How do I quantitatively measure the extent of this effect?
A4: To quantify matrix effects, you must perform a post-extraction spike experiment . This is a mandatory component of bioanalytical method validation as per regulatory guidelines.[3][10] The goal is to calculate a Matrix Factor (MF).
Experimental Protocol: Quantitative Assessment of Matrix Factor (MF)
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike Tofacitinib and its internal standard (IS) into the final reconstitution solvent at low and high concentrations (e.g., LLOQ and ULOQ).
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., six different sources of human plasma) through your entire sample preparation procedure. Spike Tofacitinib and the IS into the final, clean extracts at the same low and high concentrations as Set A.[15]
-
-
Analyze and Calculate: Analyze both sets of samples via LC-MS/MS. The Matrix Factor is calculated as:
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
The key is not just the absolute value, but the variability between the different matrix lots. According to FDA guidance, the precision (Coefficient of Variation, %CV) of the IS-normalized matrix factors calculated from the different lots should not be greater than 15%.[10]
-
Q5: Which sample preparation technique is most effective for minimizing matrix effects in Tofacitinib bioanalysis?
A5: The choice of sample preparation is your primary defense against matrix effects.[5] While simple, Protein Precipitation (PPT) is often insufficient as it fails to remove phospholipids.[12][16] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer superior cleanup.[17]
| Technique | Principle | Pros for Tofacitinib Analysis | Cons for Tofacitinib Analysis |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation.[18] | Fast, simple, and inexpensive. | Poor removal of phospholipids and other endogenous interferences, leading to high risk of matrix effects. [12][16][19] |
| Liquid-Liquid Extraction (LLE) | Tofacitinib is partitioned from the aqueous plasma into an immiscible organic solvent based on its solubility and pH.[20] | Better cleanup than PPT; can remove many phospholipids and salts. | Can be labor-intensive, requires larger solvent volumes, and analyte recovery can be variable. |
| Solid-Phase Extraction (SPE) | Tofacitinib is selectively retained on a solid sorbent while interferences are washed away. The purified Tofacitinib is then eluted.[21] | Highly selective and provides the cleanest extracts, significantly reducing matrix effects. [7][11][17] Amenable to automation. | Requires more method development time and is more expensive than PPT or LLE. |
Recommendation: For a robust and reliable Tofacitinib assay, Solid-Phase Extraction (SPE) is the highly recommended approach to minimize matrix effects.[17][22]
Caption: Troubleshooting workflow for matrix effects.
Q6: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) considered the gold standard for Tofacitinib bioanalysis?
A6: A Stable Isotope-Labeled Internal Standard (SIL-IS), such as Deuterium or ¹³C-labeled Tofacitinib, is the most effective tool to compensate for matrix effects.[23][24]
The Rationale: A SIL-IS is chemically identical to Tofacitinib and differs only in mass.[24] Therefore, it exhibits nearly identical behavior throughout the entire analytical process:
-
Extraction Recovery: It will be extracted from the matrix with the same efficiency as the analyte.[23]
-
Chromatographic Co-elution: It will have the same retention time.
-
Ionization Response: It will experience the same degree of ion suppression or enhancement at the ion source.[23][25]
By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, any signal variability caused by matrix effects is effectively normalized, leading to a significant improvement in accuracy and precision.[6][24] Using a structural analogue IS is inferior because it may not co-elute or experience the same degree of matrix effect, leading to inaccurate correction.[24]
Q7: Can I simply dilute my plasma sample to mitigate matrix effects?
A7: Yes, sample dilution is a straightforward strategy to reduce the concentration of interfering matrix components introduced into the LC-MS/MS system.[7][19] However, this approach is only viable if the resulting Tofacitinib concentration remains well above the Lower Limit of Quantification (LLOQ) of your assay.[19] For studies requiring high sensitivity to capture the terminal elimination phase of Tofacitinib, dilution may compromise your ability to accurately measure low concentrations. It is often used in combination with a more effective sample cleanup technique.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. providiongroup.com [providiongroup.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Bioanalytical Method Development and Validation of Tofacitinib in Rat Plasma Using Green Solvent and Application to Pharmacokinetic Study by LC‐MS | Semantic Scholar [semanticscholar.org]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and validation of a RP-HPLC method for the quantitation of tofacitinib in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 23. waters.com [waters.com]
- 24. benchchem.com [benchchem.com]
- 25. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Stabilizing Racemic Tofacitinib Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers and scientists encountering stability issues with racemic Tofacitinib solutions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflows.
Introduction to Tofacitinib Stability
This guide will address the key factors influencing the stability of racemic Tofacitinib solutions and provide practical, evidence-based strategies to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: My Tofacitinib solution is showing signs of degradation (e.g., color change, precipitation). What are the most likely causes?
Changes in the physical appearance of your solution are often the first indicators of chemical instability.[4][5] The primary factors affecting Tofacitinib stability in solution are:
-
pH: Tofacitinib is most stable in acidic conditions, specifically between pH 2.0 and 5.0.[7][8][9] Under basic conditions (pH > 7), it undergoes base-catalyzed hydrolysis, leading to degradation.[7][10][11]
-
Temperature: Elevated temperatures accelerate chemical reactions, including degradation pathways.[4][6][12] Storing solutions at unnecessarily high temperatures can significantly shorten their shelf life.
-
Light: Exposure to UV light can induce photolytic degradation.[13][14] While some studies suggest Tofacitinib is relatively stable under photolytic stress, it is best practice to protect solutions from light.[11]
-
Oxidation: Tofacitinib is susceptible to oxidative degradation, particularly at the pyrrole ring.[10][13][15] The presence of oxidizing agents or even dissolved oxygen can promote the formation of oxidative impurities.
Q2: What is the optimal pH for storing a racemic Tofacitinib solution?
To maximize stability, maintain the pH of your Tofacitinib solution between 2.0 and 5.0.[7][8][9] Within this range, the degradation rate is minimal. As the pH increases, particularly above its pKa of 5.2, the rate of degradation increases significantly.[7][8]
Q3: How does temperature affect the stability of my Tofacitinib solution?
Higher temperatures increase the rate of chemical degradation.[4][6][12] For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or lower) is preferable, provided the solvent system is appropriate to prevent precipitation upon thawing. Always allow the solution to return to room temperature slowly and mix thoroughly before use.
Q4: Should I be concerned about the ionic strength of my buffer?
Yes, ionic strength can influence the stability of Tofacitinib. Studies have shown that minimizing ionic strength helps to maximize stability.[7][8] Therefore, it is advisable to use buffers with the lowest effective concentration necessary for your experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Peaks in HPLC/UPLC Chromatogram | Degradation of Tofacitinib | - Verify the pH of your solution is within the optimal range (2.0-5.0).[7][8] - Ensure the solution has been stored at the correct temperature and protected from light.[4][13] - Prepare fresh solutions more frequently. - Consider performing a forced degradation study to identify potential degradants.[10][13][16] |
| Decreased Potency or Inconsistent Results | Loss of active (3R,4R)-Tofacitinib due to degradation or potential racemization. | - Confirm the stability of your stock solution using a validated analytical method. - Implement stricter storage conditions (lower temperature, light protection). - For critical experiments, consider using a freshly prepared solution. |
| Precipitation in Solution | Poor solubility at the storage pH or temperature. | - Tofacitinib solubility is pH-dependent, increasing in acidic conditions.[7][8] Ensure the pH is appropriate for the desired concentration. - If storing at low temperatures, ensure the solvent system can maintain solubility. The use of co-solvents may be necessary. |
| Solution Discoloration | Formation of degradation products. | - Investigate the cause of degradation (pH, temperature, light, oxidation).[4][5] - Discard the discolored solution and prepare a fresh batch under optimized conditions. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Racemic Tofacitinib Stock Solution
This protocol outlines the preparation of a 10 mM stock solution in a buffer system designed to enhance stability.
Materials:
-
Racemic Tofacitinib powder
-
Citrate buffer components (Citric acid, Sodium citrate)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Sterile, amber glass vials or polypropylene tubes
Procedure:
-
Prepare a 50 mM Citrate Buffer (pH 4.0):
-
Dissolve the appropriate amounts of citric acid and sodium citrate in high-purity water to achieve the target pH.
-
Verify the pH using a calibrated pH meter and adjust as necessary with dilute acid or base.
-
-
Dissolve Racemic Tofacitinib:
-
Accurately weigh the required amount of racemic Tofacitinib powder.
-
Add a small volume of the pH 4.0 citrate buffer to the powder and vortex or sonicate until fully dissolved.
-
Bring the solution to the final desired volume with the citrate buffer.
-
-
Storage:
-
Aliquot the stock solution into sterile, amber glass vials or polypropylene tubes.
-
For short-term storage (up to 1 week), store at 2-8°C.
-
For long-term storage, store at -20°C or -80°C.
-
Protocol 2: Chiral HPLC Method for Assessing Racemic Purity and Stability
This method allows for the separation of Tofacitinib enantiomers to monitor for potential racemization and degradation over time.[2][3][17]
Instrumentation and Columns:
-
HPLC or UPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK® series)[2][3]
Mobile Phase and Conditions (Example):
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).[2][3] The exact ratio and gradient will depend on the specific chiral column used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Controlled, often around 25-30°C.
Procedure:
-
Prepare Samples: Dilute your Tofacitinib solution to an appropriate concentration within the linear range of the assay using the mobile phase.
-
Analysis: Inject the sample onto the equilibrated chiral HPLC system.
-
Data Interpretation:
-
Identify the peaks corresponding to the (3R,4R) and (3S,4S) enantiomers based on a reference standard.
-
Calculate the peak areas to determine the enantiomeric ratio.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizing Key Concepts
Factors Influencing Tofacitinib Solution Stability
Caption: Key factors impacting the stability of racemic Tofacitinib solutions.
Troubleshooting Workflow for Unstable Solutions
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 4. Temperature Control in Pharmaceutical Stability - Biolife Solutions [biolifesolutions.com]
- 5. Pharmaceutical Stability Storage Importance | SciSafe [scisafe.com]
- 6. scitechnol.com [scitechnol.com]
- 7. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. prezi.com [prezi.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. jmnc.samipubco.com [jmnc.samipubco.com]
- 15. Elucidating the Mechanism of Tofacitinib Oxidative Decyanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Racemic Tofacitinib Purification Techniques
Welcome to the technical support center for the purification of racemic Tofacitinib. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of Tofacitinib. As the therapeutic efficacy of Tofacitinib resides in the (3R,4R)-stereoisomer, achieving high enantiomeric and diastereomeric purity is a critical quality attribute.[1] This resource provides in-depth, experience-driven answers to common challenges encountered during the chiral resolution of Tofacitinib, moving beyond simple protocols to explain the scientific rationale behind each step.
Frequently Asked Questions (FAQs): Core Purification Strategies
This section addresses fundamental questions about the primary methods used to resolve racemic Tofacitinib and its intermediates.
Q1: What are the primary stereoisomers of Tofacitinib I need to be concerned about during purification?
You must control for three other stereoisomers that arise from the two chiral centers at the C3 and C4 positions of the piperidine ring.[1] The therapeutically active isomer is (3R,4R)-Tofacitinib. The other isomers are considered process-related impurities that must be monitored and controlled.[1]
The stereoisomers are:
-
(3R,4R)-Tofacitinib: The active pharmaceutical ingredient (API).
-
(3S,4S)-Tofacitinib: The enantiomer of the API.
-
(3R,4S) & (3S,4R)-Tofacitinib: A pair of diastereomers relative to the API.[1]
Understanding the relationship between these isomers is fundamental to selecting and optimizing a purification strategy.
Q2: What are the main strategies for chiral purification of Tofacitinib, and how do I choose the right one?
There are three primary strategies for resolving racemic Tofacitinib or its key intermediates:
-
Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct method for separating all four stereoisomers. It is often used for both analytical quality control and small-scale preparative purification.
-
Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic amine intermediate with a chiral acid to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
-
Enzymatic Kinetic Resolution: This technique uses an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.
The choice of method depends on the scale of your synthesis, required purity, cost considerations, and the specific synthetic route employed.
Q3: For chiral HPLC, what type of column and mobile phase should I start with?
For Tofacitinib and its isomers, polysaccharide-based chiral stationary phases (CSPs) are highly effective. These CSPs, such as those coated with amylose or cellulose derivatives, provide the necessary stereospecific interactions (e.g., hydrogen bonding, dipole-dipole) to resolve the enantiomers.
Starting Point Recommendations:
| Parameter | Normal-Phase (NP-HPLC) | Reversed-Phase (RP-HPLC) | Rationale & Causality |
| Column | Chiralpak AS-H[1][2] | CHIRALPAK IH[3][4] | The AS-H (amylose-based) column is effective for separating all four isomers.[2] The IH (cellulose-based) column shows excellent resolution for the enantiomeric pair (RR/SS) under reversed-phase conditions, which can be advantageous for aqueous samples.[3] |
| Mobile Phase | Hexane:Ethanol:Methanol:2-Aminoethanol (70:20:10:0.2)[2] | Ammonium Acetate Buffer (pH 8.0) & Acetonitrile (gradient)[3][4] | In NP-HPLC, the alcohol modifiers control retention while the amine additive improves peak shape by minimizing interactions with residual silanols on the silica support. In RP-HPLC, acetonitrile is a non-protonic solvent that avoids interfering with hydrogen-bonding interactions between the CSP and the analyte.[3] |
| Detection | 290 nm[1][2] | 285 nm[3][4] | These wavelengths correspond to the UV absorbance maxima for the pyrrolopyrimidine chromophore in Tofacitinib, providing high sensitivity. |
Note: These are starting points. Optimization is almost always necessary.
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification experiments in a direct Q&A format.
Chiral HPLC Troubleshooting
Q: My peaks are broad and tailing on a polysaccharide column. What's happening?
A: This is a common issue, often caused by secondary interactions or improper mobile phase composition.
-
Causality: Tofacitinib's basic piperidine nitrogen can interact ionically with acidic sites (residual silanols) on the silica gel support of the CSP. This leads to peak tailing.
-
Solution 1 (For NP-HPLC): Add a small amount of a basic additive to your mobile phase. An amine like diethylamine (DEA) or 2-aminoethanol at a concentration of 0.1-0.2% will compete for the active sites on the stationary phase, improving peak symmetry.[2]
-
Solution 2 (For RP-HPLC): Adjust the pH of your aqueous buffer. For Tofacitinib, a slightly basic pH (e.g., pH 8.0) can ensure the analyte is in a neutral state, minimizing undesirable ionic interactions.[3][4] Also, ensure the buffer concentration is sufficient (e.g., 5 mM ammonium acetate) to maintain consistent pH and ionic strength.[3]
Q: I'm not getting baseline separation between the (3R,4R) and (3S,4S) enantiomers. How can I improve resolution?
A: Resolution (Rs) is a function of efficiency, selectivity, and retention. Improving any of these can enhance your separation. An Rs value > 1.5 is generally required for good quantification.[3]
-
Causality: Insufficient resolution means the chiral stationary phase is not discriminating effectively enough between the enantiomers under the current conditions.
-
Solution 1 (Optimize Flow Rate): Lower the flow rate (e.g., from 1.0 mL/min to 0.6 mL/min). This increases the time the analytes spend interacting with the CSP, often improving efficiency and resolution, as demonstrated in some validated methods.[3]
-
Solution 2 (Adjust Temperature): Lowering the column temperature (e.g., from 30°C to 25°C) can enhance the enthalpic differences in the interactions between the enantiomers and the CSP, thereby increasing selectivity and resolution.
-
Solution 3 (Change Mobile Phase Composition): In NP-HPLC, alter the ratio of your alcohol modifiers (e.g., ethanol vs. isopropanol). Different alcohols can change the hydrogen-bonding environment and impact selectivity. In RP-HPLC, modify the gradient slope or the organic modifier (e.g., try methanol instead of acetonitrile) to alter selectivity.
-
Solution 4 (Switch Columns): If optimization fails, the selectivity of your chosen column may be insufficient. If you are using a cellulose-based column (like CHIRALPAK IH), try an amylose-based one (like Chiralpak AS-H), or vice-versa. Different polysaccharide backbones offer unique chiral recognition environments.[3]
Diastereomeric Salt Resolution Troubleshooting
Q: My yield after crystallization is very low. How can I improve it?
A: Low yield in diastereomeric salt resolution is typically an issue of solubility or incomplete crystallization.
-
Causality: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system, or the desired salt may be too soluble.
-
Solution 1 (Solvent Screening): The choice of solvent is critical. An ideal solvent will maximize the solubility difference between the two diastereomeric salts. Experiment with different solvent systems, such as mixtures of methanol and water, or ethanol and heptane.[5][6]
-
Solution 2 (Optimize Temperature Profile): Control the cooling rate. A slow, controlled cooling profile allows for the selective crystallization of the less soluble diastereomer. Crash-cooling will often cause both diastereomers to precipitate, ruining the resolution and lowering the purity of the isolated solid.
-
Solution 3 (Seeding): Add a few seed crystals of the pure, desired diastereomeric salt to the supersaturated solution. Seeding provides a template for crystallization to begin, which can improve both the yield and the enantiomeric purity of the final product.[7]
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method for Tofacitinib Enantiomers
This protocol is adapted from a validated method for determining the enantiomeric purity of Tofacitinib citrate.[3][4]
Objective: To separate and quantify the (3R,4R) and (3S,4S) enantiomers of Tofacitinib.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Column: CHIRALPAK IH (250 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase A: 5 mM Ammonium Acetate buffer (pH 8.0)
-
Mobile Phase B: Acetonitrile
-
Diluent: Mobile Phase A:Acetonitrile (4:1)
2. Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min[3]
-
Column Temperature: 30 °C[3]
-
Detection Wavelength: 285 nm[3]
-
Injection Volume: 20 µL[3]
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0 20 2 15 15 25 20 90 25 90 30 20 | 40 | 20 |
3. Sample Preparation:
-
Test Solution: Accurately weigh an amount of sample equivalent to ~5 mg of Tofacitinib. Dissolve in 10 mL of diluent. Use ultrasonic treatment for 15 minutes to ensure complete dissolution. Filter through a 0.45-µm membrane before injection.[3]
-
Reference Solution: Prepare a solution containing both the (3R,4R) and (3S,4S) isomers at approximately 5 µg/mL each in the diluent to confirm peak identity and resolution.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Separation and Determination of Tofacitinib and Its Optical Isomers by NP-HPLC [cjph.com.cn]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 7. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
Technical Support Center: Method Validation for Racemic Tofacitinib Analysis
Welcome to the technical support center for analytical method validation of racemic Tofacitinib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential challenges and their resolutions. The biological activity of chiral compounds like Tofacitinib is often dependent on their stereochemistry, making the analysis of enantiomeric purity critically important in pharmaceutical development.[1][2] This resource is structured to offer both quick answers through FAQs and detailed, step-by-step solutions in the troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: Why is chiral separation crucial for Tofacitinib?
A1: Tofacitinib has two chiral centers, meaning multiple stereoisomers can exist.[3] The therapeutic efficacy of chiral drugs often resides in one specific enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[2][4][5] Therefore, regulatory bodies require the stereospecific analysis of chiral drugs to ensure safety and efficacy. For Tofacitinib, the (3R,4R)-isomer is the active pharmaceutical ingredient (API), and its enantiomer, the (3S,4S)-isomer, is considered a process impurity that must be monitored and controlled.[6][7]
Q2: Which analytical technique is most suitable for Tofacitinib enantiomer separation?
A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely reported and effective technique for separating Tofacitinib enantiomers.[3][6][7][8] Specifically, methods using polysaccharide-based CSPs, such as the CHIRALPAK® series, have demonstrated successful resolution.[3][6] Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations and can offer advantages in terms of speed and reduced solvent consumption.[9]
Q3: What are the key validation parameters I need to assess according to ICH Q2(R1) guidelines?
A3: For a quantitative impurity method, such as the analysis of the unwanted enantiomer in Tofacitinib, the following parameters must be validated as per ICH Q2(R1) guidelines: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Quantitation Limit (QL), Detection Limit (DL), and Robustness.[10][11][12]
Q4: What is a typical starting point for developing a chiral HPLC method for Tofacitinib?
A4: A good starting point, based on published literature, would be to use a polysaccharide-based chiral column like a CHIRALPAK IH.[3][6] A mobile phase consisting of an ammonium acetate buffer (e.g., 5 mM, pH 8.0) and acetonitrile with a gradient elution can be effective.[3][6] Detection is typically performed using a UV detector at approximately 285 nm or 287 nm.[6][13]
Q5: What are forced degradation studies and why are they important?
A5: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products.[14][15][16] This is a critical part of validation as it demonstrates the stability-indicating nature of the analytical method, proving that the method can specifically measure the analyte of interest without interference from any degradants.[1][12] For Tofacitinib, studies have shown it is particularly sensitive to alkali (base) and oxidative stress conditions.[14][17]
Troubleshooting Guide: Common Issues in Racemic Tofacitinib Analysis
This section delves into specific problems you may encounter during method validation and provides a systematic approach to resolving them.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Poor resolution between the Tofacitinib enantiomers is a common hurdle. The goal is to achieve baseline separation (Resolution (Rs) ≥ 1.5) to ensure accurate quantitation.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic modifier and buffer are critical for chiral recognition.
-
Action: Systematically vary the acetonitrile concentration. Sometimes, a small change can significantly impact selectivity. If using a buffer, ensure its pH is appropriate for Tofacitinib (pKa values will influence its ionization state). For instance, a published method successfully used an ammonium acetate buffer at pH 8.0.[6]
-
-
Inappropriate Chiral Stationary Phase (CSP): Not all CSPs will resolve all compounds.
-
Action: If optimizing the mobile phase fails, screen different types of CSPs. While polysaccharide-based columns are a good starting point, other options like cyclodextrin-based columns could be explored.[18]
-
-
Incorrect Column Temperature: Temperature affects the thermodynamics of the chiral recognition mechanism.
-
Action: Evaluate the effect of column temperature. A typical starting point is 30°C.[6] Try varying the temperature in 5°C increments (e.g., 25°C, 35°C). Lower temperatures often improve resolution but may increase backpressure and run time.
-
-
Flow Rate is Too High: A high flow rate can reduce the time available for the enantiomers to interact differently with the CSP.
Issue 2: Peak Splitting or Shoulder Peaks
Peak splitting can make integration and quantitation unreliable. It's crucial to distinguish between true chromatographic problems and the presence of another chiral species.[19][20]
Potential Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[20]
-
Action: Dissolve and inject the Tofacitinib sample in the initial mobile phase or a weaker solvent whenever possible. For example, if your gradient starts at 23% acetonitrile, avoid dissolving your sample in 100% acetonitrile.[14]
-
-
Column Contamination or Degradation: Contaminants from previous analyses can accumulate at the head of the column, disrupting the sample band.[21][22] A void or channel in the packing material can also cause splitting.
-
Action: First, flush the column with a strong, compatible solvent (check the column care guide). For coated polysaccharide columns, harsh solvents must be avoided.[21] If flushing doesn't work, try reversing the column (only for non-directional columns) and flushing again. If the problem persists, the column may need to be replaced.
-
-
Blocked Inlet Frit: Particulates from the sample or system can block the inlet frit, causing uneven flow distribution.[19][22]
-
Action: Replace the column inlet frit. Using a guard column or an in-line filter is highly recommended to protect the analytical column.
-
-
Co-eluting Impurity: The shoulder or split could be a closely eluting impurity, not a chromatographic artifact.
-
Action: Use a Peak Purity analysis tool with a PDA/DAD detector. This will analyze the spectra across the peak to determine if it is spectrally homogeneous.[1] If the peak is not pure, the chromatographic method must be modified to resolve the impurity.
-
Caption: Workflow for analytical method validation.
By following this structured guide, you can effectively navigate the complexities of validating a chiral method for Tofacitinib, ensuring your results are accurate, reliable, and compliant with regulatory expectations.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 8. Determination of Four Enantiomers in Tofacitinib Citrate by HPLC [cjph.com.cn]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. jordilabs.com [jordilabs.com]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. fda.gov [fda.gov]
- 13. ijper.org [ijper.org]
- 14. emergingstandards.usp.org [emergingstandards.usp.org]
- 15. Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances | Semantic Scholar [semanticscholar.org]
- 16. iosrjournals.org [iosrjournals.org]
- 17. pnrjournal.com [pnrjournal.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 20. researchgate.net [researchgate.net]
- 21. chiraltech.com [chiraltech.com]
- 22. ijprajournal.com [ijprajournal.com]
Validation & Comparative
Navigating Stereochemistry in Kinase Inhibition: A Comparative Guide to Racemic vs. Enantiopure Tofacitinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, the Janus kinase (JAK) inhibitor tofacitinib stands as a significant advancement in the management of autoimmune diseases like rheumatoid arthritis. Marketed as Xeljanz®, the clinically approved formulation is an enantiopure substance, specifically the (3R,4R)-stereoisomer. This guide provides an in-depth technical comparison of the biological activity of racemic tofacitinib versus its enantiopure counterpart, underscoring the critical role of stereochemistry in drug efficacy and selectivity. Through an examination of experimental data and methodologies, we will elucidate why the precise three-dimensional arrangement of atoms in tofacitinib is paramount to its therapeutic function.
The Decisive Role of Chirality in Tofacitinib's Biological Activity
Tofacitinib possesses two chiral centers within its piperidine ring, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The therapeutic agent is the citrate salt of the (3R,4R)-stereoisomer[1]. Extensive research has demonstrated that the pharmacological activity of tofacitinib is highly dependent on its stereochemistry, with the (3R,4R)-enantiomer being the most potent inhibitor of the JAK family of kinases[2]. The other stereoisomers are generally considered to be significantly less active or possess no biological equivalence[1][3].
This stereoselectivity is a direct consequence of the specific interactions between the drug molecule and the ATP-binding pocket of the JAK enzymes. The precise spatial orientation of the substituents on the piperidine ring of the (3R,4R)-enantiomer allows for optimal binding and inhibition of the kinase's activity.
Mechanism of Action: The JAK-STAT Signaling Pathway
Tofacitinib exerts its therapeutic effects by inhibiting the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is a critical intracellular cascade for a multitude of cytokines and growth factors that are central to immune cell function and inflammation[4]. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2[4]. Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2[4].
Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. These activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses. By blocking JAK activity, tofacitinib prevents the phosphorylation and activation of STATs, thereby interrupting this signaling cascade[2][4].
Figure 1: The JAK-STAT signaling pathway and the inhibitory action of (3R,4R)-Tofacitinib.
Comparative In Vitro Inhibitory Activity
The potency of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. While a direct comparative study of all tofacitinib stereoisomers is not publicly available, the following table presents representative IC50 values for the therapeutically active (3R,4R)-enantiopure tofacitinib against the JAK kinases. It is widely accepted that the other stereoisomers are significantly less potent.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| (3R,4R)-Tofacitinib | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 | 16 - 34 |
| Racemic Tofacitinib & Other Stereoisomers | Significantly Less Active | Significantly Less Active | Significantly Less Active | Significantly Less Active |
Note: The IC50 values for (3R,4R)-Tofacitinib are presented as a range compiled from multiple sources, reflecting variations in experimental conditions[5]. The other stereoisomers are reported to have no biological equivalence[3].
Experimental Protocols for Assessing Tofacitinib's Biological Activity
The determination of the inhibitory activity of tofacitinib and its stereoisomers relies on robust and validated in vitro biochemical and cell-based assays.
In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the enzymatic activity of purified JAK kinases and their inhibition by a test compound.
Objective: To determine the IC50 value of a compound against a specific JAK enzyme.
Methodology:
-
Compound Preparation: A serial dilution of the test compound (e.g., racemic tofacitinib, (3R,4R)-tofacitinib) is prepared in an appropriate solvent, typically DMSO.
-
Assay Plate Preparation: The diluted compounds are dispensed into the wells of a microtiter plate.
-
Enzyme and Substrate Addition: A solution containing the purified recombinant JAK enzyme and a specific peptide substrate is added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept at or near the Michaelis-Menten constant (Km) for the specific JAK enzyme to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Incubation: The plate is incubated at a controlled temperature to allow the enzymatic reaction to proceed.
-
Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. A common method is the use of a luminescence-based assay that measures the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The data is then plotted as percent inhibition versus the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN112697906A - Method for detecting chiral intermediate and enantiomer of tofacitinib - Google Patents [patents.google.com]
- 4. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Tofacitinib Enantiomers: A Stereoselective Approach to JAK Inhibition
Introduction: The Significance of Chirality in Kinase Inhibition
Tofacitinib, marketed as Xeljanz®, is a potent inhibitor of the Janus kinase (JAK) family and represents a cornerstone of oral small molecule therapy for autoimmune diseases like rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis[1][2]. Its therapeutic success hinges on the precise molecular interactions between the drug and its target enzymes. Tofacitinib possesses two chiral centers, giving rise to four possible stereoisomers. The commercially available and therapeutically active form is the (3R,4R)-enantiomer[3]. Its mirror image, the (3S,4S)-enantiomer, along with two other diastereomers, are considered process-related impurities[3].
In pharmaceutical development, the stereochemistry of a drug is of paramount importance, as enantiomers, despite having identical chemical compositions, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles due to their three-dimensional spatial arrangements[1][4][5]. This guide provides an in-depth comparison of the Tofacitinib enantiomers, grounded in experimental data, to elucidate the structural basis for its stereoselective efficacy. We will explore the underlying mechanism of action, present methodologies for chiral separation and analysis, and compare the biological activity, thereby underscoring the critical need for stereochemical control in drug manufacturing.
Mechanism of Action: The JAK-STAT Signaling Pathway
Tofacitinib exerts its immunomodulatory effects by interrupting the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway[6][7]. This pathway is a critical communication route for numerous cytokines and growth factors involved in hematopoiesis, immune response, and inflammation[6].
The process begins when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate each other and the receptor itself, creating docking sites for STAT proteins[7]. Once docked, STATs are phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in the inflammatory response[6][7].
Tofacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK enzymes and preventing the phosphorylation cascade. While it shows activity against JAK1, JAK2, and JAK3, it demonstrates functional selectivity for JAK1 and JAK3 over JAK2 in cellular assays[8][9][10]. This inhibition effectively blocks the signaling of a wide array of pro-inflammatory cytokines, thereby reducing immune cell activation and inflammation[11][12][13].
References
- 1. mdpi.com [mdpi.com]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Evaluating tofacitinib citrate in the treatment of moderate-to-severe active ulcerative colitis: design, development and positioning of therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Frontiers | Comparative effectiveness and safety of tofacitinib vs. adalimumab in patients with rheumatoid arthritis: A systematic review and meta-analysis [frontiersin.org]
- 11. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 13. Efficacy and safety of tofacitinib for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Racemic Tofacitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of analytical methodologies for the validation of racemic Tofacitinib, a Janus kinase (JAK) inhibitor. As the therapeutic efficacy of Tofacitinib resides in the (3R,4R)-enantiomer, the robust separation and quantification of its stereoisomers are critical for quality control and regulatory compliance.[1][2][3] This document will explore the nuances of chiral separation techniques, delve into the regulatory framework governing method validation, and provide detailed, actionable protocols for researchers in the pharmaceutical sciences.
Tofacitinib, marketed as Xeljanz, is prescribed for conditions like rheumatoid arthritis and ulcerative colitis.[4] Its mechanism of action involves the inhibition of JAK enzymes, which are pivotal in inflammatory signaling pathways.[4] The synthesis of Tofacitinib can result in the formation of four stereoisomers due to two chiral centers in its piperidine ring.[3] The (3R,4R)-isomer is the active pharmaceutical ingredient, while its enantiomer, (3S,4S), and the two diastereomers, (3R,4S) and (3S,4R), are considered impurities that must be carefully monitored.[3]
The Imperative of Chiral Separation in Drug Development
The stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological properties. For Tofacitinib, ensuring the enantiomeric purity of the active (3R,4R)-isomer is paramount for safety and efficacy.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of stereoisomeric impurities.[5][6][7] Therefore, the development and validation of analytical methods capable of resolving and quantifying these isomers are not merely a technical exercise but a fundamental aspect of drug quality assurance.
Comparative Analysis of Analytical Techniques for Chiral Separation
Several analytical techniques can be employed for the chiral separation of Tofacitinib. The choice of method often depends on factors such as the required resolution, sensitivity, and the specific application (e.g., routine quality control vs. research and development).
| Analytical Technique | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | High resolution, well-established, versatile, and widely available. | Can require specialized and expensive chiral columns; method development can be time-consuming. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase, often with a co-solvent, and a chiral stationary phase. | Faster separations, lower solvent consumption ("greener" chemistry), and orthogonal selectivity to HPLC. | Higher initial instrument cost; less common in standard QC labs. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged enantiomers in an electric field, often with a chiral selector added to the buffer. | High efficiency, minimal sample and reagent consumption. | Can have lower sensitivity and robustness compared to HPLC for some applications. |
For the routine quality control of Tofacitinib, Chiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has emerged as a robust and reliable method.[1][2] It offers a good balance of resolution, sensitivity, and practicality for pharmaceutical laboratories.
Regulatory Framework for Analytical Method Validation
The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[5] International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for the validation of analytical procedures.[7][8][9][10][11] The FDA and EMA also provide specific guidance that aligns with the ICH principles.[6][7][12][13]
The core validation parameters that must be assessed include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[8][14]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8]
-
Accuracy: The closeness of the test results to the true value.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[15]
-
Range: The interval between the upper and lower concentration of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[10][15]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]
Workflow for Analytical Method Validation
The process of validating an analytical method can be visualized as a systematic workflow.
Caption: A streamlined workflow for the validation of an analytical method.
Experimental Protocol: Validation of a Chiral RP-HPLC Method for Racemic Tofacitinib
This section provides a detailed, step-by-step protocol for the validation of a chiral RP-HPLC method for the separation and quantification of Tofacitinib enantiomers. This protocol is based on established methodologies and adheres to ICH guidelines.[1][2][16]
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Column: CHIRALPAK IH (250 mm × 4.6 mm, 5 µm) has been shown to provide good separation.[1][2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate, pH 8.0) and an organic modifier (e.g., acetonitrile).[1][2]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 20.0 µL.[1]
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve Tofacitinib citrate reference standard and its enantiomer in a suitable diluent (e.g., a mixture of water and methanol) to obtain a known concentration.[16]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range for linearity, accuracy, and precision studies.
-
Sample Solution: Prepare the sample solution from the drug product (e.g., tablets) by dissolving a known amount in the diluent, followed by filtration.
Validation Parameters and Acceptance Criteria
The following table summarizes the validation parameters, experimental design, and typical acceptance criteria based on ICH guidelines.
| Parameter | Experimental Design | Acceptance Criteria |
| Specificity | Inject blank (diluent), placebo, individual enantiomer standards, and a mixed standard solution. | No interference from blank or placebo at the retention times of the enantiomers. Baseline resolution between enantiomer peaks (Resolution > 1.5).[1] |
| Linearity | Analyze a minimum of five concentrations across the specified range (e.g., LOQ to 150% of the target concentration).[15] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo with known amounts of the enantiomer at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Analyze a minimum of six replicate injections of the standard solution at 100% of the target concentration. Intermediate Precision: Repeat the analysis on different days with different analysts and/or equipment.[15] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) method (LOD: S/N ≥ 3, LOQ: S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be determined with acceptable precision and accuracy. |
| Robustness | Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). | System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. |
Data Analysis and Reporting
All experimental data should be meticulously recorded and analyzed. The validation report should include a comprehensive summary of the results, a comparison against the pre-defined acceptance criteria, and a concluding statement on the suitability of the method for its intended use.[5]
Comparative Performance Data
The following table presents a summary of typical performance data obtained from the validation of a chiral RP-HPLC method for Tofacitinib enantiomers, as reported in the literature.
| Validation Parameter | Reported Performance | Reference |
| Linearity (Concentration Range) | 0.1002–20.04 µg/mL | [2] |
| Correlation Coefficient (r) | 0.9999 | [2] |
| Accuracy (Average Recovery) | 98.6% | [2] |
| Precision (RSD) | 0.7% | [2] |
| LOD | 0.04 µg/mL | [2] |
| LOQ | 0.1 µg/mL | [2] |
Conclusion
The validation of analytical methods for racemic Tofacitinib is a critical undertaking in pharmaceutical development and quality control. A well-validated chiral HPLC method provides the necessary assurance of the stereoisomeric purity of the drug substance and product. By adhering to the principles outlined in regulatory guidelines and employing a systematic approach to validation, researchers and scientists can ensure the reliability and accuracy of their analytical data, ultimately contributing to the safety and efficacy of Tofacitinib for patients.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. qbdgroup.com [qbdgroup.com]
- 12. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ijsdr.org [ijsdr.org]
A Comparative Study of Racemic vs. Single Enantiomer Tofacitinib in Rheumatoid Arthritis Models: A Guide for Researchers
Introduction: The Significance of Chirality in JAK Inhibition for Rheumatoid Arthritis
The fundamental question for drug development professionals is whether a racemic mixture offers any advantages or disadvantages compared to the single, active enantiomer. Generally, the use of a single enantiomer is preferred as it can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics.[6] The other enantiomer in a racemic mixture could be inactive, less active, or contribute to off-target effects and toxicity.[6]
Mechanism of Action: Stereoselectivity in JAK Inhibition
Tofacitinib exerts its anti-inflammatory effects by inhibiting the JAK family of tyrosine kinases, particularly JAK1 and JAK3, and to a lesser extent, JAK2.[4] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby downregulating the expression of genes involved in inflammation and immunity.[1]
The stereochemistry of Tofacitinib is paramount to its biological activity. The (3R,4R)-configuration allows for optimal binding to the ATP-binding pocket of the JAK enzymes. While comprehensive in vitro studies directly comparing all stereoisomers under identical conditions are scarce, the available data consistently indicates that the (3R,4R)-enantiomer is the most potent inhibitor of the JAK family.[1] The other stereoisomers are generally considered to be significantly less active.[2]
Below is a diagram illustrating the JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Caption: Simplified diagram of the JAK-STAT signaling pathway and the mechanism of action of (3R,4R)-Tofacitinib.
Comparative In Vitro Efficacy
While a complete dataset for a side-by-side comparison is not publicly available, the following table summarizes the known inhibitory activity of (3R,4R)-Tofacitinib and the generally accepted lower activity of its enantiomer.
| Compound | Target | IC50 (nM) | Reference |
| (3R,4R)-Tofacitinib | JAK1 | 1 | [1] |
| JAK2 | 20 | [1] | |
| JAK3 | 1 | [1] | |
| (3S,4S)-Tofacitinib | JAK1 | Significantly higher than (3R,4R) | Inferred from[2] |
| JAK2 | Significantly higher than (3R,4R) | Inferred from[2] | |
| JAK3 | Significantly higher than (3R,4R) | Inferred from[2] | |
| Racemic Tofacitinib | JAK1 | Expected to be ~2x higher than (3R,4R) | Pharmacological Principle |
| JAK2 | Expected to be ~2x higher than (3R,4R) | Pharmacological Principle | |
| JAK3 | Expected to be ~2x higher than (3R,4R) | Pharmacological Principle |
Note: The IC50 values for racemic Tofacitinib are theoretical estimations based on the assumption that the (3S,4S)-enantiomer is inactive and the racemate contains 50% of the active (3R,4R)-enantiomer.
Preclinical Evaluation in Rheumatoid Arthritis Models: A Proposed Experimental Design
To definitively assess the comparative efficacy, pharmacokinetics, and safety of racemic versus single enantiomer Tofacitinib, a well-controlled study in a preclinical RA model, such as the Collagen-Induced Arthritis (CIA) model in mice, is essential. Below is a proposed experimental workflow and detailed protocols.
Caption: Proposed experimental workflow for the comparative study of Tofacitinib enantiomers in a CIA mouse model.
Detailed Experimental Protocols
1. Collagen-Induced Arthritis (CIA) Model [6][7][8]
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Primary Immunization (Day 0):
-
Emulsify bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the emulsion intradermally at a site distant from the primary injection.
-
-
Treatment:
-
Initiate treatment prophylactically (from Day 21) or therapeutically (once arthritis is established).
-
Administer vehicle, racemic Tofacitinib, (3R,4R)-Tofacitinib, or (3S,4S)-Tofacitinib orally once or twice daily. Dose levels should be determined based on existing data for (3R,4R)-Tofacitinib.[9]
-
2. Efficacy Assessment
-
-
Score each paw on a scale of 0-4:
-
0: Normal
-
1: Mild swelling and/or erythema of one digit
-
2: Moderate swelling and erythema of more than one digit or mild swelling of the entire paw
-
3: Severe swelling and erythema of the entire paw
-
4: Maximal swelling, erythema, and joint rigidity/ankylosis
-
-
The maximum score per mouse is 16.
-
-
Paw Swelling:
-
Measure the thickness of the hind paws using a digital caliper.
-
3. Pharmacokinetic Analysis
-
Sample Collection:
-
Collect blood samples via cardiac puncture at the end of the study at various time points post-dosing to construct a concentration-time curve.
-
Process blood to obtain plasma and store at -80°C.
-
-
Sample Analysis:
-
Develop a stereoselective LC-MS/MS method to quantify the plasma concentrations of (3R,4R)- and (3S,4S)-Tofacitinib.
-
4. Safety and Toxicology
-
Clinical Observations: Monitor for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
Expected Outcomes and Interpretation
Based on the available in vitro data and pharmacological principles, the following outcomes are anticipated:
-
Efficacy:
-
(3R,4R)-Tofacitinib: Expected to show the highest efficacy in reducing arthritis scores and paw swelling.
-
Racemic Tofacitinib: Expected to be less potent than (3R,4R)-Tofacitinib, likely requiring a higher dose to achieve the same therapeutic effect.
-
(3S,4S)-Tofacitinib: Expected to have minimal to no efficacy.
-
-
Pharmacokinetics:
-
The pharmacokinetic profiles of the two enantiomers may differ due to stereoselective metabolism and/or distribution.[6] This could lead to different exposure levels of each enantiomer when the racemate is administered.
-
-
Safety:
-
The safety profile of the racemic mixture will depend on the activity and potential off-target effects of the (3S,4S)-enantiomer. If the (3S,4S)-enantiomer has off-target activity, the racemic mixture could have a different and potentially less favorable safety profile than the pure (3R,4R)-enantiomer. Tofacitinib has a known risk of serious infections, malignancy, and cardiovascular events.[11][12] It is crucial to assess if the (3S,4S)-enantiomer contributes to these or other adverse effects.
-
Conclusion and Future Directions
The stereochemistry of Tofacitinib is a critical determinant of its pharmacological activity. The (3R,4R)-enantiomer is the active moiety responsible for the therapeutic effects in rheumatoid arthritis. While direct comparative in vivo data is lacking, the evidence strongly suggests that the use of the single, active (3R,4R)-enantiomer is superior to the racemic mixture. The racemate would likely offer lower potency and a potentially more complex pharmacokinetic and safety profile due to the presence of the less active (3S,4S)-enantiomer.
For researchers in drug development, this underscores the importance of early-stage chiral separation and stereoselective synthesis to optimize the therapeutic potential and safety of chiral drug candidates. Future research should aim to conduct the proposed head-to-head comparative studies to provide definitive in vivo data on the relative efficacy, pharmacokinetics, and safety of racemic Tofacitinib and its individual enantiomers. Such studies will provide invaluable insights for the development of next-generation JAK inhibitors and other chiral therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography | MDPI [mdpi.com]
- 6. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. researchgate.net [researchgate.net]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Xeljanz, Xeljanz XR (tofacitinib): Drug Safety Communication - Initial Safety Trial Results Find Increased Risk of Serious Heart-related Problems and Cancer with Arthritis and Ulcerative Colitis Medicine | FDA [fda.gov]
A Comparative Guide to the Enantioselective Effects of Tofacitinib on Cytokine Signaling
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of a therapeutic agent at the molecular level is paramount. Tofacitinib, a cornerstone in the treatment of autoimmune diseases, presents a compelling case study in stereochemistry and its profound impact on pharmacological activity. This guide provides an in-depth, objective comparison of the enantioselective effects of Tofacitinib on cytokine signaling, supported by experimental data and detailed methodologies, to empower informed decisions in research and development.
Introduction: The Significance of Chirality in JAK Inhibition
Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family, a group of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical transducers of cytokine signaling.[1][2] The binding of cytokines to their receptors on the cell surface triggers the activation of associated JAKs, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs).[3] Phosphorylated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[3] By inhibiting JAKs, Tofacitinib effectively dampens this signaling cascade, making it a valuable therapeutic for conditions like rheumatoid arthritis and ulcerative colitis.[1][4]
However, the therapeutic efficacy of Tofacitinib is not solely dependent on its chemical formula but is intricately linked to its three-dimensional structure. Tofacitinib possesses two chiral centers, leading to the existence of different stereoisomers.[5] The marketed drug, Xeljanz®, is the (3R,4R)-enantiomer.[5] Its mirror image, the (3S,4S)-enantiomer, is considered an impurity and its biological activity is of significant interest from both a mechanistic and a drug safety perspective.[1][6] The inherent chirality of biological targets, such as the ATP-binding pocket of JAKs, dictates that enantiomers can have vastly different pharmacological and toxicological profiles.[1] This guide will dissect the enantioselective effects of Tofacitinib, comparing the well-established activity of the (3R,4R)-enantiomer with what is known about its (3S,4S) counterpart.
The JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action
To appreciate the enantioselective effects of Tofacitinib, a foundational understanding of its target pathway is essential. The JAK-STAT pathway is a primary route for a multitude of cytokine signals.
As depicted in Figure 1, the binding of a cytokine to its receptor initiates a conformational change that brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. These activated JAKs then create docking sites for STAT proteins by phosphorylating tyrosine residues on the receptor. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors for inflammatory genes. (3R,4R)-Tofacitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins and modulating the downstream inflammatory cascade.[5]
Comparative Inhibitory Activity of Tofacitinib Enantiomers
The following table summarizes the widely accepted in vitro inhibitory activity of the active (3R,4R)-enantiomer against the JAK kinase family.
| Kinase Target | (3R,4R)-Tofacitinib IC50 (nM) | (3S,4S)-Tofacitinib IC50 (nM) |
| JAK1 | 1.7 - 3.7[7] | Not readily available in peer-reviewed literature; reported as less active.[6] |
| JAK2 | 1.8 - 4.1[7] | Not readily available in peer-reviewed literature; reported as less active.[6] |
| JAK3 | 0.75 - 1.6[7] | Not readily available in peer-reviewed literature; reported as less active.[6] |
| TYK2 | 16 - 34[7] | Not readily available in peer-reviewed literature; reported as less active.[6] |
Table 1: Comparative in vitro Inhibitory Activity (IC50) of Tofacitinib Enantiomers against JAK Kinases.
The data clearly indicates that (3R,4R)-Tofacitinib is a potent inhibitor of JAK1, JAK2, and JAK3, with a slightly lower potency for TYK2.[7] The lack of readily available, peer-reviewed quantitative data for the (3S,4S)-enantiomer underscores its significantly reduced activity, to the extent that it is primarily considered a process-related impurity in the manufacturing of the active pharmaceutical ingredient.[1]
The differential activity of the enantiomers is a direct consequence of the chiral nature of the JAK kinase active site. The specific three-dimensional arrangement of amino acid residues in the ATP-binding pocket creates a stereoselective environment where one enantiomer can bind with high affinity, while the other cannot establish the same optimal interactions, leading to a significant drop in inhibitory potency.
Experimental Workflows for Assessing Enantioselectivity
To empirically determine the enantioselective effects of Tofacitinib, a series of well-defined experiments are necessary. These include the chiral separation of the enantiomers, followed by in vitro and cell-based assays to quantify their respective inhibitory activities.
Chiral Separation of Tofacitinib Enantiomers by HPLC
The first critical step is to obtain enantiomerically pure samples of (3R,4R)- and (3S,4S)-Tofacitinib. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Chiral Separation of Tofacitinib Enantiomers
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A CHIRALPAK IH column (250 mm x 4.6 mm, 5 µm) is a suitable choice for this separation.[1]
-
Mobile Phase: A gradient elution using a mobile phase consisting of ammonium acetate buffer (e.g., 5 mM, pH 8.0) and acetonitrile.[1]
-
Flow Rate: A flow rate of approximately 0.6 mL/min.[1]
-
Column Temperature: Maintain the column at a constant temperature, for example, 30 °C.[1]
-
Detection: Monitor the elution profile at a wavelength of 285 nm.[1]
-
Sample Preparation: Dissolve the racemic mixture of Tofacitinib in the mobile phase.
-
Injection and Fraction Collection: Inject the sample onto the column and collect the separated enantiomeric peaks as they elute.
-
Purity Analysis: The enantiomeric purity of the collected fractions should be verified by re-injecting a small aliquot onto the same chiral column.
In Vitro Kinase Inhibition Assay
To quantify the direct inhibitory effect of each enantiomer on the enzymatic activity of the JAKs, an in vitro kinase assay is performed. The ADP-Glo™ Kinase Assay is a common and robust method for this purpose.
Protocol: In Vitro JAK Kinase Inhibition Assay (ADP-Glo™)
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
A suitable peptide substrate.
-
ATP.
-
Enantiomerically pure (3R,4R)-Tofacitinib and (3S,4S)-Tofacitinib, dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).
-
-
Compound Preparation: Prepare a serial dilution of each Tofacitinib enantiomer in DMSO, followed by a further dilution in the assay buffer.
-
Assay Reaction:
-
In a multi-well plate, add the test compound dilutions.
-
Add a mixture of the specific JAK enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each specific kinase.
-
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection of Kinase Activity:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the produced ADP into a luminescent signal by adding the Kinase Detection Reagent.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Convert the raw data to percent inhibition relative to control wells (containing DMSO without the inhibitor).
-
Calculate the IC50 values by fitting the percent inhibition data to a four-parameter logistic equation.
-
Cell-Based Assay for Inhibition of STAT Phosphorylation
To assess the inhibitory activity of the Tofacitinib enantiomers in a more biologically relevant context, a cell-based assay measuring the inhibition of cytokine-induced STAT phosphorylation is essential. This can be performed using techniques such as Western blotting or flow cytometry.
Protocol: Cell-Based STAT Phosphorylation Assay (Flow Cytometry)
-
Cell Culture: Use a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) that expresses the target JAKs and cytokine receptors.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of (3R,4R)-Tofacitinib or (3S,4S)-Tofacitinib for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2) for a short period (e.g., 15-30 minutes).[8]
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them to allow intracellular antibody staining.[9]
-
Intracellular Staining: Stain the cells with a fluorochrome-conjugated antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3 or anti-pSTAT5).[9]
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the phospho-STAT signal for each treatment condition.
-
Data Analysis: Calculate the percent inhibition of STAT phosphorylation relative to the cytokine-stimulated control and determine the IC50 values for each enantiomer.
Conclusion and Future Directions
The evidence strongly supports a significant enantioselective effect of Tofacitinib on cytokine signaling. The therapeutically active (3R,4R)-enantiomer is a potent inhibitor of multiple JAK kinases, effectively blocking the downstream STAT signaling cascade that drives inflammatory responses. In contrast, its mirror image, the (3S,4S)-enantiomer, is reported to be substantially less active, highlighting the critical role of stereochemistry in the interaction between the drug and its biological target.
For researchers in drug development, this underscores the importance of chiral separation and the individual assessment of stereoisomers early in the discovery pipeline. While the focus has rightly been on the active (3R,4R)-enantiomer, a more comprehensive, publicly available dataset on the inhibitory profile of the (3S,4S)-enantiomer across the kinome would be beneficial for a complete understanding of Tofacitinib's structure-activity relationship and for refining safety and purity standards in its manufacturing.
This guide provides the foundational knowledge and detailed experimental frameworks to investigate the enantioselective effects of Tofacitinib and other chiral kinase inhibitors. By applying these rigorous methodologies, the scientific community can continue to build a deeper understanding of the molecular intricacies that govern drug efficacy and safety.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104678001A - Method for separating and measuring tofacitinib citrate and optical isomer of tofacitinib citrate by adopting liquid chromatography - Google Patents [patents.google.com]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. benchchem.com [benchchem.com]
- 6. (3S,4S)-Tofacitinib | inhibitor of Janus kinases/JAK3 | CAS# 1092578-47-6 | Tofacitinib Impurity C|enantiomer of Tofacitinib (tasocitinib; CP-690550; Xeljanz)| rheumatoid arthritis (RA)| InvivoChem [invivochem.com]
- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Head-to-head comparison of different Tofacitinib chiral separation techniques
A Senior Application Scientist's Guide to Method Selection in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and safety. Tofacitinib, a potent Janus kinase (JAK) inhibitor, possesses two chiral centers, making the separation and quantification of its enantiomers a crucial aspect of quality control and regulatory compliance. This guide provides an in-depth, head-to-head comparison of three prominent chiral separation techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—for the enantioselective analysis of tofacitinib. Drawing upon experimental data and established scientific principles, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their analytical workflows.
The Imperative of Chiral Purity in Tofacitinib
Tofacitinib is therapeutically active as the (3R,4R)-enantiomer.[1] The presence of other stereoisomers, such as its (3S,4S)-enantiomer or diastereomers, can introduce unintended pharmacological effects or reduce the overall efficacy of the drug product. Therefore, robust and reliable analytical methods for the chiral separation of tofacitinib are not merely a matter of analytical chemistry but a fundamental requirement for ensuring patient safety and meeting stringent regulatory standards. The separation of these stereoisomers is a challenging task due to their identical physical and chemical properties in an achiral environment.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
HPLC has long been the cornerstone of chiral separations in the pharmaceutical industry, offering a wide array of chiral stationary phases (CSPs) and versatile mobile phase compositions.
The Mechanism of Chiral Recognition in HPLC
Chiral separation in HPLC is achieved through the differential interaction of the enantiomers with a chiral stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stability constants, resulting in different retention times for the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds.[2]
A Validated Reversed-Phase HPLC Method for Tofacitinib
A recently developed and validated reversed-phase HPLC (RP-HPLC) method provides a reliable approach for the enantioselective analysis of tofacitinib.[3][4] This method employs a polysaccharide-based chiral stationary phase and a gradient elution program.
Experimental Protocol: RP-HPLC for Tofacitinib Enantiomers
-
Chromatographic System: SHIMADZU LC-20AT or Waters e2695.[3]
-
Chiral Stationary Phase: CHIRALPAK IH column (250 mm × 4.6 mm, 5 µm).[3][4]
-
Mobile Phase:
-
Gradient Elution:
-
0-2 min: 20% to 15% B
-
2-15 min: 15% to 25% B
-
15-20 min: 25% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 20% B
-
30-40 min: 20% B[3]
-
-
Flow Rate: 0.6 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 20.0 µL.[3]
Workflow for HPLC Chiral Separation of Tofacitinib
Caption: Workflow for the chiral separation of tofacitinib using HPLC.
Performance and Considerations
This RP-HPLC method demonstrates excellent linearity, precision, and accuracy, with a limit of detection (LOD) of 0.04 µg/mL and a limit of quantitation (LOQ) of 0.1 µg/mL for the enantiomer.[3][4] The resolution between the tofacitinib enantiomers was found to be greater than 2.0.[3] While effective, traditional HPLC methods can be time-consuming and generate significant volumes of organic solvent waste.
Supercritical Fluid Chromatography (SFC): The Green and Rapid Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed, efficiency, and environmental sustainability.[5][6][7]
The Principles of Chiral SFC
SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[5][8] The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher flow rates compared to HPLC. For chiral separations, a polar organic co-solvent (modifier) is typically added to the CO2 to enhance analyte solubility and interaction with the CSP. The mechanism of chiral recognition is similar to that in HPLC, relying on the formation of transient diastereomeric complexes with the CSP.
A Generic SFC Method Development Strategy for Chiral Compounds
Experimental Protocol: A Proposed SFC Method for Tofacitinib
-
Chromatographic System: An analytical SFC system with a back-pressure regulator.
-
Chiral Stationary Phase: A polysaccharide-based CSP such as CHIRALPAK AD-H, AS-H, IC, or ID.
-
Mobile Phase:
-
A: Supercritical CO2.
-
B: Methanol or Ethanol with a basic additive (e.g., 0.1% diethylamine) to improve peak shape for basic compounds like tofacitinib.
-
-
Elution Mode: Isocratic or gradient elution with an organic modifier (e.g., 5-40% alcohol).
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV or Mass Spectrometry (MS).
Workflow for SFC Chiral Separation
Caption: General workflow for chiral separation using CE.
Potential Advantages and Challenges
CE offers exceptionally high separation efficiency, often exceeding that of HPLC and SFC. The consumption of reagents and samples is minimal, making it a very cost-effective and environmentally friendly technique. Method development in CE can be rapid, as the chiral selector is simply added to the BGE, eliminating the need for a wide range of expensive chiral columns. However, CE can be less robust than chromatographic methods and may have higher limits of detection unless coupled with more sensitive detectors like mass spectrometry.
Head-to-Head Comparison: A Data-Driven Summary
To facilitate a direct comparison, the key performance attributes of each technique for the chiral separation of tofacitinib are summarized below.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase. | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase. | Differential migration in an electric field due to interaction with a chiral selector in the background electrolyte. |
| Speed | Moderate to long analysis times. | Very fast analysis times. | Fast to very fast analysis times. |
| Efficiency | Good to high. | High to very high. | Very high to extremely high. |
| Solvent Consumption | High. | Low (significant reduction in organic solvents). | [6][7] Very low (nanoliter to microliter scale). |
| Sample Requirement | Microliter range. | Microliter range. | Nanoliter range. |
| Method Development | Can be time-consuming and requires a variety of expensive chiral columns. | Rapid method development, often with a smaller set of columns. | Very rapid, as chiral selectors are added to the BGE. |
| Robustness | Generally high and well-established. | Good, with modern instrumentation. | Can be lower than chromatographic methods; sensitive to buffer composition and capillary surface. |
| Cost | Moderate to high (instrumentation and solvent disposal). | High initial instrument cost, but lower operating costs. | Low instrument and operating costs. |
| "Green" Profile | Poor (high organic solvent usage). | Excellent (uses recycled CO2). | [6][7] Excellent (minimal solvent and reagent consumption). |
Conclusion and Recommendations
The choice of the optimal chiral separation technique for tofacitinib depends on the specific requirements of the analysis.
-
HPLC remains a reliable and well-understood technique, and the validated RP-HPLC method provides a robust solution for routine quality control applications where speed and solvent consumption are not the primary concerns.
-
SFC is the superior choice for high-throughput screening and preparative applications. Its speed, efficiency, and green credentials make it an attractive alternative to HPLC, particularly in a drug discovery and development setting where rapid analysis of numerous samples is required.
-
Capillary Electrophoresis offers unparalleled efficiency and minimal sample and reagent consumption. It is an excellent orthogonal technique for method validation and for situations where sample volume is limited. While it may require more expertise to achieve high robustness, its speed and low cost make it a valuable tool in the analytical chemist's arsenal.
Ultimately, a comprehensive approach to the chiral analysis of tofacitinib may involve the use of multiple techniques. For instance, a rapid SFC method could be used for initial screening, followed by a validated HPLC method for routine quality control, with CE serving as a powerful orthogonal method for confirmation and investigation of any out-of-specification results. By understanding the strengths and limitations of each of these powerful analytical techniques, researchers and drug development professionals can ensure the chiral purity, safety, and efficacy of tofacitinib.
References
- 1. mdpi.com [mdpi.com]
- 2. CN112697906A - Method for detecting chiral intermediate and enantiomer of tofacitinib - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 8. Chiral analysis by capillary electrophoresis using antibiotics as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Enantiomer: A Comparative Guide to the Off-Target Profile of (3S,4S)-Tofacitinib
Introduction: The Critical Role of Stereochemistry in Kinase Inhibition
Tofacitinib, marketed as Xeljanz®, is a potent Janus kinase (JAK) inhibitor pivotal in the treatment of autoimmune diseases like rheumatoid arthritis and ulcerative colitis.[1] Its therapeutic action stems from the inhibition of the JAK-STAT signaling pathway, a critical cascade for numerous pro-inflammatory cytokines.[2] Tofacitinib possesses two chiral centers, leading to four possible stereoisomers. The marketed drug is exclusively the (3R,4R)-enantiomer, which is responsible for the desired therapeutic activity.[1] Its mirror image, the (3S,4S)-enantiomer (SS-isomer), is considered a process-related impurity that must be carefully controlled during manufacturing.[2][3]
For drug development professionals and researchers, understanding the pharmacology of all stereoisomers is not merely an academic exercise. Drug enantiomers, despite having identical chemical compositions, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles due to their distinct three-dimensional arrangements.[4][5][6] This guide provides a comprehensive comparison of the (3S,4S)-isomer of Tofacitinib with its therapeutically active (3R,4R) counterpart, focusing on the critical question of on-target and potential off-target effects. We will synthesize the available experimental data, explain the causality behind stereoselective binding, and provide detailed protocols for researchers to independently verify and expand upon these findings.
Visualizing the Stereoisomers
The distinct spatial arrangement of substituents on the piperidine ring dictates the molecule's ability to fit into the ATP-binding pocket of target kinases.
Caption: Chemical structures of (3R,4R)- and (3S,4S)-Tofacitinib.
Comparative Kinase Inhibitory Profile: A Tale of Two Enantiomers
The fundamental difference between the Tofacitinib enantiomers lies in their potency against the target JAK family of kinases. The (3R,4R)-isomer is a potent inhibitor of JAK1, JAK2, and particularly JAK3.[2] In contrast, the available data demonstrates that the (3S,4S)-isomer is significantly less active.
This high degree of enantioselectivity strongly suggests that the specific three-dimensional orientation of the methyl group and the methyl-pyrrolo[2,3-d]pyrimidinylamino group on the piperidine ring is critical for optimal interaction within the highly conserved ATP-binding site of the JAK kinases.[7]
| Stereoisomer | Target Kinase | Assay Type | IC₅₀ (nM) | Potency vs. (3R,4R) |
| (3R,4R)-Tofacitinib | JAK1 | Enzyme Assay | 1 - 112[2] | Baseline |
| JAK2 | Enzyme Assay | 20 - 134[2] | Baseline | |
| JAK3 | Enzyme Assay | 1 - 2[2] | Baseline | |
| (3S,4S)-Tofacitinib | JAK3 | Enzyme Assay | 43[2] | ~20-40 fold weaker |
| IL-2 dependent T-cell proliferation | Cellular Assay | 580[2] | Significantly weaker |
Data Interpretation: The biochemical enzyme assay reveals that the (3S,4S)-isomer is approximately 20 to 40 times less potent at inhibiting purified JAK3 enzyme compared to the active (3R,4R)-isomer.[2] This difference is even more pronounced in a cellular context. In an assay measuring the inhibition of IL-2-dependent T-cell proliferation—a process critically dependent on the JAK1/JAK3 pathway—the IC₅₀ for the (3S,4S)-isomer is 580 nM, highlighting a substantial loss of functional activity.[2]
The Question of Off-Target Effects
While a comprehensive off-target kinase screen specifically for the (3S,4S)-isomer is not publicly available, we can infer its likely profile based on its dramatically reduced on-target activity. Kinase inhibitors often exhibit off-target effects by binding to other kinases with similar ATP-binding pocket architectures. The significantly lower affinity of the (3S,4S)-isomer for its primary targets (JAKs) makes it highly probable that its affinity for potential off-targets is also substantially diminished.
For context, the active (3R,4R)-Tofacitinib has been computationally and experimentally screened for off-target interactions. These studies suggest it is a promiscuous binder, with potential off-targets identified, such as Serine/threonine-protein kinase N2 (PKN2) and Transient receptor potential cation channel subfamily M member 6 (TRPM6).[8][9] However, the concentrations required to inhibit these off-targets are typically much higher than those needed for therapeutic JAK inhibition.
Given that the (3S,4S)-isomer is already orders of magnitude weaker against its intended targets, it is scientifically plausible to conclude that any off-target effects would only manifest at concentrations far exceeding those of toxicological concern for a process impurity.
Experimental Protocols for In-House Verification
To empower researchers to directly compare the activity and selectivity of Tofacitinib stereoisomers, we provide the following gold-standard experimental protocols. These self-validating workflows are essential for generating robust, publication-quality data.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase by measuring ADP production.
Causality: The ADP-Glo™ assay is a universal platform applicable to virtually any kinase.[3] Its high sensitivity and luminescent readout provide a wide dynamic range, making it ideal for determining precise IC₅₀ values for both potent and weak inhibitors.[10]
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of (3R,4R)-Tofacitinib and (3S,4S)-Tofacitinib in a suitable buffer (e.g., 1% DMSO final concentration).
-
Reconstitute purified recombinant human JAK1, JAK2, JAK3, or any off-target kinase of interest according to the manufacturer's instructions.
-
Prepare a reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Prepare ATP and a suitable peptide substrate in the reaction buffer. The ATP concentration should be at or near its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.[11]
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase and substrate.[10]
-
Add the serially diluted Tofacitinib isomers or vehicle control (DMSO).
-
Initiate the reaction by adding ATP.
-
-
Reaction Termination and ATP Depletion:
-
After incubating at room temperature for a predetermined time (e.g., 60 minutes), add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.[10]
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and provides luciferase and luciferin.[10]
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Phospho-STAT Inhibition Assay (Western Blot)
This cell-based assay measures a compound's ability to inhibit a specific signaling pathway within a relevant cellular context.
Causality: Western blotting provides a direct readout of the phosphorylation status of a key downstream effector (STAT) in the JAK-STAT pathway.[1] Observing a decrease in phosphorylated STAT (p-STAT) relative to total STAT protein confirms the inhibitor's functional activity in a biological system and accounts for factors like cell permeability and metabolism.
Caption: Workflow for a cellular p-STAT Western Blot assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a cytokine-responsive cell line (e.g., human T-cells or NK-92 cells) to 70-80% confluency.
-
Pre-treat cells with various concentrations of (3R,4R)-Tofacitinib or (3S,4S)-Tofacitinib for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with a relevant cytokine (e.g., IL-2 to activate the JAK1/3 pathway) for 15-30 minutes to induce STAT phosphorylation.[1] Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and, crucially, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.[1]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[1]
-
-
SDS-PAGE and Western Transfer:
-
Denature equal amounts of protein from each sample in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding. (Note: BSA is often preferred over milk for phospho-antibodies).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-p-STAT5 Tyr694).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Re-probing:
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[1]
-
Strip the membrane and re-probe with a primary antibody for total STAT5 to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT5 and total STAT5 using densitometry software.
-
Calculate the ratio of p-STAT5 to total STAT5 for each condition to determine the extent of pathway inhibition.
-
Conclusion and Future Directions
The available evidence strongly indicates that the (3S,4S)-isomer of Tofacitinib is substantially less pharmacologically active than the therapeutic (3R,4R)-enantiomer. Its on-target activity against JAK3 is significantly reduced, and it is reasonable to extrapolate a similarly diminished profile against potential off-targets. This high degree of stereoselectivity underscores the precise structural requirements for potent JAK inhibition and validates the decision to develop Tofacitinib as a single-enantiomer drug.
For researchers in drug development, this guide confirms that the (3S,4S)-isomer is unlikely to contribute to either the therapeutic efficacy or the off-target side effect profile of Tofacitinib when present as a minor impurity. The provided protocols offer a robust framework for any laboratory to independently confirm these findings and to perform broader kinase selectivity profiling, should a more comprehensive characterization of the (3S,4S)-isomer's off-target landscape be required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Tofacitinib
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Stereochemical Integrity in Tofacitinib
Tofacitinib, marketed as Xeljanz®, is a potent Janus kinase (JAK) inhibitor pivotal in the treatment of autoimmune diseases such as rheumatoid arthritis.[1] Its molecular architecture features two chiral centers, leading to the existence of four possible stereoisomers. The therapeutically active agent is the (3R,4R)-enantiomer. Consequently, ensuring the enantiomeric purity of Tofacitinib is not merely a matter of regulatory compliance but a fundamental requirement for guaranteeing its safety and efficacy. The presence of its enantiomer, the (3S,4S)-isomer, or its diastereomers, must be rigorously controlled as they are considered process-related impurities.[2][3] This guide provides an in-depth comparison of analytical techniques for the robust assessment of Tofacitinib's enantiomeric purity, grounded in experimental data and established scientific principles.
The synthesis of Tofacitinib involves intricate steps to establish the desired stereochemistry of the substituted piperidine ring.[4] However, the potential for racemization or the presence of chiral starting material impurities necessitates vigilant analytical oversight. This guide will delve into the established High-Performance Liquid Chromatography (HPLC) methods and explore the potential of Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) as powerful alternatives.
Comparative Analysis of Chiral Separation Techniques
The cornerstone of assessing enantiomeric purity lies in the use of a chiral environment that can differentiate between the enantiomers. This is most commonly achieved through chiral chromatography. Below, we compare the primary techniques employed for the enantioseparation of Tofacitinib.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC is the most documented and widely implemented technique for the enantiomeric purity analysis of Tofacitinib. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods have been successfully developed and validated.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers the advantage of using aqueous-organic mobile phases, which are generally less hazardous and more compatible with mass spectrometry. A recently developed green analytical method showcases the evolution of this technique.[2][3]
-
Causality Behind Experimental Choices: The selection of a polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose derivative, is critical. These CSPs form transient diastereomeric complexes with the enantiomers of Tofacitinib through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to differential retention times. The choice of a CHIRALPAK IH column, an amylose-based CSP, has proven effective.[2][3] The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile, is optimized for both resolution and peak shape. The pH of the buffer can significantly influence the ionization state of Tofacitinib and, consequently, its interaction with the stationary phase.
Experimental Protocol: Validated RP-HPLC Method [2][3]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: CHIRALPAK IH (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Ammonium acetate buffer (5 mM, pH 8.0) (A) and Acetonitrile (B).
-
Gradient Program: 0 min, 20% B; 2 min, 15% B; 15 min, 25% B; 20 min, 90% B; 25 min, 90% B; 30 min, 20% B; 40 min, 20% B.
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 20.0 µL.
-
Sample Preparation: Dissolve the Tofacitinib sample in a suitable solvent (e.g., 5 mM ammonium acetate (pH 8.0)-acetonitrile (4:1)) to a known concentration.
2. Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
NP-HPLC methods often provide excellent selectivity for chiral separations and have been historically favored for this purpose.
-
Causality Behind Experimental Choices: In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase. Polysaccharide-based CSPs are again the columns of choice. The separation mechanism relies on the differential adsorption of the enantiomers onto the chiral stationary phase. The mobile phase, typically a mixture of alkanes (like hexane) and alcohols (like ethanol or methanol), with a small amount of an amine modifier (like diethylamine or 2-aminoethanol), is fine-tuned to achieve optimal separation. The amine modifier is crucial for improving the peak shape of basic compounds like Tofacitinib by minimizing tailing.
Experimental Protocol: NP-HPLC Method
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralpak AS-H (amylose derivative).
-
Mobile Phase: Hexane:Ethanol:Methanol:2-Aminoethanol (70:20:10:0.2, v/v/v/v).
-
Detection Wavelength: 290 nm.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed and reduced organic solvent consumption.[2][5][6] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.
Illustrative Experimental Protocol: Chiral SFC (Hypothetical for Tofacitinib)
-
Instrumentation: SFC system with a UV or Mass Spectrometry (MS) detector.
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK series).
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., Methanol) with a basic additive (e.g., Isopropylamine). A typical starting point would be a gradient of 5% to 40% modifier.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV at 285 nm or MS.
Capillary Electrophoresis (CE): The High-Efficiency, Low-Volume Technique
CE is a high-resolution separation technique that requires minimal sample and solvent consumption. For chiral separations, a chiral selector is added to the background electrolyte (BGE).
-
Causality Behind Experimental Choices: Cyclodextrins (CDs) are the most commonly used chiral selectors in CE.[8][9][10] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can form transient inclusion complexes with the CD, and differences in the stability of these diastereomeric complexes lead to different electrophoretic mobilities and thus separation. The choice of CD (e.g., native β-CD, or derivatized CDs like hydroxypropyl-β-CD or sulfated-β-CD) and its concentration, along with the pH and composition of the BGE, are critical parameters to optimize for achieving separation. For a basic compound like Tofacitinib, a low pH buffer is typically used to ensure the analyte is protonated. While a specific validated CE method for Tofacitinib is not widely published, the principles of method development are well-understood.
Illustrative Experimental Protocol: Chiral CE (Hypothetical for Tofacitinib)
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): Phosphate buffer (e.g., 50 mM, pH 2.5) containing a chiral selector (e.g., 10-30 mg/mL of a cyclodextrin derivative).
-
Applied Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Detection: UV at 285 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Data Presentation and Performance Comparison
The following tables summarize the performance characteristics of the different analytical techniques for the assessment of Tofacitinib's enantiomeric purity, based on published data for HPLC and expected performance for SFC and CE.
| Parameter | RP-HPLC[2][3] | NP-HPLC | Chiral SFC (Expected) | Chiral CE (Expected) |
| Chiral Selector | CHIRALPAK IH | Chiralpak AS-H | Polysaccharide-based CSPs | Cyclodextrins |
| Mobile Phase | Aqueous buffer/Acetonitrile | Hexane/Alcohols/Amine | Supercritical CO2/Modifier | Aqueous buffer with Chiral Selector |
| Analysis Time | ~40 min | Typically 15-30 min | < 10 min | 15-40 min |
| Solvent Consumption | High | High (toxic solvents) | Very Low (Green) | Extremely Low |
| Resolution (Rs) | > 2.0 | Good to Excellent | Typically high | Potentially very high |
| LOD | 0.04 µg/mL | Comparable to RP-HPLC | Potentially lower with MS | Comparable to HPLC |
| LOQ | 0.1 µg/mL | Comparable to RP-HPLC | Potentially lower with MS | Comparable to HPLC |
| Linearity (r) | 0.9999 | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.6% | Typically 98-102% | Typically 98-102% | Typically 98-102% |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for method development and routine analysis using the discussed techniques.
References
- 1. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomer separation of drugs by capillary electrophoresis using mixtures of beta-cyclodextrin sulfate and neutral cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN112697906A - Method for detecting chiral intermediate and enantiomer of tofacitinib - Google Patents [patents.google.com]
- 6. Capillary Electrophoresis Determination of the Enantiomeric Purity of Four Compounds Obtained from Asymmetry Synthesis [yyhx.ciac.jl.cn]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Comparing cyclodextrin derivatives as chiral selectors for enantiomeric separation in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Racemic Tofacitinib Versus Next-Generation JAK Inhibitors
This guide provides a comprehensive framework for the preclinical benchmarking of racemic Tofacitinib against other Janus kinase (JAK) inhibitors. As the first oral JAK inhibitor approved for several inflammatory diseases, Tofacitinib serves as a crucial benchmark.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights and detailed experimental protocols to facilitate a robust comparative analysis.
Introduction: The JAK-STAT Pathway and the Rationale for Benchmarking
The Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway is a cornerstone of cellular communication, translating extracellular cytokine and growth factor signals into transcriptional changes.[3][4][5] This pathway is integral to numerous biological processes, including hematopoiesis, immune cell development, and inflammation.[6][7] The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[6] Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory diseases, making JAKs a prime therapeutic target.[8]
Tofacitinib, an oral small molecule, functions by inhibiting JAK enzymes, primarily JAK1 and JAK3, thereby modulating the immune response.[9][10] It is critical to note that Tofacitinib is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers). The U.S. Food and Drug Administration (FDA) has established policies emphasizing the importance of characterizing the individual enantiomers of a chiral drug, as they can have different pharmacological, toxicological, and pharmacokinetic profiles.[11][12] Therefore, a thorough benchmarking study must not only compare racemic Tofacitinib to other JAK inhibitors but also dissect the contributions of its individual enantiomers.
This guide outlines a multi-tiered approach to comprehensively evaluate the potency, selectivity, and cellular activity of racemic Tofacitinib alongside its constituent enantiomers and other key JAK inhibitors such as Baricitinib (JAK1/JAK2), Upadacitinib (JAK1-selective), and Ruxolitinib (JAK1/JAK2).[13][14][15]
The JAK-STAT Signaling Pathway: A Visual Overview
Understanding the mechanism of action of JAK inhibitors requires a clear picture of the signaling cascade they modulate. The following diagram illustrates the canonical JAK-STAT pathway.
Caption: The canonical JAK-STAT signaling cascade initiated by cytokine binding to its cell surface receptor.
Tier 1: Biochemical Potency and Selectivity Profiling
The initial and most fundamental step in benchmarking is to determine the direct inhibitory activity of the compounds on isolated JAK enzymes. This is typically achieved through in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50).
Rationale for Kinase Assays
Biochemical assays provide a clean, cell-free system to quantify the potency of an inhibitor against its target enzyme without the complexities of cellular uptake, metabolism, or off-target effects.[16] By testing against all four JAK isoforms, we can establish a selectivity profile, which is crucial for predicting both therapeutic efficacy and potential side effects.[17][18] For instance, potent inhibition of JAK2 can impact erythropoiesis, while JAK3 inhibition primarily affects lymphocyte function.[19]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a generalized method for determining the IC50 of test compounds against JAK1, JAK2, JAK3, and TYK2.
Objective: To determine the IC50 value of racemic Tofacitinib, its individual enantiomers, and other selected JAK inhibitors against each of the four human JAK isoforms.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
A suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Adenosine triphosphate (ATP), [γ-³³P]ATP for radiometric detection, or a suitable fluorophore/quencher pair for fluorescence-based assays.
-
Test compounds (racemic Tofacitinib, enantiomers, comparators) serially diluted in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
96- or 384-well assay plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO, then dilute further into the kinase assay buffer. Prepare working solutions of JAK enzyme, substrate, and ATP in the assay buffer.
-
Reaction Setup: To each well of the assay plate, add the kinase assay buffer, the specific JAK enzyme, and the substrate.
-
Inhibitor Addition: Add the serially diluted test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Initiate Reaction: Start the kinase reaction by adding the ATP/[γ-³³P]ATP mixture to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction & Detect Signal: Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). For radiometric assays, wash the membranes to remove unincorporated [γ-³³P]ATP and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percentage of kinase activity relative to the positive control for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]
Expected Data and Interpretation
The results of these assays can be summarized in a table for clear comparison. The data below is hypothetical but representative of expected outcomes based on published literature.[21][22]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Racemic Tofacitinib | 1.2 | 20 | 1.0 | 110 | JAK1/3 > JAK2 > TYK2 |
| Tofacitinib (R)-enantiomer | 250 | >1000 | 200 | >1000 | Weak inhibitor |
| Tofacitinib (S)-enantiomer | 1.1 | 18 | 0.9 | 95 | JAK1/3 > JAK2 > TYK2 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2 >> JAK3/TYK2 |
| Upadacitinib | 45 | 109 | 2100 | 4700 | JAK1 > JAK2 >> JAK3/TYK2 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/2 > TYK2 >> JAK3 |
This table illustrates that the (S)-enantiomer is likely the active component of racemic Tofacitinib.
Tier 2: Cellular Activity and On-Target Engagement
While biochemical assays are essential, they do not fully recapitulate the complexity of a cellular environment. Cellular assays are the next critical step to confirm that the inhibitor can penetrate the cell membrane, engage its target in the presence of physiological ATP concentrations, and produce a functional downstream effect.[23]
Rationale for Cellular Assays
The primary downstream event following JAK activation is the phosphorylation of STAT proteins.[24] Therefore, measuring the inhibition of cytokine-induced STAT phosphorylation (pSTAT) is a direct and robust readout of a JAK inhibitor's on-target activity in a cellular context.[25] These assays can also reveal differences in cellular permeability or efflux susceptibility between compounds.
Experimental Protocol: Cellular pSTAT Inhibition Assay
Objective: To measure the IC50 for the inhibition of cytokine-induced STAT phosphorylation in relevant cell types.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line (e.g., TF-1 cells).
-
Relevant cytokines to stimulate specific pathways (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3, GM-CSF for JAK2).[26]
-
Test compounds serially diluted in culture medium.
-
Fixation and permeabilization buffers for flow cytometry.
-
Fluorochrome-conjugated antibodies against specific pSTAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate PBMCs or culture the chosen cell line. Starve cells of serum for several hours before the assay to reduce baseline signaling.
-
Inhibitor Pre-incubation: Add serially diluted test compounds to the cells and incubate for 1-2 hours.
-
Cytokine Stimulation: Add the specific cytokine to the cells to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Immediately stop the stimulation by fixing the cells (e.g., with paraformaldehyde). Permeabilize the cells (e.g., with methanol) to allow antibody entry.
-
Intracellular Staining: Stain the cells with the fluorescently labeled anti-pSTAT antibodies.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT signal.
-
Data Analysis: Calculate the percentage of inhibition of the pSTAT signal relative to the stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Benchmarking Workflow
The overall strategy for benchmarking, from initial biochemical screening to in vivo validation, can be visualized as a logical progression.
Caption: A multi-tiered workflow for the comprehensive benchmarking of JAK inhibitors.
Tier 3: In Vivo Efficacy Assessment
The ultimate test of a drug candidate's potential is its performance in a living organism. In vivo models of disease allow for the evaluation of a compound's efficacy, pharmacokinetics, and pharmacodynamics in a complex physiological setting.[27]
Rationale for In Vivo Models
For autoimmune diseases like rheumatoid arthritis, animal models such as collagen-induced arthritis (CIA) in mice or rats are well-established.[28] These models mimic key aspects of the human disease, including synovial inflammation and joint destruction. Evaluating inhibitors in these models provides crucial data on their ability to modulate the disease process in vivo.
Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
Objective: To compare the therapeutic efficacy of racemic Tofacitinib and other JAK inhibitors in a mouse model of rheumatoid arthritis.
Animals: DBA/1 mice, 8-10 weeks old.
Procedure:
-
Induction of Arthritis:
-
Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Day 21: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin treatment upon the first signs of arthritis (typically around day 25-28).
-
Randomize mice into treatment groups: Vehicle control, Racemic Tofacitinib, Baricitinib, Upadacitinib, etc.
-
Administer compounds orally once or twice daily at predetermined doses.
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor mice 3-4 times per week for signs of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling. The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
-
Terminal Analysis (e.g., Day 42):
-
Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Pharmacodynamics: Collect blood at terminal bleed to measure cytokine levels (e.g., IL-6) or for ex vivo pSTAT analysis to confirm target engagement.
-
Data Presentation: In Vivo Efficacy
| Treatment Group (Dose) | Mean Arthritis Score (Day 42) | Paw Swelling Reduction (%) | Histological Score (Inflammation) |
| Vehicle | 12.5 ± 1.5 | 0% | 3.5 ± 0.5 |
| Racemic Tofacitinib (15 mg/kg) | 4.2 ± 0.8 | 65% | 1.2 ± 0.3 |
| Baricitinib (10 mg/kg) | 5.1 ± 1.0 | 60% | 1.5 ± 0.4 |
| Upadacitinib (10 mg/kg) | 3.8 ± 0.7 | 70% | 1.0 ± 0.2 |
Data are represented as mean ± SEM. This hypothetical data suggests that all tested JAK inhibitors show significant efficacy in reducing disease severity in the CIA model.
Off-Target and Safety Considerations
A comprehensive benchmarking study should also include an assessment of potential off-target effects and safety liabilities.[29] This can involve screening against a broad panel of kinases to identify unintended interactions and performing in vitro toxicology assays. Known risks associated with JAK inhibitors include an increased risk of infections, which is a direct consequence of their immunosuppressive mechanism of action.[1][30]
Conclusion
This guide provides a structured, multi-tiered approach to rigorously benchmark racemic Tofacitinib against its constituent enantiomers and other clinically relevant JAK inhibitors. By systematically progressing from biochemical potency and selectivity profiling to cellular on-target engagement and finally to in vivo efficacy models, researchers can generate a comprehensive data package. This allows for an objective comparison of performance, providing the critical insights needed for drug development professionals to make informed decisions. The finding that a single enantiomer is responsible for the majority of Tofacitinib's activity underscores the importance of stereochemical considerations in drug design and development, a principle strongly supported by regulatory bodies like the FDA.[31][32]
References
- 1. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The off-label uses profile of tofacitinib in systemic rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 8. researchgate.net [researchgate.net]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. minicule.com [minicule.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dermnetnz.org [dermnetnz.org]
- 14. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. clf1.medpagetoday.com [clf1.medpagetoday.com]
- 20. benchchem.com [benchchem.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 25. benchchem.com [benchchem.com]
- 26. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. [PDF] FDA's policy statement for the development of new stereoisomeric drugs. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of racemic-Tasocitinib in a Laboratory Setting
This guide provides essential, step-by-step procedures for the safe and compliant disposal of racemic-Tasocitinib. As a potent Janus kinase (JAK) inhibitor, this compound is designed to elicit a significant biological response, making its proper handling and disposal paramount to ensuring laboratory safety and environmental protection.[1][2] This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.
The core principle underpinning this guide is that all waste streams containing this compound, regardless of concentration or form, must be treated as hazardous chemical waste. This approach aligns with federal and local regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5]
Hazard Identification and Risk Assessment
Understanding the "why" is the first step to safe handling. This compound is a biologically active small molecule that selectively inhibits JAK1 and JAK3, interfering with critical cytokine signaling pathways involved in immune responses.[1] Unintended exposure can lead to significant physiological effects. Furthermore, the citrate salt of the active enantiomer, Tofacitinib, is classified as a reproductive toxicant.[6] Therefore, all forms of this compound must be handled with appropriate engineering controls and personal protective equipment (PPE).
The risks associated with this compound are not limited to direct exposure; improper disposal can lead to environmental contamination with a substance designed to be biologically persistent enough to have a therapeutic effect.[7][8][9]
Table 1: Hazard Profile of Tofacitinib Citrate (as a surrogate for this compound)
| Hazard Class | GHS Classification | Hazard Statement | Source |
|---|---|---|---|
| Reproductive Toxicity | Category 1B | H360Df - May damage the unborn child. Suspected of damaging fertility. | [6] |
| Acute Toxicity (Oral) | Category 4 | H302 - Harmful if swallowed. | [6] |
| General Hazard | Potent / Cytotoxic Agent | Requires specialized handling and containment procedures. |[10][11] |
Core Principles of Waste Management
A robust waste management plan is built on four pillars. Adherence to these principles ensures a self-validating system of safety and compliance.
-
Waste Minimization : The most effective waste management strategy is to prevent waste generation in the first place.[12][13] This includes ordering only the necessary quantities of the compound and preparing solutions in volumes appropriate for the planned experiments.
-
Segregation : Never mix this compound waste with general laboratory trash or non-hazardous waste streams.[14][15] All waste containing this compound must be collected separately in designated hazardous waste containers. This is the most critical step to ensure proper final treatment and to prevent costly disposal errors.
-
Containment : All hazardous waste must be accumulated in containers that are compatible with the waste type (e.g., glass for certain solvents), properly sealed to prevent leaks, and in good condition.[4][14]
-
Labeling : Clear, accurate labeling is a regulatory requirement and a cornerstone of laboratory safety. Every waste container must be explicitly labeled as hazardous waste and identify its contents.
Step-by-Step Disposal Protocols
Follow these specific, validated protocols for different waste streams generated during research involving this compound.
Protocol 3.1: Solid Waste Disposal
This stream includes expired or unused neat compound, as well as consumables contaminated with this compound.
-
Applicable Waste:
-
Unused/expired this compound powder.
-
Contaminated PPE (gloves, disposable lab coats).
-
Contaminated consumables (weigh boats, pipette tips, centrifuge tubes, contaminated bench paper).
-
-
Procedure:
-
Designate a Container: Use a dedicated, sealable container (e.g., a rigid plastic pail with a lid or a double-bagged, puncture-resistant bag) for all solid this compound waste.
-
Labeling: Affix a "Hazardous Waste" label to the container immediately. Fill in the generator information, accumulation start date, and list the contents as "Solid Waste contaminated with this compound (CAS No. 344418-92-4)."
-
Accumulation: Place all contaminated solid materials directly into this container. Do not allow them to mix with regular trash.
-
Closure: Keep the container sealed at all times except when adding waste.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area, away from incompatible materials.
-
Pickup: Once the container is full, or approaching the regulatory time limit for storage (e.g., 6 months for academic labs), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste vendor.[4]
-
Protocol 3.2: Liquid Waste Disposal
This stream includes any solutions containing this compound.
-
Applicable Waste:
-
Stock solutions (e.g., in DMSO or ethanol).
-
Aqueous buffers from assays.
-
Supernatants from cell-based experiments.
-
Solvent rinses from contaminated glassware.
-
-
Procedure:
-
Designate a Container: Use a dedicated, chemically-compatible, and sealable liquid waste container (e.g., a high-density polyethylene or glass bottle with a screw-top cap). The container must be placed within a secondary containment bin to prevent spills.[4]
-
Labeling: Affix a "Hazardous Waste" label. List all chemical constituents, including solvents (e.g., "DMSO," "Ethanol," "Water") and the active compound ("this compound"). Provide an estimated percentage for each component.
-
Accumulation: Carefully pour all liquid waste containing the compound into the designated container using a funnel.
-
Closure: Keep the container tightly sealed when not in use. Do not overfill; leave at least 10% headspace to allow for vapor expansion.
-
Storage & Pickup: Store and arrange for pickup as described in the solid waste protocol (Step 5 & 6). Crucially, never dispose of this waste down the drain. This practice, known as sewering, is prohibited for hazardous pharmaceuticals by the EPA.[16][17][18]
-
Protocol 3.3: Sharps Waste Disposal
This stream includes any sharp object contaminated with this compound.
-
Applicable Waste:
-
Needles and syringes used to handle solutions.
-
Contaminated glass Pasteur pipettes.
-
Broken glassware (e.g., vials, flasks) that is contaminated.
-
-
Procedure:
-
Designate a Container: Use a dedicated, puncture-proof sharps container clearly labeled for "Hazardous Chemical Waste - Sharps."[13] Do not use a standard biohazardous sharps container, as the final disposal methods differ.
-
Labeling: In addition to the standard sharps warning, affix a "Hazardous Waste" label identifying the contaminant as "this compound."
-
Accumulation: Place all contaminated sharps directly into the container immediately after use. Do not attempt to recap, bend, or break needles.
-
Storage & Pickup: Once the container is three-quarters full, seal it permanently and arrange for pickup by your EHS office or licensed vendor.
-
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to mitigate exposure risks.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly concentrated solution, evacuate the area.
-
Secure the Area: Post warning signs to prevent others from entering.[3]
-
Don PPE: At a minimum, wear two pairs of chemotherapy-rated gloves, a disposable gown, safety goggles, and a face shield. For a significant powder spill, respiratory protection (e.g., an N95 respirator) is required.[19]
-
Contain the Spill:
-
For Liquids: Cover with an absorbent material from a chemical spill kit (e.g., absorbent pads or vermiculite), working from the outside in.[15]
-
For Solids: Gently cover the powder with absorbent pads wetted with water to prevent aerosolization. Do NOT dry sweep the powder.
-
-
Clean the Area: Carefully collect all contaminated absorbent materials using scoops or forceps and place them into the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as solid hazardous waste.
-
Doff PPE: Remove all PPE carefully to avoid cross-contamination and dispose of it as solid hazardous waste.[11]
-
Wash Hands: Wash hands thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS office according to institutional policy.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for proper waste stream segregation at the point of generation.
Caption: Decision workflow for segregating this compound waste.
References
- 1. Buy this compound | 344418-92-4 [smolecule.com]
- 2. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 7. Tofacitinib: Real-World Data and Treatment Persistence in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Persistence of Tofacitinib in the Treatment of Rheumatoid Arthritis in Open‐Label, Long‐Term Extension Studies up to 9.5 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tofacitinib: Real-World Data and Treatment Persistence in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 14. acewaste.com.au [acewaste.com.au]
- 15. actenviro.com [actenviro.com]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 17. waste360.com [waste360.com]
- 18. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 19. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Safe Handling of Racemic-Tasocitinib: A Guide for Laboratory Professionals
The advent of targeted therapies, such as Janus kinase (JAK) inhibitors, has revolutionized the landscape of drug development. Racemic-Tasocitinib, a potent small molecule inhibitor of the JAK/STAT signaling pathway, represents a significant area of research. However, its potency necessitates a robust and well-defined safety protocol to protect researchers from occupational exposure. This guide provides essential, immediate safety and logistical information, grounded in scientific principles, for the safe handling and disposal of this compound in a laboratory setting. Our goal is to empower you with the knowledge to create a secure research environment, fostering both scientific advancement and personal well-being.
Understanding the Hazard: Why Potent Compounds Demand Respect
Pharmaceutical compounds are designed to elicit a biological response. As therapeutic potency increases, so does the potential for occupational health risks, even at very low airborne concentrations. This compound, as a Janus kinase inhibitor, is a pharmacologically active molecule that requires careful handling to prevent unintended exposure. The primary routes of exposure in a laboratory setting are inhalation of airborne particles, dermal contact, and ingestion.[1]
The Safety Data Sheet (SDS) for Tofacitinib citrate, the active component, classifies it as harmful if swallowed and a reproductive hazard, potentially damaging fertility or the unborn child.[2][3] It is crucial to treat this compound with the same level of caution. A key determinant in establishing appropriate handling procedures is the Occupational Exposure Limit (OEL), which for Tofacitinib Citrate has been established by Pfizer as an 8-hour time-weighted average (TWA) of 15 µg/m³.[4] This low OEL underscores the necessity for stringent containment and personal protective measures.
Core Principles of Safe Handling: A Multi-Layered Approach
A comprehensive safety strategy for potent compounds like this compound relies on a hierarchy of controls. This approach prioritizes engineering and administrative controls to minimize exposure, with personal protective equipment (PPE) serving as the final, critical barrier.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to physically isolate the handler from the hazardous substance. For a compound with an OEL as low as that of Tofacitinib, open bench handling is not acceptable.
-
Ventilated Balance Enclosure (VBE) or Powder Containment Hood: All weighing and handling of powdered this compound must be performed within a certified VBE or a fume hood with HEPA filtration.[5] These enclosures are designed to maintain negative pressure and capture any airborne particles at the source.
-
Single-Pass Airflow: Laboratory spaces where potent compounds are handled should ideally have single-pass HVAC systems to prevent the recirculation and concentration of airborne contaminants.[6]
-
Restricted Access: Areas designated for handling potent compounds should have restricted access to trained personnel only.[6]
Administrative Controls: Standard Operating Procedures (SOPs) are Key
Clear, well-documented, and strictly followed SOPs are the backbone of a safe laboratory environment.
-
Designated Work Areas: Establish a clearly demarcated area for the handling of this compound. This area should be kept clean and uncluttered.
-
Minimizing Aerosol Generation: Develop procedures that minimize the generation of dust, such as careful handling and avoiding energetic actions like scraping or vigorous mixing in open containers.
-
Wet Wiping: After handling, decontaminate surfaces using a "wet wipe" technique with an appropriate solvent (e.g., 70% ethanol) to avoid creating airborne dust.[7]
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]
Personal Protective Equipment (PPE): Your Essential Barrier
While engineering and administrative controls are primary, the correct use of PPE is non-negotiable when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended. The outer glove should be removed and disposed of as contaminated waste immediately after handling. | Provides a robust barrier against dermal absorption. Double-gloving allows for the removal of the contaminated outer layer without exposing the skin.[3] |
| Eye Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes. | Protects the eyes from contact with powders or solutions of this compound.[9][10] |
| Lab Coat/Gown | A disposable, solid-front gown with tight-fitting cuffs is required. The gown should be changed immediately if it becomes contaminated. | Prevents contamination of personal clothing and skin. The solid front provides an additional barrier against spills.[9] |
| Respiratory Protection | For procedures with a high potential for aerosol generation, a NIOSH-approved respirator (e.g., an N95 or higher) should be used. | Protects against the inhalation of fine particles, which is a primary route of exposure for potent compounds.[1][10][11] The need for respiratory protection should be determined by a formal risk assessment. |
Donning and Doffing PPE: A Critical Procedure
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE is critical to prevent contamination.
Spill Management and Emergency Procedures
Accidents can happen, and a well-defined emergency plan is essential.
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[12]
-
Seek medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.[12]
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
In Case of Ingestion:
-
Rinse the mouth with water.[3]
-
Do not induce vomiting.
-
Seek immediate medical attention.
For Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert material.
-
Carefully collect the spilled material and contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[13]
-
Decontaminate the spill area with a suitable solvent.
Disposal Plan: Responsible Stewardship
The disposal of this compound and all contaminated materials must be handled with the utmost care to protect both personnel and the environment.
-
Waste Segregation: All materials that have come into contact with this compound, including the pure compound, solutions, contaminated labware (pipette tips, tubes, etc.), and PPE, must be segregated as hazardous chemical waste.[7]
-
Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste" and "this compound".[7]
-
Disposal Route: Arrange for the collection and disposal of the hazardous waste by a certified hazardous waste management company.[7] Do not dispose of this compound down the drain or in the regular trash.[14]
-
Empty Containers: "Empty" containers that held the powdered compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of as regular lab glass or plastic.[7]
Caption: A systematic approach to the disposal of this compound waste is essential.
By adhering to these guidelines, researchers can confidently and safely work with this compound, contributing to the advancement of science while prioritizing their health and the integrity of their research environment.
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. leap.epa.ie [leap.epa.ie]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. echemi.com [echemi.com]
- 11. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
